Acrsa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-phenylspiro[acridine-9,10'-anthracene]-9'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21NO/c34-31-23-14-4-6-16-25(23)32(26-17-7-5-15-24(26)31)27-18-8-10-20-29(27)33(22-12-2-1-3-13-22)30-21-11-9-19-28(30)32/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXSTQHYXCIZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=CC=C72 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of AcrA in Escherichia coli's Multidrug Efflux System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of bacterial antibiotic resistance, the AcrAB-TolC multidrug efflux pump in Escherichia coli stands as a formidable defense mechanism. This technical guide provides an in-depth exploration of the AcrA protein, a critical component of this tripartite system. AcrA, a periplasmic membrane fusion protein, functions as the essential adaptor, bridging the inner membrane transporter AcrB with the outer membrane channel TolC. This assembly creates a continuous conduit for the active efflux of a broad spectrum of toxic compounds, including a wide array of clinically relevant antibiotics. Understanding the structure, function, and regulation of AcrA is paramount for the development of novel strategies to counteract multidrug resistance. This document delves into the molecular mechanics of AcrA, presents quantitative data on its functional impact, outlines key experimental methodologies, and visualizes the complex interplay of its regulatory networks.
Core Function and Mechanism of AcrA
AcrA is a periplasmic lipoprotein that plays a crucial structural and functional role in the AcrAB-TolC complex, the primary multidrug efflux pump in E. coli.[1][2] Its primary function is to act as a physical linker between the inner membrane-bound transporter AcrB and the outer membrane channel TolC, spanning the periplasmic space.[1][3] This bridging is essential for the proper assembly and operation of the entire efflux pump. The AcrAB-TolC system actively transports a wide variety of substrates, including antibiotics, detergents, dyes, and bile salts, out of the cell, thereby contributing significantly to intrinsic and acquired antibiotic resistance.[3][4][5]
The assembled AcrAB-TolC complex is a stable structure.[6] AcrA's elongated, α-helical structure allows it to interact with both AcrB and TolC simultaneously.[7] The interaction with AcrB is thought to occur through a specific domain near the C-terminus of AcrA.[8] This interaction is crucial, as the stability of AcrB has been shown to be dependent on the presence of AcrA.[9] The interaction with TolC involves the α-helical hairpin domain of AcrA engaging with the α-helical barrel of the TolC channel.[10] The entire complex is energized by the proton motive force utilized by AcrB.[1][11]
The functional cooperation of AcrA is not limited to AcrB. It has been shown to form functional efflux pumps with other Resistance-Nodulation-Division (RND) family transporters such as AcrD and AcrF.[9][8]
Quantitative Insights into AcrA Function
The functional importance of AcrA is underscored by the significant increase in susceptibility to various antimicrobial agents upon its deletion. The following table summarizes the impact of AcrA on the Minimum Inhibitory Concentrations (MICs) of different antibiotics against E. coli.
| Antibiotic | Fold-change in MIC (Wild-type vs. ΔacrA) | Reference |
| Cephalothin | Increased susceptibility | [4] |
| Cephaloridine | Increased susceptibility | [4] |
| Tetracycline | Increased susceptibility | |
| Quinolones | Increased susceptibility | |
| Lipophilic β-lactams | Increased susceptibility | |
| Novobiocin | Increased susceptibility | |
| Ethidium bromide | Increased susceptibility |
Note: Specific fold-changes can vary between studies and strains.
Expression of the acrAB operon is not static and is induced by various stress conditions, highlighting its role in bacterial defense.
| Inducing Condition | Effect on acrAB Expression | Reference |
| 5 mM Decanoate | Elevated expression | [4] |
| 4% Ethanol | Increased transcription | [4] |
| 0.5 M NaCl | Increased transcription | [4] |
| Stationary phase in Luria-Bertani medium | Increased transcription | [4] |
| Presence of certain antibiotics | Induction via MarA, Rob, and SoxS | [12] |
Key Experimental Protocols
Purification of AcrA
A common method for purifying AcrA for structural and functional studies involves affinity chromatography.
Methodology:
-
Gene Cloning and Expression: The acrA gene is cloned into an expression vector, often with a polyhistidine (His) tag at the N- or C-terminus. The construct is then transformed into a suitable E. coli expression strain.
-
Cell Culture and Induction: The transformed E. coli are grown in a rich medium (e.g., Luria-Bertani broth) to a desired optical density. Protein expression is then induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Fractionation: Cells are harvested by centrifugation. The periplasmic fraction, containing AcrA, can be isolated using methods like osmotic shock.
-
Affinity Chromatography: The periplasmic extract is loaded onto a column containing a resin with high affinity for the tag (e.g., Nickel-NTA resin for His-tagged proteins).
-
Washing and Elution: The column is washed with a buffer containing a low concentration of an eluting agent (e.g., imidazole) to remove non-specifically bound proteins. The tagged AcrA is then eluted with a higher concentration of the eluting agent.
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Reconstitution of the AcrAB-TolC Complex
Reconstituting the functional efflux pump in vitro is crucial for detailed mechanistic studies.
Methodology:
-
Purification of Components: AcrA, AcrB, and TolC are purified individually, as described above for AcrA.
-
Liposome Preparation: Artificial lipid vesicles (liposomes) are prepared, typically from E. coli polar lipids, to mimic the cell membrane.
-
Protein Insertion: The purified inner membrane protein AcrB is incorporated into the pre-formed liposomes.
-
Complex Assembly: Purified AcrA and TolC are then added to the proteoliposomes containing AcrB. The assembly of the tripartite complex can be facilitated by incubation.
-
Functional Assay: The activity of the reconstituted pump is measured by monitoring the transport of a fluorescent substrate (e.g., ethidium bromide) out of the liposomes.
Visualizing Molecular Interactions and Regulatory Pathways
The AcrAB-TolC Efflux Pump Assembly
The following diagram illustrates the structural organization of the AcrAB-TolC complex, highlighting the central role of AcrA in bridging the inner and outer membranes.
Caption: The AcrAB-TolC multidrug efflux pump in E. coli.
Regulatory Network of acrAB Expression
The expression of the acrAB operon is tightly controlled by a network of transcriptional regulators, primarily the MarA, SoxS, and Rob proteins. These regulators are activated in response to various environmental stresses, including the presence of antibiotics.
Caption: Transcriptional regulation of the acrAB operon.
Conclusion and Future Directions
AcrA is an indispensable component of the AcrAB-TolC multidrug efflux system, a major contributor to antibiotic resistance in E. coli. Its role as a periplasmic adaptor is structurally and functionally critical for the assembly and operation of this pump. The data clearly demonstrate that the absence of AcrA renders E. coli significantly more susceptible to a wide range of antimicrobial agents. For drug development professionals, AcrA presents a promising target. Inhibiting the function of AcrA, either by disrupting its interaction with AcrB or TolC or by preventing its proper folding and localization, could effectively disable the entire efflux pump. Such a strategy would not only resensitize resistant bacteria to existing antibiotics but could also potentiate the activity of new antimicrobial compounds. Future research should focus on high-throughput screening for small molecule inhibitors of AcrA and the detailed structural characterization of its interaction domains to facilitate rational drug design. A deeper understanding of the dynamics of AcrA within the assembled complex will be key to developing effective efflux pump inhibitors and combating the growing threat of multidrug-resistant bacteria.
References
- 1. uniprot.org [uniprot.org]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. Genes acrA and acrB encode a stress-induced efflux system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. AcrA, AcrB, and TolC of Escherichia coli Form a Stable Intermembrane Multidrug Efflux Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chimeric analysis of AcrA function reveals the importance of its C-terminal domain in its interaction with the AcrB multidrug efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acrA multidrug efflux pump membrane fusion lipoprotein AcrA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. uniprot.org [uniprot.org]
- 12. pnas.org [pnas.org]
The Periplasmic Adaptor AcrA: A Linchpin in Gram-Negative Multidrug Efflux
An In-depth Technical Guide on the Structure and Mechanism of the AcrA Protein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of multidrug-resistant bacteria poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the active efflux of a wide range of antibiotics and other toxic compounds by tripartite efflux pumps. The AcrAB-TolC system in Escherichia coli is the archetypal member of the Resistance-Nodulation-Division (RND) family of efflux pumps and a major contributor to intrinsic and acquired multidrug resistance. This technical guide provides a comprehensive overview of the structure and function of the periplasmic adaptor protein AcrA, a critical component that bridges the inner membrane transporter AcrB with the outer membrane channel TolC. Understanding the intricate structure and dynamic mechanism of AcrA is paramount for the development of novel efflux pump inhibitors (EPIs) to rejuvenate the efficacy of existing antibiotics.
Introduction
The AcrAB-TolC efflux pump is a sophisticated molecular machine that spans the entire cell envelope of Gram-negative bacteria, creating a continuous conduit for the expulsion of substrates from the cytoplasm or periplasm directly into the extracellular medium.[1][2] This tripartite complex is composed of three distinct proteins: the inner membrane protein AcrB, which functions as a proton-motive force-dependent transporter; the outer membrane protein TolC, which forms a channel through the outer membrane; and the periplasmic adaptor protein AcrA.[3][4] AcrA is essential for the assembly and function of the pump, acting as a dynamic linker between AcrB and TolC.[5][6]
AcrA Protein Structure
The AcrA protein is a 42.2 kDa lipoprotein anchored to the inner membrane via an N-terminal lipid moiety.[7][8] It is a highly elongated and flexible molecule, composed of four distinct domains connected by flexible linkers:
-
Membrane-Proximal (MP) Domain: This domain is located at the C-terminus and includes an N-terminal β-strand.[9][10] It is highly flexible and directly interacts with the periplasmic domain of the AcrB monomer.[9]
-
β-Barrel Domain: This domain, along with the lipoyl domain, forms the core of the AcrA structure and is one of the most conserved features among membrane fusion proteins.[9]
-
Lipoyl Domain: This domain is situated between the β-barrel and the α-helical hairpin domains and contributes to the overall elongated structure of AcrA.[9]
-
α-Helical Hairpin Domain: This domain is located at the N-terminus and is responsible for the interaction with the periplasmic coiled-coil domains of TolC.[5][9]
In the fully assembled AcrAB-TolC complex, six AcrA protomers assemble into a hexameric, funnel-like structure that encases the periplasmic domain of AcrB and docks with the periplasmic entrance of the TolC channel.[2][5] The stoichiometry of the complex is established as a trimer of AcrB, a hexamer of AcrA, and a trimer of TolC (3:6:3).[5][9]
Quantitative Structural and Interaction Data
The following tables summarize key quantitative data related to the AcrA protein and its interactions within the AcrAB-TolC complex.
| Parameter | Value | Reference(s) |
| Molecular Weight (AcrA) | 42.2 kDa | [7] |
| Number of AcrA protomers | 6 | [5][9] |
| AcrA:AcrB:TolC Stoichiometry | 6:3:3 | [5][9] |
| AcrA-AcrB Binding Affinity (KD) | 1.2 µM | [3] |
Table 1: Structural and Stoichiometric Properties of AcrA in the AcrAB-TolC Complex.
| Substrate (Penicillins) | Vmax (nmol/mg/s) | K0.5 (µM) |
| Ampicillin | ~0.8 | ~20 |
| Penicillin V | ~0.9 | ~15 |
| Oxacillin | ~0.6 | ~10 |
| Cloxacillin | ~0.5 | ~8 |
| Dicloxacillin | ~0.4 | ~5 |
| Azlocillin | ~1.0 | ~25 |
| Mezlocillin | ~0.9 | ~20 |
| Piperacillin | ~0.8 | ~18 |
Table 2: Kinetic Parameters of the AcrAB-TolC Pump for Various Penicillin Substrates. K0.5 represents the substrate concentration at half-maximal velocity, indicative of apparent affinity.[1][11]
Mechanism of Action
The assembly and function of the AcrAB-TolC pump is a highly dynamic process involving significant conformational changes in all three components. AcrA plays a crucial role in transmitting these conformational changes between AcrB and TolC.
The drug efflux process is initiated by the binding of a substrate to the periplasmic domain of AcrB. This binding event triggers a series of conformational changes in the AcrB trimer, which cycles through three distinct states: access (L), binding (T), and extrusion (O).[7][12] These conformational changes in AcrB are transmitted through AcrA to TolC.
In the resting state of the pump, the AcrA hexamer is in a more loosely packed conformation, and the TolC channel is closed.[7] Upon substrate binding and the conformational cycling of AcrB, the AcrA hexamer undergoes a conformational change, becoming more compact.[13] This rearrangement of AcrA protomers is thought to induce the opening of the TolC channel in an iris-like manner, allowing the substrate to be expelled from the cell.[7] There is no direct interaction between AcrB and TolC; AcrA serves as the sole bridge in the periplasm.[5]
Experimental Protocols
In Vivo Chemical Cross-linking to Detect AcrA-AcrB Interactions
This protocol is adapted from methodologies described in studies of AcrAB-TolC interactions.[14][15]
Objective: To demonstrate the interaction between AcrA and AcrB in intact E. coli cells.
Materials:
-
E. coli strains expressing tagged AcrA (e.g., His-tagged AcrA) and wild-type AcrB.
-
Luria-Bertani (LB) broth and agar plates.
-
Appropriate antibiotics for plasmid maintenance.
-
Disuccinimidyl suberate (DSS) or other suitable cross-linking agent.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, Triton X-100, and protease inhibitors).
-
Ni-NTA affinity chromatography resin.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the tag on AcrA and against AcrB.
Procedure:
-
Grow E. coli cells co-expressing tagged AcrA and AcrB to mid-log phase (OD600 ≈ 0.6-0.8) in LB broth with appropriate antibiotics.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a specific OD600.
-
Add the cross-linking agent (e.g., DSS) to a final concentration of 1-2.5 mM and incubate for 30 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.
-
Harvest the cells by centrifugation and lyse them using the lysis buffer and sonication or a French press.
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Incubate the supernatant with Ni-NTA resin to capture the His-tagged AcrA and any cross-linked proteins.
-
Wash the resin extensively with a wash buffer containing a low concentration of imidazole.
-
Elute the protein complexes from the resin using an elution buffer with a high concentration of imidazole.
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the AcrA tag and AcrB to detect the cross-linked AcrA-AcrB complex.
Nile Red Efflux Assay
This protocol is based on optimized real-time dye efflux assays used to measure the activity of the AcrAB-TolC system.[16][17]
Objective: To measure the efflux activity of the AcrAB-TolC pump in whole E. coli cells using the fluorescent dye Nile Red.
Materials:
-
E. coli strains with varying levels of AcrAB-TolC expression (e.g., wild-type, knockout, and overexpressing strains).
-
LB broth.
-
Potassium phosphate buffer (PPB; e.g., 20 mM, pH 7.0) with 1 mM MgCl2.
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP).
-
Nile Red stock solution.
-
Glucose solution.
-
Fluorometer with a 96-well plate reader.
Procedure:
-
Grow E. coli cells overnight in LB broth.
-
Centrifuge a portion of the culture, wash the pellet with PPB, and resuspend the cells in PPB to an OD660 of 1.0.
-
To de-energize the cells, add CCCP to a final concentration of 10 µM and incubate for a specified time (e.g., 15 minutes).
-
Add Nile Red to the de-energized cell suspension to a final concentration of 5 µM and incubate to allow the dye to load into the cell membranes.
-
Transfer the cell suspension to a 96-well plate.
-
Place the plate in the fluorometer and monitor the baseline fluorescence (excitation ~550 nm, emission ~630 nm).
-
Initiate efflux by adding glucose to a final concentration of 50 mM to energize the cells.
-
Record the decrease in fluorescence over time as Nile Red is pumped out of the cells. The rate of fluorescence decrease is proportional to the efflux pump activity.
Quantitative Real-Time PCR (qRT-PCR) for acrA and acrB Expression
This protocol is a synthesis of methods described for analyzing the expression of acrAB.[18][19][20]
Objective: To quantify the relative expression levels of the acrA and acrB genes in E. coli under different conditions.
Materials:
-
E. coli cells grown under desired conditions (e.g., with and without antibiotic exposure).
-
RNAprotect Bacteria Reagent (Qiagen) or similar.
-
RNeasy Mini Kit (Qiagen) or other RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
SYBR Green qPCR Master Mix.
-
Primers specific for acrA, acrB, and a housekeeping gene (e.g., rrsA, gapA).
-
Real-time PCR detection system.
Procedure:
-
Grow E. coli cultures to the desired growth phase (e.g., mid-log phase).
-
Stabilize the RNA by adding RNAprotect Bacteria Reagent to the culture.
-
Isolate total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
Assess the purity and concentration of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
Set up the qPCR reactions containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target (acrA, acrB) and housekeeping genes in a real-time PCR plate.
-
Run the qPCR program on a real-time PCR detection system.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between different conditions, normalized to the housekeeping gene.
Regulation of acrAB Expression
The expression of the acrAB operon is tightly regulated by a network of transcriptional regulators in response to various environmental stresses, including the presence of antibiotics. The primary regulators include:
-
MarA, SoxS, and Rob: These are global transcriptional activators that positively regulate the expression of the acrAB operon.[7]
-
AcrR: This is a local repressor that binds to the operator region of the acrAB promoter, preventing transcription.[7]
The accumulation of certain cellular metabolites can also influence the expression of acrAB, suggesting a feedback mechanism where the pump's activity is modulated based on the intracellular metabolic state.[19]
Conclusion and Future Directions
AcrA is a central component of the AcrAB-TolC multidrug efflux pump, and its structural flexibility and dynamic interactions are key to the pump's function. This technical guide has provided a detailed overview of the current understanding of AcrA's structure, mechanism, and regulation, along with protocols for key experimental techniques. A thorough understanding of AcrA's role in the assembly and operation of the efflux pump is critical for the rational design of novel EPIs. Future research should focus on further elucidating the conformational dynamics of AcrA during the transport cycle and identifying specific residues at the interfaces with AcrB and TolC that are crucial for function. Targeting the interactions mediated by AcrA represents a promising strategy to disrupt the function of the AcrAB-TolC pump and combat multidrug resistance in Gram-negative pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structure of the AcrAB-TolC multid ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Sequential mechanism of assembly of multidrug efflux pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Tripartite Multidrug Efflux Pump AcrAB-TolC Suggests an Alternative Assembly Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The C-Terminal Domain of AcrA Is Essential for the Assembly and Function of the Multidrug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic parameters of efflux of penicillins by the multidrug efflux transporter AcrAB-TolC of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 13. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 14. Cross-Linked Complex between Oligomeric Periplasmic Lipoprotein AcrA and the Inner-Membrane-Associated Multidrug Efflux Pump AcrB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 4.8. Expression Analyses of Genes by Quantitative PCR [bio-protocol.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Expression of multidrug efflux pump gene acrAB in Escherichia coli: a systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AcrA in Bacterial Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) in pathogenic bacteria represents a formidable and escalating threat to global public health. A primary mechanism underpinning this resistance is the active efflux of a broad spectrum of antimicrobial agents from the bacterial cell, mediated by tripartite efflux pumps. In many Gram-negative bacteria, the AcrAB-TolC system is the principal efflux pump responsible for intrinsic and acquired resistance. This technical guide provides an in-depth examination of the periplasmic membrane fusion protein AcrA, a critical component of this efflux machinery. We will explore its structure, function, and mechanism of action, and its indispensable role as the bridge between the inner membrane transporter AcrB and the outer membrane channel TolC. This guide will also furnish detailed experimental protocols for studying AcrA, present quantitative data on its impact on antibiotic resistance, and illustrate the regulatory networks governing its expression.
Introduction: The AcrAB-TolC Efflux Pump and the Central Role of AcrA
The AcrAB-TolC efflux pump is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is a key determinant of multidrug resistance in a multitude of Gram-negative bacteria, including Escherichia coli and Salmonella enterica.[1][2] This complex spans the entire bacterial cell envelope, creating a continuous channel for the expulsion of a wide array of structurally diverse substrates, such as antibiotics, detergents, dyes, and bile salts, from the cytoplasm or periplasm directly into the extracellular medium.[1]
The pump is a tripartite complex composed of three essential proteins:
-
AcrB: The inner membrane component and the RND transporter, which recognizes and binds substrates and utilizes the proton motive force to energize their transport.[2]
-
TolC: The outer membrane channel, which forms a conduit through the outer membrane.
-
AcrA: The periplasmic membrane fusion protein (MFP), which acts as the crucial linker, bridging AcrB and TolC in the periplasmic space.[1]
AcrA's function is paramount; in its absence, the pump is non-functional, rendering the bacteria hypersusceptible to a range of antimicrobial compounds.[1] This guide will focus on the pivotal role of AcrA in the assembly and function of this vital bacterial defense mechanism.
Structure and Function of AcrA
AcrA is a lipoprotein anchored to the inner membrane via a lipidated N-terminal cysteine residue.[1] Structurally, AcrA is an elongated, modular protein composed of four distinct domains:
-
α-helical hairpin domain: This domain is responsible for interacting with the periplasmic coiled-coil domain of TolC.
-
Lipoyl domain: This domain, along with the β-barrel domain, is thought to interact with the periplasmic domain of AcrB.
-
β-barrel domain: This domain plays a crucial role in the interaction with AcrB.
-
Membrane-proximal domain: This domain is located near the inner membrane anchor.
The current understanding suggests that six AcrA protomers assemble to form a hexameric collar around the trimeric AcrB, creating a sealed channel that extends to and docks with the trimeric TolC. This assembly forms a continuous conduit for substrate efflux. The C-terminal domain of AcrA has been shown to be essential for the proper assembly and function of the entire AcrAB-TolC complex.
Quantitative Analysis of AcrA's Contribution to Multidrug Resistance
The inactivation of the acrA gene leads to a significant increase in the susceptibility of bacteria to a wide range of antibiotics. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various antimicrobial agents for wild-type and acrA mutant strains of Salmonella enterica serovar Typhimurium, demonstrating the profound impact of AcrA on bacterial drug resistance.
| Antibiotic | Wild-Type MIC (µg/mL) | acrA Mutant MIC (µg/mL) | Fold Change |
| Ampicillin | 2 | 0.25 | 8 |
| Chloramphenicol | 4 | 0.5 | 8 |
| Ciprofloxacin | 0.015 | 0.004 | 3.75 |
| Nalidixic Acid | 4 | 0.5 | 8 |
| Novobiocin | 128 | 4 | 32 |
| Erythromycin | 128 | 8 | 16 |
| Tetracycline | 2 | 0.25 | 8 |
| Rifampicin | 16 | 4 | 4 |
| Fusidic Acid | 128 | 4 | 32 |
Data compiled from studies on Salmonella enterica serovar Typhimurium.[1][2]
Regulation of acrAB Operon Expression
The expression of the acrAB operon, which encodes for AcrA and AcrB, is tightly regulated at the transcriptional level to ensure an appropriate response to environmental stressors, including the presence of antimicrobial compounds. This regulation is orchestrated by a combination of a local repressor and several global regulators.
Local Regulation by AcrR
The acrR gene is located upstream of the acrAB operon and is transcribed divergently. It encodes the AcrR protein, a transcriptional repressor belonging to the TetR family of regulators.[3] AcrR binds to a 24-bp inverted repeat sequence located in the promoter region of the acrAB operon, overlapping the promoter and thereby blocking transcription.[3][4] The binding of certain substrates of the AcrAB-TolC pump, such as ethidium bromide and polyamines, to AcrR can induce a conformational change in the repressor, causing it to dissociate from the DNA and leading to the derepression of acrAB expression.[5]
Global Regulation
In addition to the local control by AcrR, the expression of the acrAB operon is also influenced by a network of global regulatory proteins that respond to various stress signals. These include:
-
MarA, SoxS, and Rob: These transcriptional activators are part of the cellular response to multiple antibiotics (Mar), superoxide stress (Sox), and organic solvents (Rob).[6] They can bind to the marbox sequence within the acrAB promoter, leading to the upregulation of operon expression.[6]
-
Other regulators: Other regulatory proteins may also play a role in modulating acrAB expression in response to specific environmental cues.
The interplay between the local repressor AcrR and these global activators allows the bacterium to fine-tune the level of AcrAB-TolC pump expression to effectively counter a wide range of toxic compounds.
Experimental Protocols for Studying AcrA
This section provides an overview of key experimental methodologies used to investigate the function and regulation of AcrA.
Gene Inactivation of acrA
Creating an acrA knockout mutant is fundamental to studying its role in multidrug resistance. A common and efficient method for this in E. coli and other related bacteria is λ-Red recombination.
Principle: This technique utilizes the λ-Red recombinase system (Gam, Bet, and Exo proteins) to mediate homologous recombination of a linear DNA fragment (typically a cassette conferring antibiotic resistance) into the bacterial chromosome, replacing the target gene.
Methodology Overview:
-
Construct the knockout cassette: Amplify an antibiotic resistance gene (e.g., kanamycin resistance) using PCR with primers that have 5' extensions homologous to the regions flanking the acrA gene.
-
Prepare electrocompetent cells expressing λ-Red: Transform the target bacterial strain with a plasmid carrying the λ-Red recombinase genes under the control of an inducible promoter (e.g., arabinose-inducible araB promoter). Grow the cells and induce the expression of the recombinase.
-
Electroporation: Electroporate the purified PCR product (the knockout cassette) into the prepared electrocompetent cells.
-
Selection and verification: Plate the transformed cells on selective media containing the antibiotic corresponding to the resistance cassette. Verify the correct gene replacement in the resulting colonies by PCR and DNA sequencing.
AcrA Protein Expression and Purification
To perform in vitro biochemical and structural studies, purified AcrA protein is required. A common strategy involves the overexpression of a tagged version of AcrA (e.g., with a polyhistidine-tag) in E. coli followed by affinity chromatography.
Methodology Overview:
-
Cloning: Clone the acrA gene into an expression vector that adds a C-terminal or N-terminal His-tag to the protein.
-
Overexpression: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells and lyse them using sonication or a French press in a lysis buffer containing DNase, RNase, and protease inhibitors.
-
Affinity Chromatography: Clarify the cell lysate by centrifugation. Load the soluble fraction onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose column. The His-tagged AcrA will bind to the nickel resin.
-
Washing and Elution: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the purified His-tagged AcrA using a buffer with a high concentration of imidazole.
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
-
Verification: Analyze the purity of the protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.
Site-Directed Mutagenesis of AcrA
To investigate the functional importance of specific amino acid residues in AcrA, site-directed mutagenesis is employed to introduce specific mutations into the acrA gene.
Principle: This PCR-based method uses primers containing the desired mutation to amplify a plasmid containing the wild-type gene. The parental, non-mutated plasmid is then selectively digested, leaving the newly synthesized, mutated plasmid.
Methodology Overview:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primers. The primers should have sufficient flanking sequences homologous to the template plasmid.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the template plasmid containing the wild-type acrA gene, and the mutagenic primers. This will generate a linear, mutated version of the entire plasmid.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, so it will digest the parental plasmid (which was isolated from a dam+ E. coli strain) but not the newly synthesized, unmethylated PCR product.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. The nicks in the circular plasmid will be repaired by the cellular machinery.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Drug Efflux Assay Using Fluorescent Dyes
A drug efflux assay using a fluorescent substrate like Hoechst 33342 can be used to measure the activity of the AcrAB-TolC pump in live bacteria.
Principle: Hoechst 33342 is a fluorescent dye that is a substrate of the AcrAB-TolC pump. In cells with a functional efflux pump, the dye is actively pumped out, resulting in low intracellular fluorescence. In the presence of an efflux pump inhibitor (EPI) or in a pump-deficient mutant, the dye accumulates inside the cells, leading to a significant increase in fluorescence.
Methodology Overview:
-
Bacterial Culture: Grow the wild-type and acrA mutant strains to mid-log phase.
-
Cell Preparation: Harvest the cells, wash them, and resuspend them in a suitable buffer (e.g., PBS).
-
Assay Setup: In a 96-well microplate, add the bacterial suspension. To one set of wells, add an EPI such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to de-energize the pump.
-
Fluorescence Measurement: Add Hoechst 33342 to all wells and immediately begin monitoring the fluorescence intensity over time using a fluorescence microplate reader (excitation ~355 nm, emission ~460 nm).
-
Data Analysis: Compare the fluorescence accumulation in the wild-type strain with and without the EPI, and with the acrA mutant strain. A lower rate of fluorescence increase in the wild-type strain compared to the mutant or the EPI-treated cells indicates active efflux.
Visualizations
Signaling Pathway of acrAB Operon Regulation
Caption: Regulation of the acrAB operon by global activators and a local repressor.
Experimental Workflow for AcrA Gene Knockout
Caption: Workflow for acrA gene knockout using λ-Red recombination.
Conclusion
AcrA is an indispensable component of the AcrAB-TolC multidrug efflux pump, playing a central role in the structural integrity and functional operation of this critical bacterial resistance mechanism. A thorough understanding of AcrA's structure, its interactions with AcrB and TolC, and the regulatory networks that control its expression is vital for the development of novel strategies to combat multidrug-resistant bacteria. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of AcrA and its role in bacterial physiology and pathogenesis. Targeting AcrA or the assembly of the AcrAB-TolC complex represents a promising avenue for the development of efflux pump inhibitors that could restore the efficacy of existing antibiotics and help to mitigate the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Multidrug Efflux Pump AcrAB of Salmonella typhimurium Excretes Only Those β-Lactam Antibiotics Containing Lipophilic Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the transcriptional regulator AcrR from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
The Periplasmic Adaptor Protein AcrA: A Linchpin in Gram-Negative Multidrug Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the active efflux of a wide range of antibiotics by tripartite efflux pumps. The AcrAB-TolC system in Escherichia coli is the archetypal member of the Resistance-Nodulation-cell Division (RND) superfamily of efflux pumps and a major contributor to intrinsic and acquired antibiotic resistance. This technical guide provides a comprehensive overview of the discovery, characterization, and critical role of the periplasmic adaptor protein, AcrA. We delve into its structure, function in bridging the inner and outer membrane components of the efflux pump, and the intricate regulatory networks that govern its expression. Furthermore, this guide offers detailed experimental protocols for key assays used to study AcrA, presents quantitative data on its expression and impact on antibiotic resistance, and visualizes the complex biological processes in which it is involved. A thorough understanding of AcrA is paramount for the development of novel strategies to combat multidrug resistance, such as efflux pump inhibitors.
Introduction: The Discovery of AcrA and its Role in Multidrug Efflux
The AcrA protein was identified as a crucial component of the AcrAB-TolC multidrug efflux system in Escherichia coli. This system is a member of the Resistance-Nodulation-cell Division (RND) family of transporters, which are responsible for the extrusion of a broad spectrum of structurally diverse molecules, including antibiotics, detergents, dyes, and bile salts, from the bacterial cell.[1] The AcrAB-TolC pump spans the entire cell envelope of Gram-negative bacteria, consisting of the inner membrane transporter AcrB, the outer membrane channel TolC, and the periplasmic adaptor protein AcrA.[2] AcrA's essential role is to physically bridge AcrB and TolC, forming a continuous channel for the direct efflux of substrates from the cytoplasm or periplasm to the extracellular medium.[2] The discovery that mutations in the acrA gene lead to hypersusceptibility to a wide range of antibiotics underscored its importance in intrinsic and acquired multidrug resistance.
Structure and Function of AcrA
AcrA is a lipoprotein anchored to the inner membrane via a lipidated N-terminal cysteine residue. It possesses a highly elongated and flexible structure, composed of three distinct domains: a lipoyl domain, a β-barrel domain, and an α-helical hairpin domain. This extended conformation allows AcrA to span the periplasmic space and interact simultaneously with both AcrB and TolC. The interaction between AcrA, AcrB, and TolC is thought to be dynamic, with conformational changes in AcrA potentially playing a role in the assembly and function of the entire efflux pump complex. While the precise stoichiometry is still under investigation, it is believed that multiple AcrA protomers assemble around the trimeric AcrB to form a stable complex capable of engaging with the trimeric TolC in the outer membrane.
Quantitative Data
Minimum Inhibitory Concentrations (MICs) of Antibiotics
The functional importance of AcrA is clearly demonstrated by the significant decrease in the Minimum Inhibitory Concentrations (MICs) of various antibiotics in E. coli strains lacking a functional acrA gene. The following table summarizes representative MIC data, highlighting the increased susceptibility of an acrA knockout mutant compared to the wild-type strain.
| Antibiotic | Wild-Type E. coli MIC (µg/mL) | ΔacrA E. coli MIC (µg/mL) | Fold Change |
| Erythromycin | 128 | 2 | 64 |
| Novobiocin | 64 | 1 | 64 |
| Tetracycline | 2 | 0.25 | 8 |
| Ciprofloxacin | 0.015 | 0.002 | 7.5 |
| Chloramphenicol | 4 | 0.5 | 8 |
| Rifampicin | 8 | 1 | 8 |
Note: These values are representative and can vary depending on the specific E. coli strain and experimental conditions.
AcrA Expression Levels in Multidrug-Resistant Strains
Overexpression of the acrAB operon is a common mechanism of acquired multidrug resistance in clinical isolates. Quantitative analysis of AcrA protein levels can provide insights into the resistance phenotype of a given bacterial strain.
| Strain | Condition | Relative AcrA Expression Level |
| Wild-Type E. coli | No antibiotic exposure | 1.0 |
| MDR Clinical Isolate 1 | - | 4.5 |
| MDR Clinical Isolate 2 | - | 8.2 |
| Wild-Type E. coli | Sub-MIC Ciprofloxacin | 2.1 |
Note: Relative expression levels are often determined by quantitative Western blotting, normalized to a housekeeping protein.
Protein-Protein Interaction Affinities
The assembly of the AcrAB-TolC efflux pump relies on specific protein-protein interactions. While precise dissociation constants (Kd) for the AcrA-AcrB and AcrA-TolC interactions have been challenging to determine in vivo, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study these interactions in vitro. These studies have confirmed a direct and stable interaction between the components. For instance, while a specific Kd for the AcrA-AcrB interaction is not consistently reported, studies have shown that substrates bind to AcrB with Kd values in the micromolar range, and this binding can be influenced by the presence of AcrA.[3] The interaction between AcrA and TolC has also been demonstrated through cross-linking studies.[4][5]
Experimental Protocols
Generation of an acrA Knockout Mutant using Lambda Red Recombineering
This protocol describes the generation of a markerless deletion of the acrA gene in E. coli using the lambda Red recombineering system.
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive replicon expressing the λ Red genes γ, β, and exo under the control of an arabinose-inducible promoter).
-
Template plasmid containing a selectable marker (e.g., kanamycin resistance gene) flanked by FRT (FLP recognition target) sites (e.g., pKD4 or pKD13).
-
Primers with 5' extensions homologous to the regions flanking the acrA gene and 3' ends homologous to the template plasmid for amplification of the resistance cassette.
-
L-arabinose solution.
-
Electroporator and cuvettes.
-
LB agar plates with appropriate antibiotics (ampicillin, kanamycin).
-
Plasmid pCP20, expressing the FLP recombinase (temperature-sensitive replicon).
Procedure:
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of E. coli harboring pKD46 into 5 mL of LB broth with ampicillin (100 µg/mL) and grow overnight at 30°C.
-
The next day, dilute the overnight culture 1:100 into 50 mL of SOB medium with ampicillin and grow at 30°C to an OD600 of 0.4-0.6.
-
Add L-arabinose to a final concentration of 10 mM to induce the expression of the lambda Red recombinase proteins and continue to grow for 1 hour at 37°C.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in 100 µL of ice-cold sterile 10% glycerol.
-
-
Electroporation and Recombination:
-
Amplify the kanamycin resistance cassette from the template plasmid using the designed primers. Purify the PCR product.
-
Add 50-100 ng of the purified PCR product to 50 µL of the electrocompetent cells.
-
Electroporate the mixture using an electroporator (e.g., 2.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the resistance marker.
-
Plate serial dilutions onto LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
-
Verification of the Knockout:
-
Colony PCR using primers flanking the acrA gene to confirm the insertion of the resistance cassette.
-
Sequence the PCR product to verify the correct insertion.
-
-
Removal of the Resistance Marker (Optional):
-
Transform the confirmed knockout mutant with the pCP20 plasmid.
-
Select for transformants on LB agar plates with ampicillin at 30°C.
-
To induce the FLP recombinase and cure the pCP20 plasmid, grow the transformants at 42°C.
-
Screen for colonies that have lost both the kanamycin and ampicillin resistance by replica plating.
-
Confirm the markerless deletion by PCR and sequencing.
-
Purification of His-tagged AcrA Protein
This protocol describes the purification of a C-terminally His-tagged AcrA protein from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding for C-terminally His-tagged AcrA.
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Sonicator.
-
Centrifuge.
Procedure:
-
Protein Expression:
-
Grow the E. coli expression strain in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8 at 37°C.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged AcrA protein with elution buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange and Storage:
-
Pool the fractions containing the purified AcrA.
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration and store at -80°C.
-
Quantitative Western Blotting for AcrA
This protocol outlines the steps for quantifying AcrA protein levels in bacterial lysates.[1]
Materials:
-
Bacterial cell pellets.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody (anti-AcrA).
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Imaging system.
-
Housekeeping protein antibody for normalization (e.g., anti-DnaK).
Procedure:
-
Sample Preparation:
-
Resuspend bacterial cell pellets in 1X Laemmli sample buffer, normalized to cell density (OD600).
-
Boil the samples for 10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of total protein per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AcrA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Quantification:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the AcrA band intensity to the intensity of a housekeeping protein to account for loading differences.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of an antibiotic.[6][7][8]
Materials:
-
96-well microtiter plates.
-
Bacterial culture.
-
Mueller-Hinton broth (MHB).
-
Antibiotic stock solution.
-
Spectrophotometer.
Procedure:
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the antibiotic stock solution in MHB across the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in MHB.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Visualizations
Signaling Pathway for Regulation of the acrAB Operon
Caption: Regulation of the acrAB operon by global activators (MarA, SoxS, Rob) and a local repressor (AcrR).
Experimental Workflow for AcrA Knockout and Phenotypic Analysis
Caption: Workflow for generating an acrA knockout mutant and subsequent phenotypic characterization.
Logical Relationship of the AcrAB-TolC Efflux Pump Components
Caption: The tripartite assembly of the AcrAB-TolC efflux pump across the bacterial cell envelope.
Conclusion and Future Directions
AcrA is a central and indispensable component of the AcrAB-TolC multidrug efflux pump, a key determinant of antibiotic resistance in Gram-negative bacteria. Its unique structural properties and crucial role as a periplasmic adaptor make it an attractive target for the development of novel antibacterial strategies. This technical guide has provided a detailed overview of the current knowledge on AcrA, from its discovery to its functional characterization, and has offered practical protocols for its study.
Future research should focus on several key areas. A high-resolution structure of the fully assembled AcrAB-TolC complex, including AcrA, is still needed to fully elucidate the mechanism of efflux. Further investigation into the dynamics of AcrA and its conformational changes upon interaction with AcrB, TolC, and substrates will provide valuable insights for the rational design of efflux pump inhibitors. The development of potent and specific AcrA inhibitors that disrupt the assembly or function of the efflux pump holds great promise for resensitizing MDR bacteria to existing antibiotics. A deeper understanding of the regulatory networks controlling acrAB expression will also be critical for predicting and overcoming the emergence of resistance. By continuing to unravel the complexities of AcrA and the AcrAB-TolC system, the scientific community can pave the way for innovative therapies to combat the growing threat of antibiotic resistance.
References
- 1. Regulation of the AcrAB-TolC efflux pump in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AcrA, AcrB, and TolC of Escherichia coli Form a Stable Intermembrane Multidrug Efflux Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using lambda red to knockout and knockin – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 5. mun.ca [mun.ca]
- 6. Small RNA Regulation of TolC, the Outer Membrane Component of Bacterial Multidrug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of acrAB expression by cellular metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering a CRISPR interference system targeting AcrAB-TolC efflux pump to prevent multidrug resistance development in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Adaptor: A Technical Guide to AcrA Homologues in Bacterial Efflux Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse world of AcrA homologues, the essential periplasmic adaptor proteins of Resistance-Nodulation-Division (RND) and other multidrug efflux pumps across a range of bacterial species. Understanding the structure, function, and regulation of these proteins is critical for the development of novel strategies to combat antibiotic resistance.
Core Concepts: The Role of AcrA and its Homologues
AcrA and its homologues are periplasmic membrane fusion proteins (MFPs) that function as a crucial linker in tripartite efflux pumps.[1] In Gram-negative bacteria, these pumps span the inner and outer membranes, actively extruding a wide variety of substrates, including antibiotics, detergents, and virulence factors, from the cell. The canonical example is the AcrAB-TolC system in Escherichia coli, where AcrA connects the inner membrane transporter AcrB to the outer membrane channel TolC.[2]
While the RND family is prominent in Gram-negative bacteria, functional homologues of AcrA exist in other efflux systems and across different bacterial phyla, adapting to diverse cell envelope architectures.
AcrA Homologues in Gram-Negative Bacteria
A variety of AcrA homologues have been identified in clinically significant Gram-negative pathogens. These often exhibit a degree of functional redundancy and substrate specificity.
Escherichia coli
E. coli possesses multiple AcrA homologues, with AcrA and AcrE being the most studied. AcrA is the primary partner for the major multidrug efflux pump AcrB. AcrE can also functionally substitute for AcrA in partnering with AcrB.
Pseudomonas aeruginosa
This opportunistic pathogen harbors a well-characterized AcrA homologue, MexA, which is part of the MexAB-OprM efflux pump. This pump is a major contributor to the intrinsic and acquired antibiotic resistance of P. aeruginosa. The expression of the mexAB-oprM operon is tightly regulated by a complex network of transcriptional regulators.
Acinetobacter baumannii
A. baumannii contains several RND-type efflux pumps, with AdeABC and AdeIJK being prominent examples. The periplasmic adaptor proteins in these systems are AdeA and AdeI, respectively. Overexpression of these pumps is a common mechanism of multidrug resistance in clinical isolates.
Table 1: Quantitative Expression Data of AcrA Homologues in Gram-Negative Bacteria
| Bacterial Species | AcrA Homologue | Condition | Fold Change in Expression | Reference |
| Escherichia coli | acrA | Exposure to Selenocompound 1 (4h) | ~2.5 | [3] |
| Escherichia coli | acrA | Exposure to Selenocompound 1 (18h) | ~1.5 | [3] |
| Escherichia coli | acrA | Exposure to Selenocompound 4 (4h) | ~2.0 | [3] |
| Escherichia coli | acrA | Exposure to Selenocompound 7 (18h) | ~1.8 | [3] |
| Erwinia amylovora | acrA | Inoculation on apple rootstock (Day 1) | -2.5 | [4] |
| Erwinia amylovora | acrA | Inoculation on apple rootstock (Day 4) | -3.1 | [4] |
| Erwinia amylovora | acrA | Inoculation on immature pear (12h) | -1.2 | [4] |
| Salmonella Typhimurium | acrA | ΔacrB mutant | ↑ (Compensatory) | [5] |
AcrA Functional Homologues in Gram-Positive Bacteria
Gram-positive bacteria lack an outer membrane and a periplasmic space in the same sense as Gram-negatives. However, they possess efflux pumps, including ABC (ATP-binding cassette) transporters, that require functionally analogous adaptor proteins to extrude substrates across their thick peptidoglycan cell wall. These are often referred to as membrane fusion proteins or accessory proteins.
Staphylococcus aureus
In S. aureus, the ABC transporter MacAB is involved in macrolide resistance. MacA is a lipoprotein that functions as the membrane fusion protein component.[2] It is considered a functional homologue of AcrA, bridging the inner membrane transporter MacB to the exterior of the cell.
Bacillus subtilis
B. subtilis possesses the Bmr efflux pump, a structural and functional homolog of the NorA protein from Staphylococcus. While not a direct AcrA homologue in the RND system, the principle of an accessory protein facilitating efflux is conserved. The YknX/YknY system in B. subtilis is another example of an ABC transporter with a membrane-associated component (YknX) that likely plays a role analogous to AcrA.
Regulation of AcrA Homologue Expression
The expression of genes encoding AcrA and its homologues is tightly controlled by a complex network of local and global regulatory systems, often in response to environmental stress, including the presence of antibiotics.
Regulation of AcrAB-TolC in Escherichia coli
The acrAB operon is regulated by a complex interplay of local and global regulators. The local repressor AcrR directly controls acrAB expression. Global regulators such as MarA, SoxS, and Rob, which are activated in response to various stresses, can upregulate acrAB expression, leading to a multidrug resistance phenotype.
Regulation of the AcrAB-TolC efflux pump in E. coli.
Regulation of AdeABC and AdeIJK in Acinetobacter baumannii
The expression of the adeABC and adeIJK operons is primarily controlled by dedicated two-component systems (TCS). The AdeRS TCS regulates adeABC, while AdeN, a TetR-family transcriptional repressor, controls adeIJK expression. Mutations in these regulatory systems are a common cause of efflux pump overexpression in clinical isolates.
Regulation of AdeABC and AdeIJK efflux pumps in A. baumannii.
Regulation of MexAB-OprM in Pseudomonas aeruginosa
The mexAB-oprM operon is negatively regulated by MexR. The two-component systems PhoP/PhoQ and GacS/GacA are also involved in the complex regulatory network controlling the expression of this major efflux pump.
Regulation of the MexAB-OprM efflux pump in P. aeruginosa.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study AcrA homologues.
Cloning and Site-Directed Mutagenesis of acrA
This protocol describes the cloning of an acrA homologue into an expression vector and subsequent site-directed mutagenesis to investigate the function of specific residues.
Materials:
-
Bacterial strain for genomic DNA isolation
-
pET series expression vector (or other suitable vector)
-
Restriction enzymes and T4 DNA ligase
-
High-fidelity DNA polymerase
-
Oligonucleotide primers (for cloning and mutagenesis)
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
DNA purification kits (PCR and plasmid)
Procedure:
-
Cloning:
-
Amplify the target acrA homologue gene from genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested insert into the vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on appropriate antibiotic plates.
-
Verify the correct insertion by colony PCR and DNA sequencing.
-
-
Site-Directed Mutagenesis (using a QuikChange-like method): [6]
-
Design complementary primers (25-45 bases) containing the desired mutation in the middle.
-
Set up a PCR reaction with the plasmid containing the wild-type gene as a template, the mutagenic primers, and a high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.
-
Digest the parental, methylated template DNA with DpnI for 1-2 hours at 37°C.[7]
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
-
Construction of Chimeric AcrA Proteins by Overlap Extension PCR
This technique allows for the creation of chimeric proteins by fusing domains from different AcrA homologues to study structure-function relationships.
Materials:
-
Plasmids containing the genes for the two AcrA homologues to be fused.
-
High-fidelity DNA polymerase.
-
Four oligonucleotide primers: two outer primers and two inner, overlapping primers containing the fusion junction.
-
DNA purification kits.
-
First Round of PCR:
-
Perform two separate PCR reactions.
-
Reaction 1: Amplify the N-terminal fragment of protein 1 using the forward outer primer and the reverse inner primer.
-
Reaction 2: Amplify the C-terminal fragment of protein 2 using the forward inner primer and the reverse outer primer. The inner primers will have complementary overhangs that will form the fusion junction.
-
Purify the two PCR products.
-
-
Second Round of PCR (Overlap Extension):
-
Combine the two purified PCR products from the first round in a new PCR reaction without any primers. The overlapping regions will anneal and serve as primers for each other.
-
Run a few cycles of denaturation, annealing, and extension to generate the full-length chimeric gene.
-
Add the two outer primers and continue with a standard PCR amplification for 25-30 cycles.
-
Purify the final chimeric PCR product and clone it into an appropriate expression vector.
-
Protein-Protein Interaction Analysis: Pull-Down Assay
This assay is used to confirm the interaction between an AcrA homologue and its cognate inner membrane transporter (e.g., AcrB).
Materials:
-
Expression vectors for tagged proteins (e.g., His-tagged AcrA and FLAG-tagged AcrB).
-
E. coli BL21(DE3) cells.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).
-
Affinity resin (e.g., Ni-NTA agarose for His-tag, anti-FLAG M2 agarose for FLAG-tag).
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., high concentration of imidazole for His-tag, FLAG peptide for FLAG-tag).
-
SDS-PAGE and Western blotting reagents.
Procedure: [10]
-
Protein Expression: Co-express the tagged AcrA homologue and its putative partner protein in E. coli.
-
Cell Lysis: Harvest the cells and lyse them using sonication or a French press in lysis buffer.
-
Binding: Incubate the cell lysate with the appropriate affinity resin for 1-2 hours at 4°C to capture the "bait" protein and its interacting partners.
-
Washing: Wash the resin several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the resin using the elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against both the "bait" and the putative "prey" protein to confirm their co-elution.
Workflow for cloning and site-directed mutagenesis of an AcrA homologue.
Workflow for constructing chimeric proteins via overlap extension PCR.
Workflow for a pull-down assay to study protein-protein interactions.
Conclusion and Future Directions
AcrA and its homologues are not merely passive linkers but are dynamic components of efflux pumps, playing a crucial role in the assembly and function of these critical resistance determinants. A thorough understanding of their diversity, regulation, and interactions is paramount for the development of novel efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics. Future research should focus on the structural and functional characterization of AcrA homologues in a wider range of pathogenic bacteria, particularly in Gram-positive species, and on elucidating the intricate regulatory networks that control their expression. This knowledge will be instrumental in the design of next-generation antibacterial therapies.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. MacA, a Periplasmic Membrane Fusion Protein of the Macrolide Transporter MacAB-TolC, Binds Lipopolysaccharide Core Specifically and with High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expression of homologous RND efflux pump genes is dependent upon AcrB expression: implications for efflux and virulence inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Overlap extension PCR [protocols.io]
- 10. google.com [google.com]
An In-depth Technical Guide to the Expression and Localization of AcrA in the Cell
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression, regulation, and subcellular localization of AcrA, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. Understanding the intricacies of AcrA biology is paramount for the development of novel strategies to combat antibiotic resistance. This document details the regulatory networks governing AcrA production, its precise location within the bacterial cell envelope, and the experimental protocols used to elucidate these characteristics.
Expression and Regulation of AcrA
The expression of the acrAB operon, which encodes for AcrA and the inner membrane transporter AcrB, is tightly controlled at both the transcriptional and post-transcriptional levels. This regulation allows bacteria to respond to a variety of environmental stresses, including exposure to antibiotics, bile salts, and organic solvents.[1]
Transcriptional Regulation
The primary transcriptional control of the acrAB operon is mediated by a complex interplay of local and global regulatory proteins. The local repressor, AcrR, binds to the operator region of the acrAB promoter to inhibit transcription.[2] Global regulators, including MarA, SoxS, and Rob, act as transcriptional activators, binding to a conserved marbox sequence upstream of the promoter to enhance expression.[2][3] These global regulators are themselves activated by distinct environmental signals, forming a sophisticated network to modulate AcrA expression in response to diverse stressors.[3]
View DOT script for Transcriptional Regulation of acrAB
Post-Transcriptional Regulation
In addition to transcriptional control, AcrA expression is also modulated at the post-transcriptional level by the CsrA (Carbon storage regulator A) protein. CsrA is an RNA binding protein that typically represses the translation of its target mRNAs by binding to specific sequences in the 5' untranslated region, often overlapping the Shine-Dalgarno sequence. This binding sterically hinders ribosome binding and can lead to mRNA degradation. The activity of CsrA is, in turn, antagonized by small non-coding RNAs, CsrB and CsrC, which sequester CsrA, thereby relieving its repressive effect.
View DOT script for Post-Transcriptional Regulation of acrA
Quantitative Data on AcrA Expression
The expression of acrA is significantly upregulated in response to antibiotic stress and in multidrug-resistant (MDR) strains. The following tables summarize the relative expression of acrA under different conditions, as determined by quantitative real-time PCR (qRT-PCR).
| Condition | Strain | Fold Change in acrA Expression (relative to control) | Reference |
| Fluoroquinolone-susceptible | Clinical Isolates | 1.8 ± 0.7 | [3] |
| Fluoroquinolone-resistant | Clinical Isolates | 4.5 ± 2.0 | [3] |
| Ampicillin (30 µg/L) | MDR E. coli | ~2.5 | [4] |
| Ampicillin + Silver Nanoparticles (MIC) | MDR E. coli | ~1.0 (expression reduced) | [4] |
| Ampicillin + Silver Nanoparticles (sub-MIC) | MDR E. coli | ~1.5 (expression partially reduced) | [4] |
| Treatment with Eugenol | Clinical E. coli | Significant downregulation | [5] |
| marR or acrR mutation | E. coli mutants | No significant change in the studied mutants | [2] |
Subcellular Localization of AcrA
AcrA is a periplasmic lipoprotein that functions as a membrane fusion protein. It is a key component of the tripartite AcrAB-TolC efflux pump, which spans the entire cell envelope of Gram-negative bacteria. AcrA's primary role is to act as an adaptor, bridging the inner membrane transporter AcrB with the outer membrane channel TolC.[6] Structural studies suggest that AcrA is a highly elongated and asymmetric molecule, a conformation that is thought to be necessary to span the periplasmic space.[3] While it is anchored to the inner membrane via a lipid moiety at its N-terminus, the bulk of the protein resides in the periplasm.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the expression and localization of AcrA.
Quantitative Real-Time PCR (qRT-PCR) for acrA Expression Analysis
This protocol details the steps for quantifying the relative expression of the acrA gene.
View DOT script for qRT-PCR Workflow
1. RNA Extraction:
-
Grow E. coli cultures to the desired optical density (e.g., mid-log phase) under control and experimental conditions.
-
Harvest cells by centrifugation and immediately lyse the cells using a suitable method (e.g., TRIzol, commercial kits).
-
Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove contaminating genomic DNA.[7]
2. cDNA Synthesis:
-
Quantify the purified RNA and assess its integrity.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
3. qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for acrA and a housekeeping gene (e.g., rrsA, gapA), and a SYBR Green-based master mix.[2]
-
Primer sequences for acrA:
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for acrA and the housekeeping gene in both control and experimental samples.
-
Calculate the relative fold change in acrA expression using the ΔΔCt method.[8]
Subcellular Fractionation and Western Blotting for AcrA Localization
This protocol describes the separation of inner and outer membranes of E. coli to determine the subcellular localization of AcrA.
View DOT script for Subcellular Fractionation Workflow
References
- 1. Outer Membrane Preparation - One Step Sucrose Gradient Procedure - Hancock Lab [cmdr.ubc.ca]
- 2. Expression of acrA and acrB Genes in Esherichia coli Mutants with or without marR or acrR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
The Tripartite Alliance: A Technical Guide to the AcrA, AcrB, and TolC Interaction Core
For Immediate Release
[City, State] – October 30, 2025 – In the persistent battle against antimicrobial resistance, understanding the molecular machinery that bacteria employ to expel therapeutic agents is paramount. This technical guide provides an in-depth analysis of the structure, interaction, and function of the AcrAB-TolC multidrug efflux pump from Escherichia coli, a principal determinant of intrinsic and acquired resistance in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals actively working to overcome bacterial multidrug resistance.
Executive Summary
The AcrAB-TolC complex is a tripartite nanomachine that spans the inner and outer membranes of Gram-negative bacteria, actively transporting a wide range of substrates out of the cell. This process is energized by the proton motive force. The complex is composed of three distinct proteins: the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC. The precise assembly and coordinated action of these components are essential for its function. This guide synthesizes structural data, quantitative interaction analysis, and key experimental methodologies to provide a comprehensive resource for targeting this critical bacterial defense mechanism.
Components and Stoichiometry
The functional AcrAB-TolC efflux pump assembles with a defined stoichiometry of three AcrB protomers, six AcrA protomers, and three TolC protomers (AcrB₃:AcrA₆:TolC₃).[1] This complex arrangement forms a continuous channel from the inner membrane to the cell exterior.
-
AcrB: A homotrimeric member of the Resistance-Nodulation-Division (RND) superfamily, AcrB is the energy-transducing component of the pump.[2] It captures substrates from the periplasm and inner membrane and utilizes the proton gradient to drive their transport.
-
AcrA: A periplasmic lipoprotein that acts as a physical bridge, connecting AcrB to TolC.[2] Six AcrA molecules form a hexameric, funnel-like structure that envelops the periplasmic domain of AcrB and extends to dock with TolC.[1]
-
TolC: A homotrimeric outer membrane protein that forms the exit duct for substrates.[2] In its resting state, the periplasmic entrance of the TolC channel is closed and opens upon engagement with the AcrA hexamer.[1]
Quantitative Analysis of Component Interactions
The assembly of the AcrAB-TolC complex is a sequential process characterized by high-affinity interactions between its components. Surface Plasmon Resonance (SPR) has been a key technique to dissect these interactions quantitatively. The data reveals that AcrA and TolC can bind independently to AcrB.
| Interacting Proteins | Ligand (Analyte) | K_D (nM) | Stoichiometry (Ligand:Analyte) | Reference |
| AcrB-His | AcrAˡ | 76 ± 12 | 2.1 ± 0.1 | [3] |
| AcrB-His | TolC | 150 ± 20 | 1.1 ± 0.1 | [3] |
| AcrA-His | TolC | 170 ± 10 | 1.0 ± 0.1 | [3] |
Table 1: Equilibrium Dissociation Constants (K_D) and Stoichiometry of Binary Interactions within the AcrAB-TolC Complex Determined by Surface Plasmon Resonance.[3]
Assembly and Mechanism of Action
The formation of the functional tripartite complex follows a specific pathway, which is crucial for its activity. This is followed by a dynamic process of substrate transport driven by conformational changes in AcrB.
The Assembly Pathway
Biochemical studies have elucidated a sequential assembly mechanism.[3] The inner membrane protein AcrB serves as the scaffold for the assembly. The periplasmic protein AcrA and the outer membrane protein TolC can then bind to AcrB independently of each other, forming stable bipartite complexes.[3] The final tripartite complex is formed when all three components associate.
Caption: Sequential assembly of the AcrAB-TolC efflux pump.
The Functional Rotation Mechanism of AcrB
The transport of substrates by AcrB is driven by a "functional rotation" mechanism. The three protomers of the AcrB trimer cycle through three distinct conformational states: Loose (L), Tight (T), and Open (O). This cycle is coupled to the binding and translocation of protons.
-
Loose (Access): In this state, the protomer has a low affinity for the substrate and is open to the periplasm, allowing for substrate binding.
-
Tight (Binding): Upon substrate binding, the protomer transitions to the tight state, which has a high affinity for the substrate.
-
Open (Extrusion): This conformation opens a channel towards the TolC exit duct, releasing the substrate. The protomer has a low affinity for the substrate in this state.
This ordered transition (L → T → O) in each protomer, fueled by the proton motive force, results in a peristaltic-like pumping action that expels substrates from the cell.
Caption: The functional rotation cycle of an AcrB protomer.
Key Experimental Protocols
The elucidation of the AcrAB-TolC structure and function has been made possible by a combination of advanced biochemical and biophysical techniques.
Surface Plasmon Resonance (SPR) for Interaction Analysis
Objective: To quantitatively measure the binding affinities and kinetics of the interactions between AcrA, AcrB, and TolC.
Methodology Summary (based on Tikhonova et al., 2011): [3]
-
Protein Preparation: His-tagged AcrB, AcrA, and TolC are overexpressed and purified from E. coli. AcrB is solubilized in a detergent such as n-dodecyl-β-D-maltoside (DDM).
-
Immobilization: A CM5 sensor chip is used in a Biacore instrument. His-tagged protein (e.g., AcrB-His) is captured on a nitrilotriacetic acid (NTA) sensor chip.
-
Interaction Analysis: The analyte (e.g., AcrA or TolC) is injected at various concentrations over the immobilized ligand surface. The analysis is performed in a running buffer such as 10 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% DDM.
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 or 2:1 binding model to determine the equilibrium dissociation constant (K_D), and the on-rate (k_a) and off-rate (k_d).
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Objective: To determine the high-resolution three-dimensional structure of the fully assembled AcrAB-TolC complex.
Methodology Summary:
-
Sample Preparation: To overcome the transient nature of the complex, fusion proteins (e.g., AcrA-AcrB) or chemical cross-linking agents are often employed. The GraFix method, which involves gradient fixation with glutaraldehyde, has been used to stabilize the complex.
-
Vitrification: A small aliquot of the purified and stabilized complex (e.g., at ~2 mg/ml) is applied to a glow-discharged holey carbon grid. The grid is then blotted and rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot).
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of images are collected automatically.
-
Image Processing: Individual particle images are picked from the micrographs, aligned, and classified to generate 2D class averages. A 3D reconstruction is then generated and refined to high resolution using software such as RELION or cryoSPARC.
Caption: A generalized experimental workflow for studying the AcrAB-TolC complex.
Implications for Drug Development
A detailed understanding of the AcrAB-TolC pump's assembly and function opens new avenues for the development of efflux pump inhibitors (EPIs). Potential strategies include:
-
Disrupting Protein-Protein Interfaces: Small molecules or peptidomimetics designed to bind at the AcrA-AcrB or AcrA-TolC interfaces could prevent the assembly of a functional pump.
-
Inhibiting the Functional Rotation of AcrB: Compounds that lock AcrB in a specific conformational state would halt the transport cycle.
-
Blocking the TolC Channel: Molecules that occlude the TolC channel would prevent the final expulsion of substrates.
By leveraging the structural and quantitative data presented here, researchers can employ rational drug design and high-throughput screening to identify and optimize novel EPIs, potentially restoring the efficacy of existing antibiotics against resistant bacterial strains.
Conclusion
The AcrAB-TolC efflux pump is a sophisticated and highly efficient molecular machine that poses a significant challenge to antimicrobial therapy. A multi-pronged approach combining structural biology, biophysical characterization, and computational modeling has been instrumental in deciphering its mechanism. The quantitative data on protein-protein interactions, detailed assembly pathways, and the dynamic functional rotation of AcrB provide a solid foundation for the development of next-generation inhibitors to combat multidrug-resistant bacteria.
References
The Genetic Regulation of the AcrAB-TolC Efflux Pump: A Technical Guide for Researchers
An In-depth Examination of the Transcriptional and Post-Transcriptional Control of a Key Bacterial Multidrug Resistance Operon
The AcrAB-TolC efflux pump is a major contributor to intrinsic and acquired multidrug resistance in Gram-negative bacteria, actively extruding a wide range of clinically relevant antibiotics, detergents, bile salts, and other toxic compounds from the cell. Its expression is tightly controlled by a complex regulatory network that integrates signals from the environment and the cell's metabolic state. This technical guide provides a comprehensive overview of the genetic regulation of the acrAB-tolC operon, intended for researchers, scientists, and drug development professionals. We delve into the intricate interplay of local and global regulators, summarize key quantitative data, provide detailed experimental protocols for studying this system, and visualize the regulatory pathways and experimental workflows.
The Architecture of the AcrAB-TolC System
The AcrAB-TolC pump is a tripartite system composed of three proteins that span the inner and outer membranes of Gram-negative bacteria. AcrB is the inner membrane transporter protein responsible for substrate recognition and energy transduction. AcrA is a periplasmic adaptor protein that links AcrB to the outer membrane channel, TolC. While acrA and acrB are typically organized in the acrAB operon, tolC is located at a separate locus on the chromosome.[1] The coordinated expression of these three components is essential for the assembly of a functional efflux pump.
Transcriptional Regulation of the acrAB Operon
The expression of the acrAB operon is under the control of a sophisticated network of both local and global transcriptional regulators.
Local Regulation: The AcrR Repressor
The primary local regulator of the acrAB operon is the transcriptional repressor AcrR, a member of the TetR family of regulators.[2][3] The acrR gene is typically located upstream of the acrAB operon and is divergently transcribed. AcrR binds to a specific operator site in the promoter region of acrAB, sterically hindering the binding of RNA polymerase and thereby repressing transcription.[2][3] The activity of AcrR can be modulated by the binding of various ligands, including certain drugs and endogenous metabolites, which leads to a conformational change in the protein and its dissociation from the DNA, thus derepressing acrAB expression.[4][5]
Global Regulation: A Multi-layered Network
Superimposed on the local control by AcrR is a complex web of global regulatory proteins that respond to a variety of stress signals.
In Escherichia coli and other related bacteria, the acrAB operon is a key member of the marA/soxS/rob regulon.[1][6] MarA, SoxS, and Rob are homologous transcriptional activators that are induced by different environmental stressors:
-
MarA is induced in response to the presence of certain antibiotics and other toxic compounds.
-
SoxS is activated in response to superoxide stress.
-
Rob is another activator that contributes to the overall expression level of acrAB.
These activators bind to a 20-bp consensus sequence known as the "marbox" or "soxbox" located in the promoter region of their target genes, including acrAB, leading to increased transcription.[7]
In Salmonella enterica and other Enterobacteriaceae, the transcriptional activator RamA plays a dominant role in regulating acrAB-tolC expression.[8][9] RamA is not present in E. coli. The expression of ramA itself is negatively regulated by the repressor RamR. Inactivation of ramR or exposure to inducers like indole leads to increased RamA levels and subsequent upregulation of acrAB.[8]
The histone-like nucleoid-structuring protein (H-NS) is a global repressor that can indirectly influence the expression of acrAB-tolC. H-NS does not directly bind to the acrAB promoter but instead represses the expression of other efflux pump genes, such as acrEF and mdtEF.[10][11] Deletion of hns leads to the derepression of these other pumps, which can contribute to multidrug resistance.[10][11]
Post-Transcriptional Regulation of tolC
The expression of the outer membrane component, TolC, is also subject to post-transcriptional regulation. The small RNA (sRNA) SdsR (also known as RyeB) has been shown to repress the translation of tolC mRNA.[1] SdsR is typically expressed during the stationary phase of growth and binds to the 5' untranslated region (UTR) of the tolC transcript, inhibiting ribosome binding and promoting mRNA degradation.[1] This regulation allows the cell to downregulate efflux activity when it is no longer in a rapid growth phase.
Signaling Pathways and Regulatory Logic
The intricate network of regulators allows for a finely tuned response to a wide array of environmental cues.
Quantitative Data on Gene Expression
The following tables summarize quantitative data on the regulation of the acrAB-tolC operon from various studies. It is important to note that expression levels can vary significantly depending on the bacterial strain, growth conditions, and the specific inducer concentration used.
Table 1: Induction of acrAB Expression by Various Compounds
| Inducer | Fold Change in acrAB Expression | Organism | Reference |
| Bile (0.15%) | ~2-fold | E. coli | [12] |
| Glycocholate (0.2%) | Not significantly upregulated | E. coli | [12] |
| Deletion of acrB | Increased expression | E. coli | [1] |
| Fluoroquinolone Resistance | Average 4.5-fold (acrA), 4.6-fold (acrB) | E. coli clinical isolates | [13] |
Table 2: Role of Regulators in acrAB Expression
| Genetic Background | Fold Change in acrAB Expression | Organism | Reference |
| ΔacrR | Increased expression | E. coli | [7] |
| Overexpression of marA | Decreased susceptibility to CAMPs (indirectly suggests increased AcrAB-TolC activity) | E. coli | [7] |
| ΔacrBΔacrR | Induction prevented | E. coli | [1] |
| ΔacrBΔsoxS | Induction prevented | E. coli | [1] |
| ΔacrBΔmarA | Induction partially prevented | E. coli | [1] |
Table 3: Binding Affinities of Regulators
| Regulator | DNA/Ligand | Dissociation Constant (KD) | Technique | Reference |
| AcrR | acrAB operator DNA | 20.2 ± 1.4 nM | Fluorescence Polarization | [1] |
| AcrR | Ethidium | 4.2 ± 0.3 µM | Fluorescence Polarization | [1] |
| AcrR | Rhodamine 6G | 10.1 µM | Fluorescence Polarization | [1] |
| AcrR | Proflavin | 4.2 µM | Fluorescence Polarization | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of the acrAB-tolC operon.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of acrA, acrB, and tolC.
Experimental Workflow:
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., LB broth) with and without inducers
-
RNAprotect Bacteria Reagent (Qiagen)
-
RNeasy Mini Kit (Qiagen)
-
RNase-Free DNase Set (Qiagen)
-
Reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen)
-
SYBR Green or TaqMan qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (acrA, acrB, tolC) and a reference gene (e.g., rrsA, gyrA)
Primer Sequences for E. coli:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| acrA | CGGCTGGCTGAACTTTCT | GCCGATCAGTTGATTCAGGA | (Example) |
| acrB | GGCGGGATTGGTGTTATGAT | TGCGTATCGGTAAAGTCGGT | (Example) |
| tolC | GCTGCCGCTGATTTACTGTT | AGGCAGTAAACAGCCGATTC | (Example) |
| gyrA | ATGGCTGAGATTGCTGATGC | CAGCGGCTTTATCTCCATCA | (Example) |
Procedure:
-
Cell Culture and RNA Extraction:
-
Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic phase, OD600 of 0.4-0.6) under control and experimental conditions.
-
Stabilize the RNA by adding RNAprotect Bacteria Reagent to the culture.
-
Harvest the cells by centrifugation and extract total RNA using the RNeasy Mini Kit according to the manufacturer's instructions.
-
Perform an on-column DNase digestion followed by a second DNase treatment in solution to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
-
Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Interaction
This protocol is for determining the binding of a purified regulatory protein (e.g., AcrR, MarA, SoxS, Rob) to a specific DNA probe containing its putative binding site.
Experimental Workflow:
Materials:
-
Purified regulatory protein
-
DNA probe (double-stranded oligonucleotide) containing the putative binding site
-
Labeling kit (e.g., biotin 3'-end DNA labeling kit or [γ-32P]ATP and T4 polynucleotide kinase)
-
Unlabeled competitor DNA (specific and non-specific)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) or other non-specific competitor DNA
-
Native polyacrylamide gel
-
TBE buffer
-
For non-radioactive detection: Nylon membrane, crosslinking instrument (UV or chemical), blocking buffer, streptavidin-HRP conjugate, chemiluminescent substrate.
-
For radioactive detection: Phosphor screen, imaging system.
Procedure:
-
Probe Preparation:
-
Synthesize complementary oligonucleotides for the DNA probe.
-
Anneal the oligonucleotides to form a double-stranded probe.
-
Label the 3' or 5' end of the probe with biotin or 32P.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the binding buffer, purified protein, and poly(dI-dC).
-
For competition assays, add unlabeled specific or non-specific competitor DNA.
-
Add the labeled probe to initiate the binding reaction.
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Load the binding reactions onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
For non-radioactive detection, transfer the DNA to a nylon membrane and detect the biotin-labeled probe using a chemiluminescent detection system.
-
For radioactive detection, dry the gel and expose it to a phosphor screen.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for identifying the genome-wide binding sites of a transcriptional regulator (e.g., MarA) in vivo.
Experimental Workflow:
Materials:
-
Bacterial strain expressing the target protein (potentially with an epitope tag)
-
Formaldehyde
-
Lysis buffer
-
Sonication equipment
-
Antibody specific to the target protein
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking and Cell Lysis:
-
Grow bacterial cultures to the desired density.
-
Cross-link proteins to DNA by adding formaldehyde to the culture and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them to release the chromatin.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the target protein.
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the cross-links by incubating at a high temperature.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the ChIP DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched in the ChIP sample compared to an input control.
-
DNase I Footprinting
This protocol is for precisely mapping the binding site of a regulatory protein (e.g., Rob) on a DNA fragment.
Experimental Workflow:
Materials:
-
Purified regulatory protein
-
DNA fragment containing the putative binding site
-
[γ-32P]ATP and T4 polynucleotide kinase
-
DNase I
-
Binding buffer
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel
-
Sequencing ladder of the same DNA fragment
Procedure:
-
Probe Preparation:
-
Prepare a DNA fragment of 100-300 bp containing the putative binding site.
-
End-label one strand of the DNA fragment with 32P.
-
Purify the labeled probe.
-
-
Binding and Digestion:
-
Incubate the labeled probe with increasing concentrations of the purified regulatory protein.
-
Add a low concentration of DNase I to partially digest the DNA.
-
Stop the reaction by adding a stop solution.
-
-
Analysis:
-
Purify the DNA fragments.
-
Separate the fragments on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Visualize the DNA fragments by autoradiography. The region where the protein was bound will be protected from DNase I digestion, resulting in a "footprint" (a gap in the ladder of DNA fragments).
-
Conclusion and Future Directions
The genetic regulation of the acrAB-tolC operon is a paradigm of how bacteria integrate multiple environmental and cellular signals to control the expression of a key multidrug resistance determinant. The complex interplay between local and global regulators, as well as post-transcriptional control mechanisms, allows for a rapid and robust response to a wide range of toxic compounds. A thorough understanding of this regulatory network is crucial for the development of novel strategies to combat antibiotic resistance, such as the design of efflux pump inhibitors or molecules that interfere with the regulatory pathways. Future research should focus on further elucidating the specific signals that modulate the activity of each regulator, the structural basis of these interactions, and the dynamics of the regulatory network in response to changing environmental conditions. Such knowledge will be invaluable for the development of next-generation antimicrobial therapies.
References
- 1. EMSA -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 2. DNase I Footprinting to Identify Protein Binding Sites [bio-protocol.org]
- 3. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 4. Expression of multidrug efflux pump genes acrAB-tolC, mdfA, and norE in Escherichia coli clinical isolates as a function of fluoroquinolone and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq). | Sigma-Aldrich [sigmaaldrich.com]
- 6. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 7. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. investigadores.uandes.cl [investigadores.uandes.cl]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 12. DNase I Footprinting to Identify Protein Binding Sites [en.bio-protocol.org]
- 13. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
The Evolutionary Cornerstone of Multidrug Resistance: A Technical Guide to the AcrA Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) Gram-negative bacteria represents a critical global health threat. Central to their survival and resistance capabilities is the AcrAB-TolC tripartite efflux pump, a molecular machine that expels a wide array of noxious compounds, including clinically relevant antibiotics. The periplasmic membrane fusion protein (MFP), AcrA, is the essential linchpin of this complex. Its evolutionary significance lies in its role as a flexible adaptor, bridging the inner membrane transporter AcrB with the outer membrane channel TolC, thereby creating a continuous conduit for drug extrusion across the entire bacterial cell envelope. This direct expulsion mechanism is a profound evolutionary advantage, enabling bacteria to survive in hostile environments saturated with antimicrobial agents. This technical guide provides an in-depth examination of the structure, function, and evolutionary importance of AcrA, presenting key quantitative data, detailed experimental protocols, and visualizations of its operational and regulatory mechanisms.
Introduction: AcrA's Central Role in Bacterial Defense
In Gram-negative bacteria, the AcrAB-TolC system is a primary defense mechanism, responsible for intrinsic resistance to a vast range of substrates like dyes, detergents, bile salts, and numerous classes of antibiotics.[1][2][3] This efflux pump is a member of the Resistance-Nodulation-Cell Division (RND) superfamily.[1][2] It is composed of three distinct proteins:
-
AcrB: An inner membrane proton-antiporter that captures substrates from the periplasm and inner membrane and provides the energy for transport.[1][4][5]
-
TolC: An outer membrane channel that provides the exit duct for substrates into the extracellular medium.[1]
-
AcrA: The periplasmic membrane fusion protein (MFP) that physically links AcrB and TolC.[1][6][7]
AcrA's function is indispensable; null mutations in the acrA gene result in a hypersensitive phenotype, underscoring its critical role in the pump's activity.[8] The evolution of this tripartite system, with AcrA as the crucial connector, has provided Gram-negative bacteria with a highly efficient and versatile resistance mechanism.
Structure and Function of the AcrA Protein
AcrA is an elongated, modular protein anchored to the inner membrane via an N-terminal lipid moiety, with its bulk extending across the periplasm.[6][8] Structural studies have revealed four primary domains:
-
Membrane Proximal (MP) Domain: Interacts with the periplasmic domains of AcrB.
-
β-barrel Domain: Contributes to the protein's overall elongated structure.
-
Lipoyl Domain: A key structural component connecting the β-barrel and α-helical hairpin domains.
-
α-helical Hairpin Domain: This domain is crucial for interacting with and likely inducing the opening of the TolC channel.[7][9][10]
The fully assembled AcrAB-TolC complex exhibits a stoichiometry of 3 AcrB protomers, 6 AcrA protomers, and 3 TolC protomers (3:6:3).[9][11][12] The AcrA molecules form a hexameric, funnel-like structure that encases the periplasmic domain of AcrB and docks with the periplasmic tip of TolC.[9][13][14] This arrangement creates a sealed, continuous channel, preventing the backflow of extruded substrates into the periplasm.[1][15]
A key feature of AcrA is its conformational flexibility, which is believed to be essential for the assembly and dynamic operation of the pump.[7][9][10] Molecular dynamics simulations have shown that AcrA exists in different conformational states, and this dynamic nature is critical for its binding to AcrB and the overall function of the pump.[9]
Evolutionary Significance of AcrA
The evolutionary success of AcrA and the tripartite efflux system it supports is evident in its widespread conservation across Gram-negative bacteria. Homologs of AcrA, such as MexA in Pseudomonas aeruginosa, perform analogous functions, highlighting a conserved evolutionary solution to environmental stress.[7]
The primary evolutionary advantage conferred by the AcrA-mediated efflux system is the ability to bypass the periplasm.[1][4] By expelling toxic compounds directly into the external medium, the pump prevents the accumulation of these substances in the periplasmic space where they could damage essential cellular components. This is particularly important for surviving host-produced antimicrobials (like bile salts) and clinically administered antibiotics.
Furthermore, the regulation of the acrAB operon is integrated into global stress-response networks. The expression of acrA and acrB is controlled by a local repressor, AcrR, and activated by global transcriptional regulators such as MarA, SoxS, and Rob.[2][16][17] This allows the bacterium to rapidly upregulate efflux pump production in response to antibiotic exposure, a key feature of adaptive resistance. The co-regulation of acrA with acrB ensures that the components of the pump are synthesized in the correct stoichiometry for efficient assembly.[18]
Quantitative Data on AcrA Function and Expression
The functional importance of AcrA is quantitatively demonstrated by the significant decrease in antibiotic resistance upon its deletion. The expression of the acrA gene is also tightly regulated and can be dramatically increased under antibiotic stress.
Table 1: Impact of AcrA Deletion on Minimum Inhibitory Concentrations (MICs)
| Antibiotic | Organism | Wild-Type (WT) MIC (µg/mL) | ΔacrA Mutant MIC (µg/mL) | Fold Decrease in MIC | Reference |
| Novobiocin | E. coli | 12.5 | 0.78 | 16 | [19] |
| Erythromycin | E. coli | 100 | 6.25 | 16 | [19] |
| Ciprofloxacin | E. coli | 0.03 | <0.002 | >15 | Data inferred from sensitivity descriptions |
| Tetracycline | E. coli | 2 | 0.5 | 4 | [16] |
Note: Specific MIC values can vary between studies and strains. The data presented are representative examples.
Table 2: Relative Expression of the acrA Gene Under Different Conditions
| Condition | Strain/Organism | Fold Change in acrA Expression | Method | Reference |
| Simulated Microgravity | E. coli ATCC25922 | 3.4-fold increase | RT-qPCR | [20] |
| Overexpression of AcrS (repressor) | E. coli W3104 | 310-fold decrease | RT-qPCR | [17] |
| Deletion of acrB | E. coli | ~2 to 5-fold increase | β-galactosidase assay | [3] |
| In marA overexpressing strains | E. coli | >30-fold increase | RT-PCR | [21] |
Mandatory Visualizations
AcrAB-TolC Tripartite Efflux Pump Assembly
Caption: Assembly of the AcrAB-TolC multidrug efflux pump across the bacterial cell envelope.
Regulation of the acrAB Operon
Caption: Transcriptional regulation of the acrAB operon by local and global regulators.
Experimental Workflow: In Vivo Chemical Cross-Linking
Caption: Workflow for demonstrating AcrA-TolC/AcrB interaction via in vivo cross-linking.
Detailed Experimental Protocols
Protocol for In Vivo Chemical Cross-Linking of AcrA and TolC
This protocol is adapted from methodologies used to demonstrate direct physical interactions between AcrA and its binding partners within intact E. coli cells.[8][15]
Objective: To covalently link AcrA to its interacting partners (AcrB, TolC) in live cells for subsequent co-purification.
Materials:
-
E. coli strain expressing a C-terminally His-tagged AcrA (AcrA-His).
-
Luria-Bertani (LB) medium with appropriate antibiotics and inducers (e.g., IPTG).
-
Cross-linking agent: Dithiobis(succinimidyl propionate) (DSP), freshly prepared in DMSO.
-
Wash Buffer: 20 mM NaPO₄ (pH 7.2), 150 mM NaCl.
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, pH 8.0, supplemented with protease inhibitors.
-
Ni-NTA Agarose resin.
-
Wash Buffer (Ni-NTA): 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
SDS-PAGE reagents and Western blotting equipment.
-
Primary antibodies against the His-tag, AcrA, AcrB, and TolC.
Methodology:
-
Cell Culture: Grow the E. coli strain expressing AcrA-His in LB medium to mid-exponential phase (OD₆₀₀ ≈ 0.6). Induce protein expression as required (e.g., with 0.4 mM IPTG).
-
Cross-Linking:
-
Harvest cells by centrifugation and wash twice with ice-cold Wash Buffer.
-
Resuspend the cell pellet in Wash Buffer to a final OD₆₀₀ of ~2.0.
-
Add DSP to a final concentration of 1-2 mM. A non-cross-linked control with DMSO alone must be run in parallel.
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubating for 15 minutes.
-
-
Cell Lysis and Solubilization:
-
Harvest the quenched cells by centrifugation.
-
Resuspend the pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Purification:
-
Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.
-
Load the resin onto a column and wash extensively with Wash Buffer (Ni-NTA).
-
Elute the bound protein complexes using Elution Buffer. Collect fractions.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting.
-
Probe separate blots with antibodies against the His-tag (to confirm AcrA-His elution), AcrB, and TolC.
-
Successful cross-linking is demonstrated by the presence of AcrB and/or TolC in the elution fractions from the DSP-treated sample, but not in the non-cross-linked control.[8][15]
-
Protocol for In Vitro Reconstitution of the AcrAB Efflux Pump
This protocol outlines the general steps for purifying AcrA and AcrB and reconstituting them into proteoliposomes to study transport activity, based on established methods.[4][22]
Objective: To create an artificial membrane system containing functional AcrA and AcrB to measure substrate transport.
Materials:
-
Purified AcrB (often with a His-tag) and AcrA proteins.
-
E. coli phospholipids (e.g., phosphatidylethanolamine, phosphatidylglycerol).
-
Detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM).
-
Fluorescent substrate (e.g., a fluorescent phospholipid derivative like NBD-PE).
-
Bio-Beads or dialysis tubing for detergent removal.
-
Buffers for reconstitution and transport assays (e.g., HEPES-based buffers).
-
Acceptor vesicles (protein-free liposomes).
Methodology:
-
Protein Purification:
-
Overexpress AcrA and AcrB separately in E. coli.
-
Purify AcrA from the periplasmic or membrane fraction.
-
Extract AcrB from the inner membrane using detergents and purify using affinity (e.g., Ni-NTA) and size-exclusion chromatography.
-
-
Proteoliposome Formation:
-
Prepare a lipid film by drying a solution of E. coli phospholipids under nitrogen gas.
-
Hydrate the lipid film in buffer to form multilamellar vesicles.
-
Solubilize the lipids with a detergent like DDM.
-
Add purified AcrB to the solubilized lipids at a specific protein-to-lipid ratio.
-
Remove the detergent slowly via dialysis or by adding Bio-Beads. This allows for the spontaneous formation of proteoliposomes with AcrB integrated into the bilayer.
-
-
Transport Assay:
-
Load the AcrB-containing proteoliposomes (donor vesicles) with a buffer and a fluorescent substrate.
-
Establish a proton motive force (PMF), typically a ΔpH (acidic outside), by diluting the vesicles into an acidic buffer.[4][22]
-
Initiate the transport reaction by adding MgCl₂ and purified AcrA. AcrA will associate with the AcrB-containing vesicles.
-
Mix with a large excess of protein-free acceptor vesicles.
-
Monitor the transport of the fluorescent substrate from the donor to the acceptor vesicles by measuring the change in fluorescence over time.[4] Transport is indicated by an increase in fluorescence as the substrate moves to the acceptor vesicles.
-
Controls include proteoliposomes without AcrB and reactions without AcrA or a PMF.
-
Protocol for Gene Expression Analysis by RT-qPCR
This protocol describes how to quantify the mRNA levels of the acrA gene, a standard method for studying the regulation of the AcrAB-TolC pump.[3][16]
Objective: To measure the relative abundance of acrA transcripts in bacteria grown under different conditions.
Materials:
-
Bacterial cultures grown to mid-log phase.
-
RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
DNase I.
-
Reverse transcriptase and associated reagents (e.g., SuperScript III).
-
qPCR instrument (e.g., Rotor-Gene 6000).
-
SYBR Green qPCR master mix.
-
Specific primers for the acrA gene and an endogenous reference gene (gapA or 16S rRNA).
Methodology:
-
RNA Isolation:
-
Harvest bacteria from cultures and immediately treat with an RNA stabilization reagent to preserve the transcriptomic profile.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Include a no-reverse-transcriptase control (NRT) to verify the absence of genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions in triplicate for each sample, including the target gene (acrA) and the reference gene.
-
Use a SYBR Green-based master mix and run the reactions on a real-time PCR cycler.
-
Include a melt curve analysis at the end of the run to ensure primer specificity.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method (e.g., the Pfaffl method).[16] The expression of acrA is normalized to the expression of the reference gene, and the fold change is calculated relative to a control condition.
-
Conclusion: Targeting AcrA in Drug Development
The AcrA protein is far more than a simple structural component; it is an evolutionary innovation that has been fundamental to the success of Gram-negative bacteria in overcoming chemical threats. Its role as the essential adaptor in the AcrAB-TolC efflux pump makes it a cornerstone of multidrug resistance. The conformational dynamics and critical protein-protein interactions that define AcrA's function also present it as an attractive, yet challenging, target for the development of novel efflux pump inhibitors (EPIs).[23] By disrupting the assembly or function of AcrA, it may be possible to disable the entire efflux pump, thereby restoring the efficacy of existing antibiotics and combating the growing challenge of multidrug resistance. A thorough understanding of AcrA's structure, function, and evolutionary context is therefore paramount for the rational design of next-generation antimicrobial strategies.
References
- 1. crystal.ku.edu [crystal.ku.edu]
- 2. Correlation of the expression of acrB and the regulatory genes marA, soxS and ramA with antimicrobial resistance in clinical isolates of Klebsiella pneumoniae endemic to New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bypassing the periplasm: Reconstitution of the AcrAB multidrug efflux pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of bacterial multidrug efflux transporter AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The C-Terminal Domain of AcrA Is Essential for the Assembly and Function of the Multidrug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational flexibility in the multidrug efflux system protein AcrA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between the TolC and AcrA Proteins of a Multidrug Efflux System of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational dynamics of AcrA govern multidrug efflux pump assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. archive.connect.h1.co [archive.connect.h1.co]
- 12. researchgate.net [researchgate.net]
- 13. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 14. Structure of the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Linked Complex between Oligomeric Periplasmic Lipoprotein AcrA and the Inner-Membrane-Associated Multidrug Efflux Pump AcrB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of acrA and acrB Genes in Esherichia coli Mutants with or without marR or acrR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AcrS/EnvR Represses Expression of the acrAB Multidrug Efflux Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Simulated microgravity affects ciprofloxacin susceptibility and expression of acrAB-tolC genes in E. coli ATCC25922 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bypassing the periplasm: reconstitution of the AcrAB multidrug efflux pump of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. impact.ornl.gov [impact.ornl.gov]
Initial Studies on AcrA Protein Function: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the initial studies on the function of the AcrA protein, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of antibiotic resistance.
Introduction to AcrA and the AcrAB-TolC Efflux Pump
The AcrAB-TolC complex is a tripartite efflux pump responsible for the extrusion of a wide range of toxic compounds, including many clinically relevant antibiotics, from the bacterial cytoplasm and periplasm. This pump is a major contributor to intrinsic and acquired multidrug resistance in bacteria such as Escherichia coli. The complex spans the entire bacterial cell envelope, with AcrB located in the inner membrane, TolC in the outer membrane, and AcrA bridging the periplasmic space between them.
AcrA, the periplasmic membrane fusion protein (MFP), plays a crucial role in the assembly and function of this efflux pump. It is an elongated protein that connects the inner membrane transporter AcrB with the outer membrane channel TolC. Structurally, AcrA is composed of four main domains: a membrane-proximal domain, a lipoyl domain, a β-barrel domain, and an α-helical hairpin domain. The α-helical hairpin is primarily involved in the interaction with TolC, while the other domains interact with AcrB.
Quantitative Data on AcrA Function
Initial studies have focused on quantifying the expression of AcrA and its impact on antibiotic resistance, as well as the stoichiometry of the AcrAB-TolC complex.
Table 1: AcrA Expression Levels and Antibiotic Resistance
| Organism | Condition | Fold Change in acrA Expression | Reference |
| E. coli | Fluoroquinolone-resistant clinical isolates | 4.5 ± 2.0 | |
| E. coli | Fluoroquinolone-susceptible clinical isolates | 1.8 ± 0.7 |
Table 2: Stoichiometry of the AcrAB-TolC Complex
| Component | Stoichiometry | Method | Reference |
| AcrB | 3 | Cryo-Electron Microscopy | |
| AcrA | 6 | Cryo-Electron Microscopy | |
| TolC | 3 | Cryo-Electron Microscopy |
Key Experimental Protocols
The following sections detail the methodologies used in the initial functional characterization of AcrA.
Site-Directed Mutagenesis of AcrA
Site-directed mutagenesis has been instrumental in identifying key residues and domains of AcrA essential for its function and interaction with AcrB and TolC. A common method is QuikChange PCR-based site-directed mutagenesis.
Protocol:
-
Primer Design: Design two complementary primers, each containing the desired mutation in the center. The primers should be 25-45 bases in length with a GC content of at least 40%. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity polymerase (e.g., PfuTurbo).
-
Use a plasmid carrying the wild-type acrA gene as a template.
-
Perform thermal cycling, typically for 18 cycles, to amplify the new plasmid containing the mutation.
-
-
DpnI Digestion: Add the DpnI restriction enzyme to the PCR product and incubate for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and verify the desired mutation by DNA sequencing.
Protein Expression and Purification of AcrA
To study AcrA in vitro, it is essential to obtain a pure protein sample. The following is a general protocol for the expression and purification of His-tagged AcrA from E. coli.
Protocol:
-
Expression:
-
Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the His-tagged acrA gene under the control of an inducible promoter (e.g., T7 promoter).
-
Grow the cells to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Continue to grow the cells for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing a high salt concentration, a detergent (e.g., Triton X-100), and a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press.
-
-
Affinity Chromatography:
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The His-tagged AcrA will bind to the nickel resin.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the bound AcrA with an elution buffer containing a high concentration of imidazole.
-
-
Further Purification (Optional):
-
For higher purity, the eluted protein can be further purified by size-exclusion chromatography or ion-exchange chromatography.
-
-
Protein Characterization:
-
Assess the purity and molecular weight of the purified AcrA by SDS-PAGE.
-
Determine the protein concentration using a Bradford or BCA assay.
-
In Vitro Reconstitution of the AcrAB-TolC Pump
Reconstituting the AcrAB-TolC pump into proteoliposomes allows for the study of its function in a controlled, in vitro environment.
Protocol:
-
Protein Purification: Purify AcrA, AcrB, and TolC proteins as described previously. AcrB and TolC, being membrane proteins, will require solubilization with detergents.
-
Liposome Preparation: Prepare liposomes from a mixture of phospholipids (e.g., E. coli polar lipids and phosphatidylcholine) by sonication or extrusion.
-
Reconstitution:
-
Mix the purified proteins with the prepared liposomes in the presence of a detergent (e.g., octyl glucoside).
-
Slowly remove the detergent by dialysis or by using bio-beads. This will allow the proteins to insert into the lipid bilayer of the liposomes, forming proteoliposomes.
-
-
Functional Assays:
-
Use the reconstituted proteoliposomes to perform functional assays, such as drug transport assays using fluorescent substrates or proton translocation assays.
-
Visualizing AcrA Function and Experimental Workflows
Graphviz diagrams are used below to illustrate the signaling pathway of the AcrAB-TolC pump and a typical experimental workflow for studying AcrA function.
Caption: The AcrAB-TolC multidrug efflux pathway.
Caption: Workflow for site-directed mutagenesis of AcrA.
Conclusion
The initial studies on AcrA have laid a critical foundation for understanding its indispensable role in the AcrAB-TolC multidrug efflux pump. Through a combination of genetic, biochemical, and structural approaches, researchers have begun to unravel the molecular mechanisms by which AcrA facilitates the assembly of the pump and mediates the efflux of a broad spectrum of substrates. The quantitative data on AcrA expression and pump stoichiometry, coupled with detailed experimental protocols, provide a valuable resource for further investigation into this important target for the development of new strategies to combat antibiotic resistance. The continued exploration of AcrA's structure and dynamic interactions will undoubtedly reveal new avenues for the design of efflux pump inhibitors.
Methodological & Application
Application Notes and Protocols for the Purification of Recombinant AcrA Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
AcrA is a periplasmic membrane fusion protein (MFP) that is a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria such as Escherichia coli.[1][2] This efflux pump is a major contributor to intrinsic and acquired antibiotic resistance, making its components, including AcrA, important targets for the development of new antimicrobial strategies and efflux pump inhibitors (EPIs).[3] The AcrAB-TolC complex spans both the inner and outer membranes, with AcrA acting as an adaptor protein that links the inner membrane transporter AcrB with the outer membrane channel TolC.[2][3][4] The ability to produce and purify high-quality, recombinant AcrA is essential for structural studies, functional assays, and screening for potential inhibitors.
These application notes provide a detailed protocol for the expression and purification of recombinant AcrA protein from E. coli. The primary method outlined is immobilized metal affinity chromatography (IMAC) for a C-terminally His-tagged AcrA, a widely used and effective strategy.[1][5]
AcrAB-TolC Multidrug Efflux Pump
The AcrAB-TolC complex functions to expel a wide range of substrates, including antibiotics, detergents, and dyes, from the bacterial cell.[6] AcrA, a lipoprotein anchored to the inner membrane, forms a physical bridge across the periplasm between AcrB and TolC, facilitating the assembly and function of the entire pump.[1]
Caption: The AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
Experimental Protocols
Expression of Recombinant His-tagged AcrA
This protocol describes the induction of AcrA expression in E. coli.
Materials:
-
E. coli strain (e.g., AG100AX or BL21(DE3)) transformed with an AcrA expression plasmid (e.g., pAHisB)
-
Luria-Bertani (LB) medium
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl-β-d-1-thiogalactopyranoside (IPTG)
Protocol:
-
Inoculate a starter culture of 10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the AcrA expression plasmid.
-
Incubate the starter culture overnight at 37°C with shaking.
-
The next day, inoculate 500 mL of LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the absorbance at 600 nm (A600) reaches 0.5-0.7.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[1][7]
-
Continue to incubate the culture for 3 hours at 37°C with shaking.[1]
-
Harvest the cells by centrifugation at 8,000 rpm for 15 minutes at 4°C.[7]
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to cell lysis.
Purification of Recombinant His-tagged AcrA
This protocol details the purification of His-tagged AcrA using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet from the expression step
-
Binding Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 5 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (PMSF)[1]
-
Wash Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 60 mM imidazole, 3.2 mM Triton X-100[1]
-
Elution Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 500 mM imidazole, 3.2 mM Triton X-100[1]
-
Lysozyme
-
EDTA
-
Triton X-100
-
Chromatography column
Protocol:
-
Cell Lysis:
-
Solubilization:
-
Solubilize the membrane fraction in Binding Buffer supplemented with 80 mM Triton X-100.[1]
-
Centrifuge to pellet any insoluble material.
-
-
Affinity Chromatography:
-
Equilibrate a HisBind or Ni-NTA column with Binding Buffer.
-
Load the detergent-soluble protein fraction onto the column.[1]
-
Wash the column with two column volumes of Binding Buffer containing 5 mM imidazole and 3.2 mM Triton X-100.[1]
-
Wash the column again with Wash Buffer.[1]
-
Elute the bound AcrAhis protein with Elution Buffer.[1]
-
-
Protein Characterization:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.[5]
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Purification Workflow
Caption: Workflow for the expression and purification of recombinant AcrA protein.
Data Presentation
The following tables summarize the key quantitative data for the purification of recombinant AcrA.
Table 1: Buffer Compositions for AcrA Purification
| Buffer Type | Tris-HCl (pH 8.0) | NaCl | Imidazole | PMSF | Triton X-100 |
| Binding Buffer | 20 mM | 500 mM | 5 mM | 1 mM | - |
| Wash Buffer | 20 mM | 500 mM | 60 mM | - | 3.2 mM |
| Elution Buffer | 20 mM | 500 mM | 500 mM | - | 3.2 mM |
| Solubilization | 20 mM | 500 mM | 5 mM | 1 mM | 80 mM |
Table 2: Typical Purification Yield and Purity of Recombinant AcrA
| Purification Step | Total Protein (mg) | AcrA Protein (mg) | Purity (%) |
| Crude Lysate | 100 | - | <1 |
| Solubilized Membrane | 32 | - | ~21 |
| IMAC Eluate | 1.65 | 1.57 | >95 |
Note: The values presented in Table 2 are adapted from a study on the purification of AcrB-6His and serve as a representative example of the expected yield and purity from an IMAC purification of a membrane-associated protein.[9]
Concluding Remarks
This set of application notes provides a comprehensive guide for the successful expression and purification of recombinant AcrA protein. The detailed protocols and workflow diagrams are intended to facilitate the production of high-purity AcrA for further research into the function of the AcrAB-TolC multidrug efflux pump and for the development of novel antimicrobial agents. The provided buffer compositions and expected yields offer a solid baseline for optimizing the purification process in individual laboratory settings.
References
- 1. The C-Terminal Domain of AcrA Is Essential for the Assembly and Function of the Multidrug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Conformational dynamics of AcrA govern multidrug efflux pump assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. AcrA is a highly asymmetric protein capable of spanning the periplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Protocol for High-Yield Expression and Purification of AcrA in Escherichia coli BL21(DE3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the expression and subsequent purification of the AcrA protein from Escherichia coli BL21(DE3) using a pET expression system with a C-terminal hexahistidine (6xHis) tag. This protocol is designed to yield a high purity protein suitable for downstream applications in research and drug development.
Data Presentation
The following tables summarize the expected quantitative data from a typical 1-liter culture of E. coli BL21(DE3) expressing His-tagged AcrA.
Table 1: Culture and Lysis Parameters
| Parameter | Expected Value |
| Culture Volume | 1 L |
| OD600 at Induction | 0.6 - 0.8 |
| Wet Cell Pellet Weight | ~3-5 g |
| Lysis Buffer Volume | 20 mL |
| Total Protein in Lysate | ~1.5 mg/mL |
Table 2: Purification Summary for His-tagged AcrA
| Purification Step | Total Protein (mg) | AcrA Yield (mg) | Purity (%) |
| Cleared Lysate | ~30 mg | - | <5% |
| Ni-NTA Elution | ~2-3 mg | ~25 mg[1] | >95%[1] |
| Gel Filtration (optional) | ~1.5-2 mg | ~20 mg | >97%[1] |
Experimental Workflow Diagram
Caption: Experimental workflow for AcrA expression and purification.
Experimental Protocols
Transformation of pET-AcrA-His Plasmid
This protocol describes the transformation of a pET vector containing the acrA gene with a C-terminal 6xHis tag into chemically competent E. coli BL21(DE3) cells.
Materials:
-
pET vector with AcrA-6xHis insert
-
Chemically competent E. coli BL21(DE3) cells
-
Luria-Bertani (LB) agar plates with 50 µg/mL Kanamycin
-
SOC outgrowth medium
-
Microcentrifuge tubes
-
Water bath at 42°C
-
Ice
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli BL21(DE3) cells on ice.
-
Add 1-2 µL of the pET-AcrA-His plasmid DNA to the cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of SOC medium to the tube and incubate at 37°C for 1 hour with shaking.
-
Spread 100-200 µL of the cell suspension onto an LB agar plate containing 50 µg/mL Kanamycin.
-
Incubate the plate overnight at 37°C.
Expression of AcrA
Materials:
-
LB medium
-
Kanamycin (50 mg/mL stock)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing 50 µg/mL Kanamycin.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
The next day, inoculate 1 L of LB medium containing 50 µg/mL Kanamycin with the overnight culture (1:100 dilution).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C overnight (16-18 hours) with shaking.
Cell Lysis and Lysate Preparation
Materials:
-
Lysis Buffer (see Table 3)
-
Protease inhibitor cocktail (EDTA-free)
-
Lysozyme
-
DNase I
-
Sonciator
-
High-speed centrifuge
Procedure:
-
Harvest the cells from the 1 L culture by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.
-
Incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cleared lysate) for purification.
Purification of His-tagged AcrA by Ni-NTA Affinity Chromatography
Materials:
-
Ni-NTA agarose resin
-
Chromatography column
-
Binding Buffer (see Table 3)
-
Wash Buffer (see Table 3)
-
Elution Buffer (see Table 3)
Procedure:
-
Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Binding Buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged AcrA with 5-10 column volumes of Elution Buffer. Collect fractions of 1-2 mL.
Analysis of Purified AcrA
Materials:
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
Protein loading dye
-
Coomassie Brilliant Blue stain or other protein stain
-
Bradford assay reagent or spectrophotometer for A280 measurement
Procedure:
-
Analyze the collected fractions by SDS-PAGE to check for the purity and molecular weight of AcrA (expected molecular weight is ~42 kDa).
-
Pool the fractions containing pure AcrA.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
Buffer Compositions
Table 3: Buffer Recipes for AcrA Purification
| Buffer | Component | Concentration |
| Lysis Buffer | Sodium Phosphate | 50 mM, pH 8.0 |
| NaCl | 300 mM | |
| Imidazole | 10 mM | |
| Glycerol | 10% (v/v) | |
| Binding Buffer | Sodium Phosphate | 50 mM, pH 8.0 |
| NaCl | 300 mM | |
| Imidazole | 10 mM | |
| Wash Buffer | Sodium Phosphate | 50 mM, pH 8.0 |
| NaCl | 300 mM | |
| Imidazole | 20 mM | |
| Elution Buffer | Sodium Phosphate | 50 mM, pH 8.0 |
| NaCl | 300 mM | |
| Imidazole | 250-500 mM |
Signaling Pathway and Logical Relationships
The expression of AcrA in the pET system is controlled by the T7 expression system, which is based on the T7 RNA polymerase.
Caption: T7 expression system for AcrA production.
References
Probing the AcrA-AcrB Interaction: A Guide to In Vitro Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the in vitro interaction between AcrA and AcrB, two critical components of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. Understanding this interaction is paramount for the development of novel efflux pump inhibitors (EPIs) to combat antibiotic resistance.
Introduction to AcrA-AcrB Interaction
The AcrAB-TolC complex is a tripartite efflux pump responsible for the extrusion of a wide range of antibiotics and toxic compounds from bacterial cells. AcrB is the inner membrane transporter protein, AcrA is the periplasmic adaptor protein, and TolC is the outer membrane channel. The interaction between AcrA and AcrB is crucial for the assembly and function of the entire efflux pump. AcrA bridges the distance between AcrB and TolC, facilitating the passage of substrates out of the cell. Disrupting the AcrA-AcrB interaction is a promising strategy for the development of new antibacterial agents.
Quantitative Data Summary
The following table summarizes quantitative data obtained from various in vitro methods studying the AcrA-AcrB interaction. It is important to note that specific kinetic and thermodynamic parameters for the direct interaction between isolated AcrA and AcrB are not abundantly available in the literature, with many studies focusing on the entire AcrAB-TolC complex or interactions with inhibitors.
| Method | Parameters Measured | Reported Values (AcrA-AcrB Interaction) | Reference(s) |
| Surface Plasmon Resonance (SPR) | Association rate constant (k_on_) | Data not readily available in literature for direct AcrA-AcrB interaction. Studies often focus on inhibitor binding to AcrA. | |
| Dissociation rate constant (k_off_) | Data not readily available in literature for direct AcrA-AcrB interaction. | ||
| Equilibrium dissociation constant (K_D_) | Estimated to be in the nanomolar to micromolar range based on functional assays. | [1] | |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_D_) | Interaction detected, but specific thermodynamic parameters for the direct AcrA-AcrB interaction are not consistently reported. | [2] |
| Enthalpy Change (ΔH) | Data not readily available. | ||
| Entropy Change (ΔS) | Data not readily available. | ||
| Stoichiometry (n) | In the assembled AcrAB-TolC complex, the stoichiometry of AcrB:AcrA:TolC is often cited as 3:6:3. In vitro studies on the AcrA-AcrB subcomplex suggest a possible 1:1 or 1:2 (AcrB monomer: AcrA) interaction. | [1][3] | |
| Cross-linking Studies | Stoichiometry and interacting domains | Chemical cross-linking in intact cells suggests that oligomeric AcrA (likely trimers) interacts with AcrB. | [4][5] |
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to characterize the AcrA-AcrB interaction.
Co-Immunoprecipitation (Co-IP)
Application: To qualitatively demonstrate a direct interaction between AcrA and AcrB in a mixed solution.
Principle: An antibody specific to a "bait" protein (e.g., His-tagged AcrB) is used to pull it out of a solution, along with any interacting "prey" proteins (e.g., AcrA). The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Protocol:
-
Protein Preparation: Purify recombinant His-tagged AcrB and untagged AcrA separately.
-
Interaction: In a microcentrifuge tube, mix 500 µg of purified His-AcrB with an equimolar amount of purified AcrA in 1 mL of binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 1 mM DTT, and protease inhibitors). Incubate for 2 hours at 4°C with gentle rotation.
-
Immunoprecipitation:
-
Add 2-4 µg of an anti-His tag antibody to the protein mixture and incubate for 1 hour at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer (binding buffer with 0.05% Triton X-100).
-
-
Elution:
-
Elute the protein complexes from the beads by adding 50 µL of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using an anti-AcrA antibody to detect the co-immunoprecipitated AcrA. An anti-His antibody can be used to confirm the immunoprecipitation of His-AcrB.
-
His-Tag Pull-Down Assay
Application: To confirm a direct interaction between a His-tagged protein and its binding partner.
Principle: A His-tagged "bait" protein (e.g., His-AcrA) is immobilized on Ni-NTA resin. A solution containing the "prey" protein (e.g., AcrB) is then passed over the resin. If the prey protein interacts with the bait, it will be retained on the resin and can be detected after elution.[6][7][8]
Protocol:
-
Protein Preparation: Purify recombinant His-tagged AcrA and untagged AcrB separately.
-
Resin Equilibration:
-
Wash 50 µL of Ni-NTA agarose resin with 1 mL of binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Centrifuge at 500 x g for 2 minutes and discard the supernatant. Repeat twice.
-
-
Bait Immobilization:
-
Add 500 µg of purified His-AcrA to the equilibrated resin and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the resin three times with 1 mL of wash buffer (binding buffer with 20 mM imidazole) to remove unbound His-AcrA.
-
-
Prey Interaction:
-
Add 500 µg of purified AcrB to the resin with immobilized His-AcrA.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
-
Washing: Wash the resin three times with 1 mL of wash buffer to remove non-specifically bound proteins.
-
Elution:
-
Elute the protein complexes by adding 100 µL of elution buffer (binding buffer with 250 mM imidazole).
-
Incubate for 10 minutes at room temperature and then centrifuge to collect the eluate.
-
-
Analysis: Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting using an anti-AcrB antibody.
Surface Plasmon Resonance (SPR)
Application: To quantitatively measure the kinetics (k_on_, k_off_) and affinity (K_D_) of the AcrA-AcrB interaction in real-time.
Principle: One protein (the "ligand," e.g., AcrA) is immobilized on a sensor chip. The other protein (the "analyte," e.g., AcrB) is flowed over the surface. The binding and dissociation events cause changes in the refractive index at the sensor surface, which are detected as a response signal.
Protocol:
-
Protein and Buffer Preparation:
-
Purify recombinant AcrA and AcrB to >95% purity.
-
Prepare a running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant). All protein solutions and buffers should be filtered and degassed.
-
-
Ligand Immobilization (AcrA):
-
Use a CM5 sensor chip.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject AcrA (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of 2000-4000 Response Units (RU).
-
Deactivate the remaining active groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Interaction (AcrB):
-
Prepare a series of AcrB concentrations (e.g., 0.1 nM to 1 µM) in running buffer.
-
Inject the AcrB solutions over the immobilized AcrA surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Follow with a dissociation phase by flowing running buffer over the surface for a defined time (e.g., 600 seconds).
-
-
Regeneration: If necessary, regenerate the sensor surface between analyte injections with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on_, k_off_, and K_D_.
-
Isothermal Titration Calorimetry (ITC)
Application: To determine the thermodynamic parameters (ΔH, ΔS, K_D_) and stoichiometry (n) of the AcrA-AcrB interaction.
Principle: A solution of one protein (the "ligand," e.g., AcrA) is titrated into a solution of the other protein (the "macromolecule," e.g., AcrB) in a sample cell. The heat released or absorbed during the binding event is measured directly.[9][10]
Protocol:
-
Protein and Buffer Preparation:
-
Purify AcrA and AcrB to >95% purity.
-
Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Degas all solutions before use.
-
-
ITC Experiment Setup:
-
Load the sample cell (typically ~200 µL) with AcrB at a concentration of 10-50 µM.
-
Load the injection syringe (typically ~40 µL) with AcrA at a concentration 10-15 times that of AcrB (e.g., 100-750 µM).
-
-
Titration:
-
Set the experiment temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution (determined from titrating AcrA into buffer alone).
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine n, K_D_, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(K_A_) = ΔH - TΔS, where K_A_ = 1/K_D_.
-
Cross-linking Mass Spectrometry (XL-MS)
Application: To identify the interaction interface between AcrA and AcrB by identifying amino acid residues that are in close proximity in the complex.
Principle: A chemical cross-linker with a defined spacer arm is used to covalently link interacting proteins. The cross-linked complex is then digested, and the resulting cross-linked peptides are identified by mass spectrometry, providing distance constraints that can be mapped onto the protein structures.
Protocol:
-
Protein Complex Formation:
-
Mix purified AcrA and AcrB in a suitable buffer (e.g., 20 mM HEPES pH 7.8, 150 mM NaCl) at a concentration of 1-2 mg/mL.
-
Incubate for 1 hour at room temperature to allow complex formation.
-
-
Cross-linking Reaction:
-
Add a freshly prepared solution of a cross-linker such as disuccinimidyl suberate (DSS) or a mass spectrometry-cleavable cross-linker like disuccinimidyl sulfoxide (DSSO) to a final concentration of 1 mM.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5, and incubating for 15 minutes.
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins in 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Enrichment of Cross-linked Peptides (Optional but Recommended): Use size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the larger, cross-linked peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., pLink, MeroX, xiSEARCH) to identify the cross-linked peptides from the MS/MS spectra and map the interaction sites on the structures of AcrA and AcrB.
Conclusion
The in vitro methods described in this document provide a comprehensive toolkit for characterizing the AcrA-AcrB interaction. A combination of these techniques, from qualitative assessments with Co-IP and pull-down assays to quantitative measurements with SPR and ITC, and structural insights from XL-MS, will provide a detailed understanding of this critical protein-protein interaction. This knowledge is essential for the rational design and development of novel efflux pump inhibitors to combat multidrug resistance in pathogenic bacteria.
References
- 1. Direct interaction of multidrug efflux transporter AcrB and outer membrane channel TolC detected via site-directed disulfide cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Linked Complex between Oligomeric Periplasmic Lipoprotein AcrA and the Inner-Membrane-Associated Multidrug Efflux Pump AcrB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
- 7. youtube.com [youtube.com]
- 8. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. path.ox.ac.uk [path.ox.ac.uk]
Application of CRISPR-Cas9 for Targeted Knockout of the acrA Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell. The AcrAB-TolC efflux pump is a major contributor to antibiotic resistance in many Gram-negative bacteria. The periplasmic membrane fusion protein, AcrA, is an essential component of this tripartite system, linking the inner membrane transporter AcrB to the outer membrane channel TolC.[1][2][3] Disrupting the function of this pump by knocking out the acrA gene presents a promising strategy to re-sensitize MDR bacteria to existing antibiotics. This document provides detailed application notes and protocols for the targeted knockout of the acrA gene using the CRISPR-Cas9 system in Escherichia coli, a model organism for studying Gram-negative bacteria.
Introduction
The AcrAB-TolC efflux pump is a member of the Resistance-Nodulation-Division (RND) superfamily and plays a crucial role in the intrinsic and acquired antibiotic resistance of E. coli and other Gram-negative pathogens.[1] AcrA, a membrane fusion protein, is responsible for bridging the inner membrane protein AcrB and the outer membrane protein TolC, forming a continuous channel for drug efflux.[2][3] The knockout of the acrA gene has been shown to disrupt the assembly and function of the AcrAB-TolC pump, leading to increased susceptibility to various antibiotics.[4]
The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing in a wide range of organisms, including bacteria.[3][5] This system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it introduces a double-strand break (DSB). The cell's natural DNA repair mechanisms can then be harnessed to introduce desired genetic modifications, such as gene knockouts.
This application note details a comprehensive workflow for the CRISPR-Cas9-mediated knockout of the acrA gene in E. coli. The protocol covers sgRNA design, delivery of CRISPR-Cas9 components, selection and screening of knockout mutants, and validation of the gene knockout at both the genomic and phenotypic levels.
Signaling Pathway and Experimental Workflow
The AcrAB-TolC efflux pump facilitates the extrusion of antibiotics from the bacterial cell. The experimental workflow outlines the key steps for knocking out the acrA gene using CRISPR-Cas9.
Caption: The AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of the acrA gene.
Experimental Protocols
sgRNA Design and Synthesis
Objective: To design and synthesize sgRNAs targeting the acrA gene in E. coli.
Materials:
-
E. coliacrA gene sequence (e.g., from NCBI)
-
sgRNA design software (e.g., CHOPCHOP, CRISPOR)
Protocol:
-
Retrieve the nucleotide sequence of the acrA gene from a relevant database.
-
Use sgRNA design tools to identify potential 20-nucleotide target sequences within the acrA gene. These tools will typically screen for sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Select sgRNAs with high on-target scores and low off-target scores to maximize efficiency and minimize unintended mutations.
-
Synthesize the selected sgRNA sequences as DNA oligonucleotides for subsequent cloning into an expression vector.
| Parameter | Recommendation |
| Target Region | Within the 5' coding region of the acrA gene to ensure a null mutation. |
| PAM Sequence | NGG (for SpCas9) |
| sgRNA Length | 20 nucleotides |
| Off-target Sites | Should have at least 3-4 mismatches compared to any other site in the genome. |
Plasmid Construction and Delivery
Objective: To clone the designed sgRNA into a Cas9-expressing plasmid and deliver it into E. coli.
Materials:
-
pCas9 plasmid (containing the Cas9 gene)
-
sgRNA cloning vector
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α for cloning, target strain for knockout)
-
Electroporator and cuvettes
Protocol:
-
Clone the synthesized sgRNA oligonucleotides into a suitable sgRNA expression vector according to the manufacturer's protocol. This typically involves annealing the complementary oligos and ligating them into a linearized vector.
-
Co-transform the Cas9 expression plasmid and the sgRNA expression plasmid into the target E. coli strain. Electroporation is a common and efficient method for plasmid delivery into E. coli.[6]
-
Alternatively, a single plasmid system containing both the Cas9 and sgRNA expression cassettes can be used.[7]
| Component | Description |
| Cas9 Expression Plasmid | Carries the gene for the Cas9 nuclease. |
| sgRNA Expression Plasmid | Carries the specific sgRNA sequence targeting the acrA gene. |
| Delivery Method | Electroporation is recommended for high transformation efficiency in E. coli. |
| Selection Marker | Plasmids should carry antibiotic resistance genes for selection of transformants. |
Selection and Screening of Knockout Mutants
Objective: To select for cells that have undergone successful gene editing and screen for acrA knockout mutants.
Materials:
-
LB agar plates with appropriate antibiotics
-
PCR reagents
-
Primers flanking the acrA target site
Protocol:
-
Plate the transformed E. coli on LB agar containing the appropriate antibiotics to select for cells that have successfully taken up the plasmids.
-
Pick individual colonies and grow them in liquid culture.
-
Perform colony PCR using primers that flank the sgRNA target site in the acrA gene.
-
Analyze the PCR products by agarose gel electrophoresis. A successful knockout may result in a size shift of the PCR product due to insertions or deletions (indels) introduced by the DNA repair process.
Validation of acrA Gene Knockout
Objective: To confirm the knockout of the acrA gene at the genomic and phenotypic levels.
Materials:
-
PCR purification kit
-
Sanger sequencing service
-
Antibiotics for susceptibility testing (e.g., ciprofloxacin, tetracycline)
-
Microplate reader or agar plates for MIC determination
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR reagents and instrument
Protocols:
a. Genomic Validation by Sanger Sequencing:
-
Purify the PCR products from colonies that showed a potential indel.
-
Send the purified PCR products for Sanger sequencing.[8]
-
Align the sequencing results with the wild-type acrA gene sequence to confirm the presence of a frameshift mutation or other disruptive indel at the target site.
b. Phenotypic Validation by Minimum Inhibitory Concentration (MIC) Assay:
-
Determine the MIC of various antibiotics for the wild-type and putative acrA knockout strains. This can be done using broth microdilution or agar dilution methods.
-
A significant decrease in the MIC for antibiotics known to be substrates of the AcrAB-TolC pump in the knockout strain compared to the wild-type strain indicates a functional knockout of acrA.[9]
| Antibiotic | Expected Outcome in acrA Knockout |
| Ciprofloxacin | Increased susceptibility (Lower MIC) |
| Tetracycline | Increased susceptibility (Lower MIC) |
| Erythromycin | Increased susceptibility (Lower MIC) |
| Kanamycin | May show little to no change[9] |
c. Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR):
-
Extract total RNA from both wild-type and acrA knockout strains.
-
Perform qRT-PCR using primers specific for the acrA gene and a reference gene (e.g., rpoB).[12][13]
-
The absence or significant reduction of acrA mRNA levels in the knockout strain compared to the wild-type confirms the knockout at the transcriptional level.
| Strain | Relative acrA mRNA Expression |
| Wild-Type | 1.0 (normalized) |
| acrA KO | Undetectable or significantly reduced |
Conclusion
The CRISPR-Cas9 system provides an efficient and precise method for knocking out the acrA gene in E. coli. This approach allows for the functional investigation of the AcrAB-TolC efflux pump and its role in antibiotic resistance. The detailed protocols provided in this application note offer a comprehensive guide for researchers aiming to develop and validate acrA knockout strains. The successful generation of such strains can serve as a valuable tool in the discovery and development of novel strategies to combat multidrug resistance in pathogenic bacteria.
References
- 1. youtube.com [youtube.com]
- 2. Delivery strategies of the CRISPR-Cas9 gene-editing system for therapeutic applications [ouci.dntb.gov.ua]
- 3. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of the acrA gene is partially responsible for chloramphenicol sensitivity of Escherichia coli CM2555 strain expressing the chloramphenicol acetyltransferase gene. | Semantic Scholar [semanticscholar.org]
- 5. embopress.org [embopress.org]
- 6. Using CRISPR Cas9 to Genetically Modify E.coli | by Cameron Kerr | Medium [medium.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Generation of an acrAacrE double-knockout in Escherichia coli and its role in kanamycin resistance | Undergraduate Journal of Experimental Microbiology and Immunology [ojs.library.ubc.ca]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visualizing AcrA Localization in Bacteria
Introduction
AcrA is a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1][2] As a periplasmic membrane fusion protein (MFP), it acts as an essential bridge, connecting the inner membrane transporter AcrB with the outer membrane channel TolC.[2] This tripartite complex expels a wide range of toxic compounds, including antibiotics, contributing significantly to bacterial multidrug resistance.[1][3] Understanding the precise subcellular localization and organization of AcrA is paramount for developing strategies to inhibit efflux pump assembly and function, thereby restoring antibiotic efficacy.
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and conceptual frameworks for visualizing AcrA localization using established microscopy techniques.
Immunofluorescence Microscopy
Application Note: Immunofluorescence microscopy is a widely accessible technique for determining the general distribution of AcrA within the bacterial periplasm. It relies on specific antibodies to label the target protein, providing qualitative and semi-quantitative information about protein location. This method is ideal for initial localization studies, screening for changes in AcrA expression or distribution under different conditions (e.g., antibiotic stress), and for bacteria where genetic manipulation for fluorescent protein tagging is challenging. While powerful, its resolution is limited by the diffraction of light (~250 nm), which may not be sufficient to resolve fine details of the efflux pump complex.
Experimental Protocol: Immunofluorescence Staining of AcrA
This protocol is adapted from standard bacterial immunofluorescence procedures.[4][5][6]
Materials:
-
Bacterial culture expressing AcrA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (optional, for periplasmic targets): 0.1% Triton X-100 or 0.2% Saponin in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-AcrA polyclonal or mouse anti-AcrA monoclonal antibody
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488, Cy3)
-
Mounting Medium with antifade reagent (e.g., DAPI for counterstaining)
-
Microscope slides and coverslips
-
Microcentrifuge and tubes
-
Humid chamber
Procedure:
-
Cell Culture and Harvest:
-
Fixation:
-
Adhesion to Coverslip:
-
Permeabilization (If Required):
-
Note: For periplasmic proteins like AcrA, permeabilization helps ensure antibody access. Optimization may be required.
-
Place the coverslip in a multi-well plate and add the permeabilization buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.[8]
-
-
Blocking:
-
Place the coverslips in a humid chamber.
-
Add enough Blocking Buffer to cover the dried cells and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AcrA antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Remove the blocking solution and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humid chamber.[8]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 10 minutes each to remove unbound primary antibody.[6]
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Note: From this step onwards, protect the samples from light.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.[6]
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS for 10 minutes each in the dark.
-
Briefly rinse with distilled water.
-
Mount the coverslip (cell-side down) onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
Image using a fluorescence microscope with appropriate filters for the chosen fluorophore.
-
Diagram: Immunofluorescence Workflow
Caption: Workflow for visualizing AcrA via immunofluorescence microscopy.
Super-Resolution Microscopy (STORM/PALM)
Application Note: Super-resolution techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), bypass the diffraction limit of light, offering near-molecular scale resolution (~20-50 nm).[9][10] These methods are essential for investigating the fine-scale organization of AcrA. They can be used to visualize AcrA clusters, determine the stoichiometry of efflux pump components in situ, and map the spatial relationship between AcrA, AcrB, and TolC.[11] The technique typically involves tagging AcrA with a photo-switchable fluorescent protein (for PALM) or labeling with specific organic dyes (for STORM) and reconstructing a high-resolution image from thousands of individual molecule localizations.[12][13]
Conceptual Protocol: Super-Resolution Imaging of AcrA
This protocol outlines the general steps for imaging AcrA using single-molecule localization microscopy (SMLM).
Materials:
-
Bacterial strain expressing AcrA fused to a photo-switchable fluorescent protein (e.g., AcrA-mEos, AcrA-PAmCherry) or a tag for specific dye labeling.
-
High-quality coverslips (#1.5 thickness).
-
Imaging Buffer (e.g., a buffer containing an oxygen scavenging system like glucose oxidase/catalase and a reducing agent like β-mercaptoethanol to promote fluorophore blinking).
-
A super-resolution microscope equipped with lasers for activation (e.g., 405 nm) and excitation (e.g., 561 nm) and a sensitive EMCCD or sCMOS camera.
Procedure:
-
Strain Construction:
-
Sample Preparation:
-
Grow the engineered strain to the desired growth phase.
-
Wash the cells with PBS or an appropriate buffer.
-
Immobilize the cells on a thoroughly cleaned, high-precision coverslip. A common method is to use a poly-L-lysine coating or an agarose pad.
-
-
Imaging:
-
Mount the coverslip onto the super-resolution microscope.
-
Add the appropriate imaging buffer, which is critical for inducing the photo-switching/blinking behavior of the fluorophores.
-
Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically switch a small subset of fluorophores to an active "on" state.[12]
-
Excite these activated fluorophores with a high-power laser (e.g., 561 nm) until they photobleach or switch "off".
-
Record thousands of image frames, with each frame capturing a different sparse subset of single fluorescent molecules.
-
-
Data Analysis and Image Reconstruction:
-
Process the raw image data using specialized software (e.g., ThunderSTORM, rapidSTORM).
-
For each frame, identify the point spread function (PSF) of each individual molecule.
-
Fit each PSF with a 2D Gaussian function to determine the precise center coordinates of the molecule with sub-pixel accuracy.
-
Combine the coordinates from all frames to generate a final super-resolved image of AcrA distribution.
-
Diagram: Principle of Localization Microscopy (STORM/PALM)
References
- 1. researchgate.net [researchgate.net]
- 2. acrA multidrug efflux pump membrane fusion lipoprotein AcrA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Chimeric Analysis of AcrA Function Reveals the Importance of Its C-Terminal Domain in Its Interaction with the AcrB Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Staining of Bacterial Samples [protocols.io]
- 5. static.igem.org [static.igem.org]
- 6. static.igem.org [static.igem.org]
- 7. med.upenn.edu [med.upenn.edu]
- 8. arigobio.com [arigobio.com]
- 9. tegen.ftf.lth.se [tegen.ftf.lth.se]
- 10. researchgate.net [researchgate.net]
- 11. Protein Subcellular Localization in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Visualizing the invisible: novel approaches to visualizing bacterial proteins and host-pathogen interactions [frontiersin.org]
- 15. High-Throughput Screening of Bacterial Protein Localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Assessing AcrA-Dependent Drug Efflux in Gram-Negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance in Gram-negative bacteria is a significant threat to global health. A primary mechanism contributing to this resistance is the active extrusion of antimicrobial agents from the cell by tripartite efflux pumps. The AcrAB-TolC system is a major efflux pump in Escherichia coli and other Gram-negative pathogens, where it expels a wide range of structurally diverse compounds. This system is comprised of the inner membrane transporter AcrB, the outer membrane channel TolC, and the periplasmic adaptor protein AcrA, which bridges AcrB and TolC.[1][2][3] The proper assembly and function of this complex are critically dependent on AcrA. Therefore, assessing AcrA-dependent drug efflux is crucial for understanding resistance mechanisms and for the development of novel efflux pump inhibitors (EPIs).
This application note provides a detailed set of protocols for researchers to investigate AcrA-dependent drug efflux, utilizing a combination of genetic, microbiological, and fluorescence-based methods.
Signaling Pathway and Experimental Overview
The AcrAB-TolC efflux pump functions as a tripartite complex to expel drugs from the bacterial cytoplasm and periplasm across both the inner and outer membranes. AcrA, a periplasmic membrane fusion protein, plays a crucial role in connecting the inner membrane transporter AcrB with the outer membrane channel TolC, facilitating the assembly and operation of the entire efflux machinery.[1][3] The experimental workflow to assess AcrA-dependent efflux involves comparing wild-type bacteria to strains with a deleted or inhibited acrA gene.
Key Experiments and Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Testing
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium. By comparing the MIC values for a wild-type strain and an acrA deletion mutant (ΔacrA), the contribution of AcrA-dependent efflux to resistance can be quantified.
Materials:
-
Wild-type and ΔacrA bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agents of interest
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (600 nm)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
Prepare serial twofold dilutions of the antimicrobial agents in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits growth, or by measuring the optical density at 600 nm.
Data Presentation:
| Antibiotic | Wild-Type MIC (µg/mL) | ΔacrA MIC (µg/mL) | Fold-Change in Susceptibility |
| Tetracycline | 8 | 1 | 8 |
| Ciprofloxacin | 0.064 | 0.008 | 8 |
| Erythromycin | 128 | 8 | 16 |
| Chloramphenicol | 16 | 2 | 8 |
Protocol 2: Real-Time Fluorescence Accumulation Assay
This assay measures the intracellular accumulation of a fluorescent substrate (e.g., ethidium bromide) in real-time. A functional AcrAB-TolC pump will limit accumulation, resulting in lower fluorescence compared to an efflux-deficient strain.
Materials:
-
Wild-type and ΔacrA bacterial strains
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) or another fluorescent substrate
-
Glucose
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an uncoupler that dissipates proton motive force
-
Fluorometer with bottom-reading capabilities and temperature control
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase (OD600 ≈ 0.6).
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.
-
Add EtBr to the cell suspension at a final concentration of 2 µg/mL.
-
Equilibrate the mixture for 5 minutes at 37°C.
-
To measure accumulation without active efflux, add CCCP (final concentration 100 µM) to a control set of wells to de-energize the cells.
-
Monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) over time.
Data Presentation:
| Strain | Condition | Maximum Fluorescence (Arbitrary Units) |
| Wild-Type | Energized | 1500 |
| Wild-Type | De-energized (CCCP) | 4500 |
| ΔacrA | Energized | 4300 |
Protocol 3: Real-Time Fluorescence Efflux Assay
This protocol directly measures the efflux of a pre-loaded fluorescent dye from bacterial cells after energization.
Materials:
-
Same as Protocol 2
Procedure:
-
Grow and prepare cells as in the accumulation assay.
-
Pre-load the cells with EtBr (2 µg/mL) in the presence of CCCP (100 µM) for 1 hour at 37°C to maximize dye uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular EtBr and CCCP.
-
Resuspend the cells in PBS.
-
Place the cell suspension in a pre-warmed cuvette or 96-well plate in the fluorometer.
-
Initiate efflux by adding glucose (final concentration 0.4%).
-
Monitor the decrease in fluorescence over time as the dye is pumped out of the cells.
Data Presentation:
| Strain | Initial Fluorescence (Arbitrary Units) | Fluorescence after 10 min (Arbitrary Units) | % Fluorescence Reduction (Efflux) |
| Wild-Type | 4500 | 1800 | 60% |
| ΔacrA | 4400 | 4200 | 4.5% |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the role of AcrA in multidrug efflux. By combining antibiotic susceptibility testing with real-time fluorescence assays, researchers can effectively quantify the contribution of AcrA-dependent efflux to bacterial drug resistance. These methods are essential for the characterization of novel antimicrobial agents and the development of efflux pump inhibitors targeting the AcrAB-TolC system. The use of isogenic knockout strains is a powerful tool in dissecting the specific role of individual pump components like AcrA.[4][5] The quantitative data generated from these protocols will aid in the rational design and evaluation of new therapeutic strategies to combat multidrug-resistant bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
Application Note: Utilizing Surface Plasmon Resonance to Elucidate the Binding Kinetics of AcrA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell. In Gram-negative bacteria like Escherichia coli, the AcrAB-TolC complex is the primary efflux pump responsible for resistance to many clinically relevant antibiotics. The periplasmic membrane fusion protein, AcrA, plays a crucial role in the assembly and function of this tripartite complex, acting as a bridge between the inner membrane transporter AcrB and the outer membrane channel TolC. Understanding the molecular interactions and binding kinetics of AcrA is therefore paramount for the development of novel efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics.
Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensor technology that enables the quantitative analysis of molecular interactions.[1][2] It provides precise measurements of binding affinity (K_D), as well as the association (k_a) and dissociation (k_d) rate constants, offering deep insights into the dynamics of protein-protein and protein-small molecule interactions. This application note provides a detailed protocol for using SPR to study the binding kinetics of AcrA with its interaction partners, such as AcrB or potential small molecule inhibitors.
Principle of Surface Plasmon Resonance (SPR)
SPR technology is based on the phenomenon of surface plasmon resonance, which occurs when plane-polarized light hits a thin metal film (typically gold) at a specific angle of incidence. At this resonance angle, a portion of the light energy is transferred to the surface plasmons, causing a reduction in the intensity of the reflected light. This resonance angle is highly sensitive to changes in the refractive index at the sensor surface. When a ligand is immobilized on the sensor surface and an analyte is flowed over it, the binding of the analyte to the ligand causes a change in the local refractive index, which is detected as a shift in the resonance angle. This change is proportional to the mass of the bound analyte and is recorded in real-time as a sensorgram, a plot of response units (RU) versus time.[1][2]
The sensorgram provides kinetic information about the interaction. The association phase, where the analyte binds to the ligand, is used to determine the association rate constant (k_a). The dissociation phase, where the analyte dissociates from the ligand, is used to determine the dissociation rate constant (k_d). The equilibrium dissociation constant (K_D), which reflects the affinity of the interaction, can be calculated from the ratio of k_d to k_a (K_D = k_d/k_a).
Experimental Design and Workflow
A typical SPR experiment for studying AcrA binding kinetics involves the following steps:
-
Immobilization of the Ligand: AcrA protein is covalently immobilized onto the sensor chip surface.
-
Injection of the Analyte: The binding partner (e.g., AcrB or a small molecule inhibitor) is injected at various concentrations over the immobilized AcrA.
-
Data Acquisition: The binding events are monitored in real-time, generating sensorgrams for each analyte concentration.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model to determine the kinetic parameters (k_a, k_d, and K_D).
Figure 1: General workflow for studying AcrA binding kinetics using SPR.
Detailed Protocols
Materials and Reagents
-
Purified AcrA protein (ligand)
-
Purified analyte (e.g., AcrB protein or small molecule inhibitor)
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chips (e.g., CM5, LIP-1)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-P+: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol 1: Immobilization of AcrA onto a CM5 Sensor Chip
This protocol describes the covalent immobilization of AcrA via amine coupling.
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer at a constant flow rate (e.g., 10 µL/min).
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethylated dextran surface.
-
Ligand Immobilization: Inject a solution of AcrA (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU).
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
-
Stabilization: Wash the surface with running buffer until a stable baseline is achieved.
Figure 2: Step-by-step workflow for AcrA immobilization via amine coupling.
Protocol 2: Kinetic Analysis of AcrA-Analyte Interaction
-
Analyte Preparation: Prepare a series of analyte concentrations in running buffer. For protein-protein interactions, a concentration range of 0.1x to 10x the expected K_D is recommended. For small molecules, higher concentrations may be necessary.
-
Binding Measurement:
-
Inject the lowest concentration of the analyte over the immobilized AcrA surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Switch to running buffer and monitor the dissociation for a defined time (e.g., 300-600 seconds).
-
-
Regeneration: If necessary, inject a pulse of regeneration solution to remove any remaining bound analyte. Ensure the regeneration step does not denature the immobilized AcrA.
-
Repeat: Repeat steps 2 and 3 for each analyte concentration, including a zero-concentration (buffer only) injection for double referencing.
-
Data Analysis:
-
Subtract the reference channel data and the buffer injection data from the active channel sensorgrams.
-
Fit the processed data globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software to obtain k_a, k_d, and K_D.
-
Quantitative Data Summary
The following table summarizes representative binding kinetics data for AcrA interactions studied by SPR and related techniques.
| Ligand | Analyte | Technique | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) | Reference |
| AcrB | AcrA (soluble) | SPR | Not Reported | Not Reported | 1200 | Tikhonova et al. (2011)[3] |
| AcrB | AcrA (lipidated) | SPR | Not Reported | Not Reported | 1.2 | Tikhonova et al. (2011)[3] |
| AcrA | Clorobiocin | BLI | Not Reported | Not Reported | ~2000 | Kassem et al. (2019)[4] |
| AcrA | SLU-258 | BLI | Not Reported | Not Reported | ~4000 | Kassem et al. (2019)[4] |
Note: BLI (Biolayer Interferometry) is a similar label-free technology to SPR. The provided K_D values from Tikhonova et al. were determined from equilibrium analysis.
Data Interpretation and Troubleshooting
-
Goodness of Fit: The quality of the kinetic fit is assessed by the chi-squared (χ²) value and the randomness of the residuals. A low χ² value and randomly distributed residuals indicate a good fit.
-
Mass Transport Limitation: This artifact can occur if the rate of analyte binding is faster than the rate of diffusion to the sensor surface. It can be identified by non-random residuals and can be minimized by using a lower ligand density or a higher flow rate.
-
Nonspecific Binding: This can be minimized by adding a blocking agent (e.g., BSA) to the running buffer and by using a reference surface.
-
Regeneration: Harsh regeneration conditions can lead to a gradual loss of ligand activity. It is crucial to optimize the regeneration solution to ensure complete removal of the analyte without damaging the immobilized ligand.
Conclusion
Surface Plasmon Resonance is an invaluable tool for the detailed characterization of AcrA binding kinetics. The protocols and data presented in this application note provide a framework for researchers to investigate the interactions of AcrA with its binding partners, including other components of the AcrAB-TolC efflux pump and potential inhibitory molecules. Such studies are critical for advancing our understanding of multidrug efflux and for the rational design of novel therapeutics to combat antibiotic resistance.
References
Application Notes and Protocols for AcrA Protein Crystallization for Structural Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The AcrA protein is a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, such as Escherichia coli. This protein acts as a periplasmic adaptor, bridging the inner membrane transporter AcrB with the outer membrane channel TolC.[1][2] Understanding the three-dimensional structure of AcrA is paramount for elucidating the mechanism of multidrug resistance and for the rational design of novel inhibitors to combat this growing threat. These application notes provide detailed protocols for the expression, purification, and crystallization of a stable fragment of E. coli AcrA (residues 45-312), which has been successfully used for structural studies.
I. AcrA Protein Expression and Purification
A stable fragment of AcrA, encompassing residues 45-312, has been shown to be amenable to crystallization and structural determination. The following protocol is a comprehensive guide for the expression and purification of this AcrA fragment.
Experimental Protocol: Expression and Purification of AcrA (45-312)
-
Gene Cloning and Expression Vector:
-
The DNA sequence encoding for residues 45-312 of the E. coli AcrA protein is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.
-
-
Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown overnight at 37°C with shaking.
-
The starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
The culture is then incubated for an additional 3-4 hours at 30°C.
-
-
Cell Lysis and Clarification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (PMSF)).
-
The cells are lysed by sonication or by using a French press.
-
The cell lysate is clarified by ultracentrifugation to remove cell debris and insoluble components.
-
-
Affinity Chromatography:
-
The clarified supernatant containing the His-tagged AcrA fragment is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
The AcrA fragment is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
The eluted fractions containing the AcrA fragment are pooled and concentrated.
-
The concentrated protein solution is then loaded onto a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with a final buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Fractions corresponding to the monomeric AcrA fragment are collected.
-
-
Protein Purity and Concentration:
-
The purity of the protein is assessed by SDS-PAGE. The final protein should be >95% pure.
-
The concentration of the purified AcrA fragment is determined using a spectrophotometer at 280 nm, with the calculated extinction coefficient, or by a colorimetric assay such as the Bradford assay.
-
Data Presentation: Purification Summary
| Step | Protein Concentration (mg/mL) | Total Protein (mg) | Purity (%) |
| Clarified Lysate | Variable | Variable | <10 |
| Ni-NTA Elution | Variable | Variable | >80 |
| Size-Exclusion | Target: 10-20 | Variable | >95 |
Note: The exact values will vary depending on the expression levels and purification efficiency.
II. AcrA Protein Crystallization
The crystallization of the AcrA (45-312) fragment can be achieved using the vapor diffusion method. Initial screening is typically performed using commercially available sparse matrix screens, followed by optimization of the lead conditions.
Experimental Protocol: Crystallization of AcrA (45-312)
-
Initial Crystallization Screening:
-
The purified and concentrated AcrA (45-312) fragment (typically at 10-20 mg/mL) is used for setting up crystallization trials.
-
Initial screening is performed using the hanging drop or sitting drop vapor diffusion method at a constant temperature (e.g., 20°C).
-
Commercially available sparse matrix screens, such as Hampton Research's Crystal Screen 1 and 2, are used to sample a wide range of crystallization conditions.
-
Drops are prepared by mixing the protein solution with the reservoir solution in a 1:1 or 2:1 ratio (protein:reservoir).
-
-
Identification of Initial Crystal Hits:
-
Crystals of the AcrA (45-312) fragment have been reported to appear in several conditions from the Hampton Crystal Screens. One successful condition reported in the literature for the PDB entry 2F1M was found within the Hampton screens.
-
-
Optimization of Crystallization Conditions:
-
Once initial microcrystals are obtained, the crystallization conditions are optimized to produce larger, single, diffraction-quality crystals.
-
Optimization involves systematically varying the concentrations of the precipitant, buffer pH, and salt, as well as testing different additives.
-
Data Presentation: Crystallization Conditions
| Parameter | Initial Screening Range | Optimized Condition (Example) |
| Protein Concentration | 10-20 mg/mL | 15 mg/mL |
| Precipitant | Various (PEGs, salts) | 18-22% (w/v) PEG 3350 |
| Buffer | Various (pH 4-9) | 0.1 M HEPES pH 7.5 |
| Salt | Various | 0.2 M Ammonium Sulfate |
| Temperature | 4°C or 20°C | 20°C |
| Method | Hanging/Sitting Drop | Hanging Drop |
Note: This is an example of an optimized condition. The optimal conditions may need to be determined empirically.
III. X-ray Data Collection and Structural Studies
Once suitable crystals are obtained, they are cryo-protected and used for X-ray diffraction data collection.
Experimental Protocol: Data Collection
-
Cryo-protection:
-
Before flash-cooling in liquid nitrogen, crystals are typically soaked in a cryoprotectant solution to prevent ice formation.
-
The cryoprotectant is usually prepared by adding a cryo-agent (e.g., glycerol, ethylene glycol) to the mother liquor.
-
A common starting point is to add 20-30% (v/v) glycerol to the reservoir solution.
-
-
X-ray Diffraction Data Collection:
-
The cryo-cooled crystal is mounted on a goniometer in a cooled nitrogen stream.
-
X-ray diffraction data are collected at a synchrotron source.
-
A complete dataset is collected by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Determination:
-
The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
The structure of the AcrA fragment can be solved using molecular replacement, using the coordinates of a homologous protein as a search model.
-
The initial model is then refined against the experimental data to obtain the final, high-resolution structure.
-
Data Presentation: Data Collection and Refinement Statistics (Example for PDB: 2F1M)
| Data Collection | |
| PDB ID | 2F1M |
| Resolution (Å) | 2.71 |
| Space Group | P2₁2₁2₁ |
| Unit Cell (a, b, c in Å) | 68.3, 110.5, 122.4 |
| Refinement | |
| R-work / R-free | 0.237 / 0.275 |
IV. Visualizations
AcrAB-TolC Efflux Pump Assembly and Function
The AcrAB-TolC multidrug efflux pump is a tripartite complex that spans the inner and outer membranes of Gram-negative bacteria. The assembly is a dynamic process initiated by the binding of a substrate to the inner membrane transporter AcrB.
Caption: The sequential assembly and function of the AcrAB-TolC multidrug efflux pump.
Experimental Workflow for AcrA Crystallization
The overall workflow for obtaining the crystal structure of the AcrA fragment involves several key stages, from gene cloning to structure determination.
References
Application Notes and Protocols for the Generation of an acrA Deletion Mutant in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Escherichia coli and other Gram-negative bacteria. The periplasmic membrane fusion protein AcrA is a critical component of this tripartite system, linking the inner membrane transporter AcrB to the outer membrane channel TolC.[1][2] The deletion of the acrA gene disrupts the function of this efflux pump, leading to increased susceptibility of the bacterium to a wide range of antibiotics and other toxic compounds. This document provides a detailed protocol for creating an acrA deletion mutant in E. coli using the lambda Red recombineering method, along with methodologies for verification and phenotypic characterization.
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. In Gram-negative bacteria, a primary mechanism of resistance is the active efflux of antimicrobial agents from the cell via tripartite efflux pumps.[1] The AcrAB-TolC system is the principal efflux pump in Escherichia coli, responsible for exporting a broad spectrum of substrates, including antibiotics, detergents, and bile salts.[2]
The pump consists of three proteins:
-
AcrB: An inner membrane protein that recognizes and transports substrates using the proton motive force.[1]
-
TolC: An outer membrane protein that forms a channel for the expulsion of substrates.[1]
-
AcrA: A periplasmic membrane fusion protein that connects AcrB and TolC, forming a continuous channel from the inner membrane to the extracellular space.[1][2]
The deletion of the acrA gene is a common strategy to study the role of the AcrAB-TolC efflux pump in antibiotic resistance and to investigate the efficacy of potential efflux pump inhibitors. This protocol details the generation of a precise, in-frame deletion of the acrA gene in E. coli using lambda Red recombineering, a powerful and efficient method for bacterial genome engineering.[3]
Signaling Pathway of the AcrAB-TolC Efflux Pump
Caption: The AcrAB-TolC efflux pump mechanism in E. coli.
Experimental Protocols
Protocol 1: Generation of acrA Deletion Mutant using Lambda Red Recombineering
This protocol is adapted for E. coli K-12 strains like BW25113, which are commonly used for genetic manipulation. The method involves the replacement of the target gene (acrA) with an antibiotic resistance cassette flanked by FRT (FLP recognition target) sites. The resistance cassette can later be removed by FLP recombinase, leaving a "scarless" deletion.
Materials:
-
E. coli strain BW25113 (or another suitable strain)
-
Plasmid pKD46 (temperature-sensitive, expresses lambda Red recombinase)
-
Plasmid pKD4 (template for kanamycin resistance cassette) or pKD3 (for chloramphenicol resistance)
-
Plasmid pCP20 (expresses FLP recombinase, temperature-sensitive)
-
Luria-Bertani (LB) broth and agar
-
SOC medium
-
Antibiotics: ampicillin, kanamycin (or chloramphenicol), spectinomycin
-
L-arabinose
-
Sterile water, 10% glycerol
-
Electroporator and cuvettes (0.1 cm gap)
-
PCR reagents and primers (see Table 1)
-
DNA purification kits
Table 1: Primer Design for acrA Deletion
| Primer Name | Sequence (5' to 3') | Description |
| acrA_del_Fwd | [50 nt upstream of acrA start codon]GTGTAGGCTGGAGCTGCTTC | Forward primer for amplifying the resistance cassette. Contains homology to the region upstream of acrA. |
| acrA_del_Rev | [50 nt downstream of acrA stop codon]CATATGAATATCCTCCTTAG | Reverse primer for amplifying the resistance cassette. Contains homology to the region downstream of acrA. |
| acrA_ver_Fwd | [Sequence ~100-200 bp upstream of acrA start codon] | Forward primer for PCR verification of the deletion. Binds outside the recombination region. |
| acrA_ver_Rev | [Sequence ~100-200 bp downstream of acrA stop codon] | Reverse primer for PCR verification of the deletion. Binds outside the recombination region. |
Procedure:
Part A: Preparation of the Deletion Cassette
-
PCR Amplification: Amplify the kanamycin resistance cassette from pKD4 using the acrA_del_Fwd and acrA_del_Rev primers.
-
Use a high-fidelity DNA polymerase.
-
PCR conditions: 95°C for 5 min; 35 cycles of (95°C for 30s, 55°C for 30s, 72°C for 1.5 min); 72°C for 10 min.
-
-
Purification: Purify the PCR product using a PCR purification kit. Elute in sterile, nuclease-free water.
-
Template Removal: Digest the purified PCR product with DpnI to remove the plasmid template DNA.
-
Final Purification: Purify the DpnI-digested PCR product again to remove the enzyme and buffer salts. Quantify the DNA concentration.
Part B: Electroporation and Recombination
-
Prepare Competent Cells:
-
Transform E. coli BW25113 with the pKD46 plasmid and select on LB agar with ampicillin at 30°C.
-
Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.
-
Inoculate 1 mL of the overnight culture into 100 mL of LB broth with ampicillin in a 1L flask.
-
Grow at 30°C with shaking to an OD600 of 0.4-0.6.
-
Add L-arabinose to a final concentration of 0.2% to induce the expression of the lambda Red genes. Continue to shake at 30°C for 1 hour.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 min at 4°C.
-
Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in 100-200 µL of ice-cold 10% glycerol. The cells are now electrocompetent.
-
-
Electroporation:
-
Mix 50 µL of the electrocompetent cells with 100-200 ng of the purified acrA deletion PCR product.
-
Transfer the mixture to a pre-chilled 0.1 cm electroporation cuvette.
-
Electroporate at 1.8 kV, 25 µF, 200 Ω.
-
Immediately add 1 mL of SOC medium and transfer to a microfuge tube.
-
Incubate at 37°C for 2-3 hours with shaking to allow for recovery and expression of the kanamycin resistance gene.
-
-
Selection of Mutants:
-
Plate 100 µL of the recovered cells onto LB agar plates containing kanamycin.
-
Incubate at 37°C for 24-48 hours. Colonies that grow are putative acrA deletion mutants.
-
Part C: Removal of the Resistance Cassette (Optional but Recommended)
-
Cure pKD46: Streak the kanamycin-resistant colonies on LB agar without ampicillin and incubate at 37°C. Since pKD46 has a temperature-sensitive replicon, it will be lost at this temperature. Test for ampicillin sensitivity to confirm the loss of the plasmid.
-
Introduce pCP20: Transform the ampicillin-sensitive, kanamycin-resistant mutant with the pCP20 plasmid. Select on LB agar with ampicillin at 30°C.
-
Induce FLP Recombinase: Inoculate a colony into LB broth without antibiotics and grow at 42°C for 4-6 hours to induce FLP recombinase expression and promote the loss of the temperature-sensitive pCP20 plasmid.
-
Select for Cassette Removal: Plate serial dilutions of the culture on plain LB agar and incubate at 37°C.
-
Verify Cassette Removal: Replica-plate colonies onto LB agar with kanamycin and LB agar with ampicillin. Colonies that are sensitive to both antibiotics have lost the resistance cassette and the pCP20 plasmid.
Protocol 2: Verification of the acrA Deletion
-
Colony PCR:
-
Use the acrA_ver_Fwd and acrA_ver_Rev primers for PCR with genomic DNA from the putative mutant and the wild-type strain as a control.
-
The PCR product from the mutant will be smaller than the product from the wild-type due to the deletion of the acrA gene.
-
-
DNA Sequencing:
-
Purify the PCR product from the verified mutant and submit it for Sanger sequencing to confirm the precise deletion and the absence of unintended mutations at the junction sites.
-
Experimental Workflow Diagram
Caption: Workflow for generating an acrA deletion mutant.
Data Presentation: Phenotypic Characterization
The deletion of acrA is expected to increase the susceptibility of E. coli to antibiotics that are substrates of the AcrAB-TolC pump. This can be quantified by determining the Minimum Inhibitory Concentration (MIC) of various antibiotics for the wild-type and the ΔacrA mutant strains.
Table 2: Representative MIC Values for Wild-Type and Efflux Pump Deficient E. coli
| Antibiotic | Wild-Type (AcrAB+) MIC (µg/mL) | ΔacrAB ΔacrE Mutant MIC (µg/mL) | Fold Change in Susceptibility |
| Novobiocin | 64 - 128 | 1 | 64 - 128 |
| Erythromycin | 128 | 2 | 64 |
Data is representative and based on values for a ΔacrAB ΔacrE strain, which is expected to have a similar or more pronounced phenotype compared to a single ΔacrA mutant.[1]
Conclusion
This protocol provides a comprehensive guide for the successful generation and verification of an acrA deletion mutant in Escherichia coli. The resulting mutant is a valuable tool for studying the mechanisms of multidrug resistance, screening for novel antimicrobial agents, and evaluating the efficacy of efflux pump inhibitors. The increased antibiotic susceptibility of the ΔacrA strain highlights the critical role of the AcrAB-TolC efflux pump in the intrinsic and acquired resistance of E. coli.
References
Troubleshooting & Optimization
AcrA Protein Expression and Solubility: A Technical Support Center
Welcome to the technical support center for optimizing the expression and solubility of the AcrA protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AcrA and why is its expression challenging?
AcrA is a periplasmic membrane fusion protein that is a crucial component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. This pump is a major contributor to antibiotic resistance.[1][2] The expression of AcrA, particularly in a soluble and functional form, can be challenging due to its hydrophobic regions which can lead to misfolding and aggregation, forming insoluble inclusion bodies.
Q2: Which E. coli strain is best for expressing AcrA?
The choice of E. coli strain can significantly impact the yield and solubility of AcrA. While BL21(DE3) is a commonly used strain for recombinant protein expression, other strains may offer advantages for membrane-associated proteins like AcrA.
-
BL21(DE3): A standard choice for high-level protein expression.
-
Rosetta(DE3): This strain contains a plasmid that supplies tRNAs for rare codons, which can be beneficial if the acrA gene from your organism of interest has a different codon usage than E. coli.
-
C43(DE3): This strain is a derivative of BL21(DE3) and is particularly useful for expressing toxic or membrane proteins, as it has mutations that reduce the toxicity of high-level expression.
Q3: How does codon optimization impact AcrA expression?
Codon optimization involves modifying the DNA sequence of the acrA gene to match the codon usage preference of the expression host, such as E. coli. This can enhance translation efficiency and potentially increase the overall yield of the protein. While not always essential, it is a valuable strategy to consider, especially if you are observing low expression levels.
Q4: What is the expected yield of soluble AcrA protein?
The yield of soluble AcrA can vary significantly depending on the expression construct, host strain, and culture conditions. However, a reported yield for His-tagged AcrA from Enterobacter aerogenes expressed in E. coli BL21(DE3) is approximately 25 mg of purified protein per liter of culture .
Troubleshooting Guide
This guide addresses specific issues you may encounter during your AcrA expression and purification experiments.
Low or No AcrA Expression
Problem: After induction, I don't see a band corresponding to AcrA on my SDS-PAGE gel.
| Possible Cause | Suggested Solution |
| Sub-optimal Induction Conditions | Optimize the concentration of the inducer (e.g., IPTG) and the induction time. Test a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM IPTG) and induction times (e.g., 4 hours, 6 hours, overnight). |
| Codon Bias | If the acrA gene is from an organism with a different codon usage than E. coli, consider synthesizing a codon-optimized version of the gene. |
| Plasmid Instability or Incorrect Sequence | Verify the integrity of your expression plasmid by restriction digest and sequencing to ensure the acrA gene is in-frame and free of mutations. |
| Toxicity of AcrA to Host Cells | Use a lower induction temperature (e.g., 18-25°C) and a lower inducer concentration to reduce the rate of protein synthesis. Consider using an E. coli strain designed for toxic protein expression, such as C43(DE3). |
AcrA is Expressed but Insoluble (Inclusion Bodies)
Problem: I see a strong band for AcrA in the whole-cell lysate, but it is mostly in the insoluble pellet after cell lysis.
| Possible Cause | Suggested Solution |
| High Expression Rate | Lower the induction temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding. |
| Sub-optimal Culture Medium | Experiment with different growth media. For example, Terrific Broth (TB) can sometimes improve soluble protein yield compared to Luria-Bertani (LB) broth. |
| Lack of Co-factors or Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the proper folding of AcrA. |
| Inefficient Lysis | Optimize your cell lysis protocol. Ensure complete cell disruption using methods like sonication or high-pressure homogenization. The addition of lysozyme and DNase can improve lysis efficiency. |
| Solubility-Enhancing Fusion Tags | Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of AcrA. These tags can promote proper folding and increase the solubility of the fusion protein.[3][4][5][6][7] |
Low Yield After Purification
Problem: My AcrA protein expresses well and is soluble, but I have a low yield after affinity chromatography.
| Possible Cause | Suggested Solution |
| Contamination with Host Proteins | If using His-tag purification, be aware of common E. coli contaminants that bind to Ni-NTA resin, such as SlyD and ArnA.[1][2][8] Use a stringent wash buffer with a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Consider using an E. coli strain engineered to reduce these contaminants, such as LOBSTR.[1] |
| Protein Degradation | Add protease inhibitors to your lysis and purification buffers. Keep your protein samples on ice or at 4°C throughout the purification process. |
| Inefficient Elution | Optimize the elution conditions. If using a His-tag, you may need to increase the imidazole concentration in your elution buffer. A gradient elution can also help to separate your target protein from contaminants. |
| Protein Precipitation During Purification | The high concentration of protein during elution can sometimes lead to precipitation. Try eluting into a buffer containing stabilizing agents like glycerol or arginine. |
Data Presentation
The following tables provide illustrative data on how different experimental parameters can affect AcrA expression and solubility. Note: This data is hypothetical and intended to demonstrate expected trends. Actual results will vary depending on the specific experimental setup.
Table 1: Effect of Induction Temperature on AcrA Expression and Solubility
| Induction Temperature (°C) | Total AcrA Expression (mg/L) | Soluble AcrA (mg/L) | Solubility (%) |
| 37 | 150 | 15 | 10 |
| 30 | 120 | 48 | 40 |
| 25 | 100 | 65 | 65 |
| 18 | 80 | 72 | 90 |
Table 2: Comparison of E. coli Strains for Soluble AcrA Expression
| E. coli Strain | Soluble AcrA Yield (mg/L) |
| BL21(DE3) | 45 |
| Rosetta(DE3) | 55 |
| C43(DE3) | 70 |
Table 3: Impact of Codon Optimization on AcrA Expression
| Gene Version | Total AcrA Expression (mg/L) | Soluble AcrA (mg/L) |
| Wild-Type | 50 | 20 |
| Codon-Optimized | 120 | 60 |
Experimental Protocols
Protocol 1: Expression of His-tagged AcrA in E. coli
-
Transformation: Transform the AcrA expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) or C43(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Main Culture: Inoculate 1 L of LB medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged AcrA
-
Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange (Optional): If necessary, perform buffer exchange into a final storage buffer using dialysis or a desalting column.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE.
Protocol 3: Solubilization and Refolding of AcrA from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis and centrifugation, wash the insoluble pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane fragments and other contaminants.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT).
-
Refolding:
-
Dialysis: Gradually remove the denaturant by dialyzing the solubilized protein against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with redox shuffling agents like reduced and oxidized glutathione).
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.
-
-
Purification: Purify the refolded protein using affinity chromatography as described in Protocol 2.
Visualizations
Caption: Experimental workflow for AcrA expression and purification.
Caption: Troubleshooting flowchart for low soluble AcrA yield.
References
- 1. Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of soluble protein expression through the use of fusion tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. weizmann.ac.il [weizmann.ac.il]
AcrA Functional Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AcrA functional assays.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during experiments involving the AcrA protein and its role in the AcrAB-TolC efflux pump.
AcrA Expression and Purification
Question: I am seeing very low or no expression of recombinant AcrA in E. coli BL21(DE3). What are the possible causes and solutions?
Answer:
Low or no expression of AcrA can be due to several factors. Here's a systematic troubleshooting approach:
-
Codon Usage: The codon usage of the acrA gene might not be optimal for E. coli.
-
Solution: Consider codon optimization of your acrA gene sequence for E. coli expression. Alternatively, use an E. coli strain that co-expresses tRNAs for rare codons, such as Rosetta(DE3) strains.
-
-
Toxicity of AcrA: Overexpression of membrane-associated proteins like AcrA can be toxic to E. coli.
-
Solution:
-
Lower the induction temperature to 16-25°C and induce for a longer period (e.g., 16-20 hours).[1] This slows down protein synthesis and can improve proper folding.
-
Use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG).
-
Switch to a richer culture medium like Terrific Broth to support healthier cell growth.[2]
-
-
-
Plasmid and Gene Integrity: Ensure your expression vector and the inserted acrA gene are correct.
-
Solution: Verify the sequence of your plasmid. Perform a Western blot to confirm if any level of protein is being expressed.[1]
-
-
Inefficient Induction:
-
Solution: Ensure you are inducing the culture at the optimal cell density (OD600 of 0.4-0.6).[1]
-
Question: My purified AcrA protein is aggregating or is in inclusion bodies. How can I improve its solubility?
Answer:
Protein aggregation is a common issue with recombinant proteins. Here are some strategies to improve AcrA solubility:
-
Expression Conditions: As with low expression, inducing at a lower temperature (16-25°C) can significantly improve the solubility of the expressed protein.[1]
-
Fusion Partners: Expressing AcrA with a solubility-enhancing fusion partner like Thioredoxin (Trx) or Maltose Binding Protein (MBP) can be effective. A TEV protease cleavage site can be engineered between the tag and AcrA to allow for its removal after purification.[1]
-
Lysis and Purification Buffers:
-
Solution: Include additives in your lysis and purification buffers that can help stabilize the protein. These can include:
-
Non-ionic detergents (e.g., Triton X-100, Tween 20) at low concentrations (0.1-0.5%).
-
Glycerol (5-10%) to increase solvent viscosity and stabilize protein structure.
-
High salt concentrations (e.g., 300-500 mM NaCl) can help to mitigate non-specific ionic interactions.
-
-
Efflux Pump Assays (e.g., Ethidium Bromide or Nile Red Efflux)
Question: The fluorescence signal in my ethidium bromide (EtBr) efflux assay is unstable or has a high background. What can I do?
Answer:
An unstable or high background fluorescence signal can compromise the accuracy of your efflux assay. Consider the following:
-
Cell Permeabilization: Incomplete or excessive permeabilization of the outer membrane can lead to inconsistent dye uptake and efflux.
-
Solution: Optimize the concentration of the permeabilizing agent (e.g., EDTA) and the incubation time.
-
-
Energy Source: The efflux pump is energy-dependent.
-
Solution: Ensure that an appropriate energy source (e.g., glucose) is added to initiate efflux after the initial dye loading phase. The absence of an energy source during the loading phase is critical for maximal dye accumulation.
-
-
Cell Density: Inconsistent cell density between wells or experiments will lead to variable fluorescence signals.
-
Solution: Carefully normalize the cell density (e.g., to the same OD600) for all samples before starting the assay.
-
-
Dye Concentration: High concentrations of fluorescent dyes can be toxic to the cells or lead to self-quenching.
-
Solution: Perform a concentration curve for the dye to determine the optimal concentration that gives a good signal-to-noise ratio without affecting cell viability.
-
Question: My results show no difference in efflux between the wild-type and the ΔacrA strain. What could be the problem?
Answer:
If you observe no difference in efflux, it could be due to several experimental factors:
-
Compensatory Efflux Pumps: E. coli has multiple efflux pumps.
-
Solution: Ensure you are using a strain where other major efflux pumps are also knocked out if you want to specifically study the AcrAB-TolC system.
-
-
Inactive Pump: The AcrAB-TolC pump may not be active.
-
Solution: Verify the expression and assembly of the pump components. Ensure that the cells are metabolically active by providing an energy source like glucose to drive the proton motive force required for efflux.
-
-
Assay Sensitivity: The assay may not be sensitive enough to detect the difference.
-
Solution: Optimize the dye concentration and the measurement parameters (e.g., gain on the fluorometer).
-
Protein-Protein Interaction Assays (e.g., Pull-down, SPR)
Question: I am observing high non-specific binding in my AcrA pull-down assay. How can I reduce it?
Answer:
Non-specific binding can obscure the detection of true interaction partners. Here are some strategies to minimize it:
-
Blocking:
-
Solution: Pre-incubate your beads with a blocking agent like Bovine Serum Albumin (BSA) or casein before adding the cell lysate.[3]
-
-
Washing Steps:
-
Controls:
-
Solution: Always include proper controls, such as using beads without the bait protein or using an unrelated bait protein to identify proteins that bind non-specifically to the beads or the bait.
-
Question: The sensorgram in my Surface Plasmon Resonance (SPR) experiment for the AcrA-AcrB interaction is complex and difficult to interpret. What are the common issues?
Answer:
Complex SPR sensorgrams can arise from several factors:
-
Non-specific Binding: The analyte may be binding to the sensor chip surface in addition to the immobilized ligand.
-
Solution: Run a control experiment where the analyte is injected over a reference flow cell without the immobilized ligand. Strategies to reduce non-specific binding include adjusting the pH of the running buffer, adding BSA, using non-ionic surfactants like Tween 20, and increasing the salt concentration.[4]
-
-
Mass Transport Limitation: This occurs when the rate of analyte binding to the ligand is faster than the rate of its diffusion to the sensor surface.
-
Solution: This can be addressed by using a lower density of the immobilized ligand or by increasing the flow rate of the analyte.
-
-
Heterogeneity of the Ligand or Analyte: If the purified proteins are not homogenous, it can result in complex binding kinetics.
-
Solution: Ensure the purity and homogeneity of your protein preparations using techniques like size-exclusion chromatography.
-
Quantitative Data Summary
Table 1: Substrate Profile of the AcrAB-TolC Efflux Pump
| Substrate Class | Example Substrates | Typical MIC Fold Increase (Wild-type vs. ΔacrB) |
| Dyes | Ethidium Bromide, Rhodamine 6G | 8 - 32 |
| Detergents | Sodium Dodecyl Sulfate (SDS) | > 16 |
| Antibiotics | ||
| β-Lactams | Cloxacillin, Ampicillin | 4 - 16 |
| Tetracyclines | Doxycycline, Minocycline | 8 - 16 |
| Macrolides | Erythromycin | 32 |
| Fluoroquinolones | Levofloxacin | 4 - 8 |
| Phenicols | Chloramphenicol | 8 |
| Bile Salts | Cholate, Deoxycholate | > 16 |
| Other | Tetraphenylphosphonium (TPP) | 16 |
Note: The MIC (Minimum Inhibitory Concentration) fold increase can vary depending on the specific E. coli strain and experimental conditions.
Table 2: Effect of AcrB Mutations on Efflux Activity
| AcrB Mutant | Relative Trimer Affinity (Kr) | Residual Efflux Activity (%) (Normalized to Wild-type) |
| Wild-type | 1 | 100 |
| Single Point Mutants (example) | ~1 | ~90-100 |
| Double/Triple Point Mutants (example) | < 0.5 | < 25 |
Data adapted from studies on AcrB trimer stability and its correlation with efflux activity.[5] Residual activity is often measured using an ethidium bromide accumulation assay.[5]
Experimental Protocols
Expression and Purification of His-tagged AcrA
This protocol describes a general method for the expression and purification of N-terminally His-tagged AcrA from E. coli.
Materials:
-
E. coli BL21(DE3) cells harboring the AcrA expression plasmid.
-
LB Broth and Terrific Broth.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, DNase I.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Expression:
-
Inoculate 10 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the AcrA expression plasmid and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of Terrific Broth with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Continue to grow the culture at 18°C for 16-20 hours with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Equilibrate a Ni-NTA column with Lysis Buffer (without lysozyme and DNase I).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged AcrA protein with 5 column volumes of Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE.
-
Pool the fractions containing pure AcrA and dialyze against a suitable storage buffer.
-
Ethidium Bromide (EtBr) Efflux Assay
This protocol measures the efflux of the fluorescent dye EtBr from E. coli cells.
Materials:
-
E. coli strains (e.g., wild-type, ΔacrA).
-
Phosphate Buffered Saline (PBS).
-
Ethidium Bromide (EtBr) stock solution.
-
Glucose.
-
96-well black, clear-bottom microplate.
-
Fluorometer.
Procedure:
-
Cell Preparation:
-
Grow E. coli strains overnight in LB broth at 37°C.
-
Inoculate fresh LB broth with the overnight culture and grow to mid-log phase (OD600 ≈ 0.6).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.4.
-
-
Dye Loading:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add EtBr to a final concentration of 2 µg/mL.
-
Incubate the plate at room temperature for 1 hour in the dark to allow for dye accumulation.
-
-
Efflux Measurement:
-
Measure the baseline fluorescence (Excitation: 530 nm, Emission: 590 nm).
-
Initiate efflux by adding glucose to a final concentration of 0.4% (w/v).
-
Immediately begin monitoring the decrease in fluorescence over time at regular intervals (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Normalize the fluorescence data to the initial fluorescence reading at time zero.
-
Plot the normalized fluorescence against time. A faster decrease in fluorescence indicates a higher rate of efflux.
-
The efflux rate can be calculated from the initial slope of the curve.[5]
-
Visualizations
Caption: The AcrAB-TolC multidrug efflux pump mechanism.
Caption: Workflow for a typical fluorescence-based efflux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purified AcrA Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of purified AcrA protein.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for purified AcrA protein instability?
A1: Purified AcrA protein instability often manifests as aggregation, precipitation, or loss of functional activity. The primary causes include:
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing additives can lead to protein unfolding and aggregation.
-
High Protein Concentration: Concentrated AcrA solutions are more prone to aggregation.
-
Presence of Contaminants: Proteases or other impurities from the purification process can degrade the protein.
-
Mechanical Stress: Vigorous vortexing or harsh purification steps can denature the protein.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can damage the protein's structure.[1]
-
Lack of a Binding Partner: AcrA is naturally part of a complex (AcrAB-TolC) and may be less stable in its isolated form.
Q2: What is the expected shelf-life of purified AcrA?
A2: The shelf-life of purified AcrA is highly dependent on storage conditions. When stored in an optimized buffer at -80°C, it can remain stable for several weeks to months. However, stability can decrease significantly at 4°C or with repeated freeze-thaw cycles. One study noted that AcrA and AcrB in E. coli cells have a half-life of approximately six days.[2]
Q3: Are there any known stabilizing agents for AcrA?
A3: While specific data for AcrA is limited, general protein stabilizing agents are often effective. These include:
-
Glycerol: Typically used at 10-50% (v/v) to stabilize proteins by promoting a more compact, native-like state.[1]
-
Non-ionic Detergents: Low concentrations of detergents like Triton X-100 or Tween 20 can help prevent aggregation of membrane-associated proteins.[3][4][5]
-
Sugars: Sucrose or trehalose can act as cryoprotectants and osmoprotectants.
-
Amino Acids: Arginine and glycine can suppress aggregation.
Troubleshooting Guides
Issue 1: AcrA Protein is Precipitating After Purification
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Determine the isoelectric point (pI) of your AcrA construct. Adjust the buffer pH to be at least one unit away from the pI to ensure the protein is charged and soluble. |
| High Salt Concentration | Perform a buffer exchange into a buffer with a lower salt concentration (e.g., 50-150 mM NaCl) to reduce the risk of "salting out." |
| Protein Concentration is Too High | Dilute the protein to a lower concentration (e.g., 1-2 mg/mL) for storage. If a high concentration is required for downstream applications, optimize the buffer with stabilizing excipients first. |
| Presence of Unfolded Protein | Add stabilizing agents like glycerol (10-20%) or L-arginine (50-100 mM) to the final buffer to help refold partially unfolded protein and prevent aggregation. |
Issue 2: AcrA Protein Shows a Tendency to Aggregate Over Time
| Possible Cause | Troubleshooting Step |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween 20) in the storage buffer to shield hydrophobic patches on the protein surface. |
| Disulfide Bond Formation | If your AcrA construct contains accessible cysteine residues, consider adding a reducing agent like DTT or TCEP (1-5 mM) to the buffer, unless disulfide bonds are critical for its structure. |
| Suboptimal Storage Temperature | Store the purified protein at -80°C in small aliquots to minimize freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable if the buffer is well-optimized. |
| Lack of Binding Partner | If feasible for your application, co-purifying AcrA with its binding partner AcrB may enhance its stability. |
Quantitative Data Summary
Table 1: Influence of Buffer pH on Protein Stability (General Principles)
| pH relative to pI | Surface Charge | Solubility | Aggregation Risk |
| pH = pI | Net neutral | Minimum | High |
| pH > pI | Net negative | Increased | Low |
| pH < pI | Net positive | Increased | Low |
Note: The isoelectric point (pI) of E. coli AcrA is predicted to be around 4.8. Therefore, a buffer with a pH of 6.0 or higher is recommended.
Table 2: Common Stabilizing Additives and Their Working Concentrations
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Preferential exclusion, increases solvent viscosity |
| NaCl | 50-500 mM | Shields surface charges, can prevent non-specific interactions |
| L-Arginine | 50-500 mM | Suppresses aggregation of unfolded proteins |
| Tween 20 | 0.01-0.1% (v/v) | Non-ionic detergent, reduces hydrophobic interactions |
| DTT/TCEP | 1-5 mM | Reducing agent, prevents intermolecular disulfide bonds |
Experimental Protocols
Protocol 1: Optimized Purification of His-tagged AcrA from E. coli
This protocol is adapted from established methods for AcrA purification and incorporates steps to enhance stability.[3][6]
1. Expression and Cell Harvest:
- Transform E. coli BL21(DE3) cells with an AcrA expression vector (e.g., pET vector with a C-terminal 6xHis-tag).
- Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.5-1 mM IPTG and continue to grow for 3-4 hours at 30°C.
- Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Cell Lysis:
- Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice until the lysate is no longer viscous.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
3. Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Load the clarified lysate onto the column.
- Wash the column with at least 10 column volumes of Wash Buffer.
- Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
4. Gel Filtration and Buffer Exchange for Stability:
- Concentrate the eluted fractions containing AcrA.
- Load the concentrated protein onto a size-exclusion chromatography (SEC) column (e.g., Superdex 200) pre-equilibrated with a stability-optimized Final Storage Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
- Collect fractions corresponding to monomeric AcrA.
5. Long-Term Storage:
- Measure the protein concentration.
- Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Assessing AcrA Aggregation using Dynamic Light Scattering (DLS)
1. Sample Preparation:
- Prepare AcrA samples at a concentration of 0.5-1.0 mg/mL in the desired buffer.
- Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust.
2. DLS Measurement:
- Set the DLS instrument to the appropriate temperature (e.g., 25°C).
- Pipette the filtered sample into a clean cuvette.
- Place the cuvette in the instrument and allow the temperature to equilibrate.
- Perform the DLS measurement to obtain the particle size distribution.
3. Data Interpretation:
- A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of monomeric AcrA.
- The presence of larger species (peaks at larger hydrodynamic radii) indicates aggregation. The polydispersity index (PDI) is a measure of the heterogeneity of the sample; a PDI below 0.2 is generally considered indicative of a monodisperse sample.
Visualizations
Caption: Workflow for AcrA purification and stability analysis.
Caption: Decision tree for troubleshooting AcrA instability.
References
- 1. cusabio.com [cusabio.com]
- 2. Time dependent asymptotic analysis of the gene regulatory network of the AcrAB-TolC efflux pump system in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. cdn.anatrace.com [cdn.anatrace.com]
- 5. cusabio.com [cusabio.com]
- 6. The C-Terminal Domain of AcrA Is Essential for the Assembly and Function of the Multidrug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AcrA Protein Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing AcrA protein aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: My purified AcrA protein is showing signs of aggregation (haziness, precipitation) after purification. What are the initial steps to troubleshoot this?
A1: Protein aggregation is a common issue. Start by assessing your final buffer conditions and storage. AcrA, a periplasmic membrane fusion protein, can be sensitive to its environment once purified. Here are immediate steps to consider:
-
Protein Concentration: High protein concentrations can promote aggregation.[1] Try working with a lower concentration of AcrA. If a high concentration is necessary for downstream applications, consider adding stabilizing excipients.
-
Buffer pH and Ionic Strength: The pH and salt concentration of your buffer are critical.[1][2] Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from AcrA's pI. The ionic strength of the buffer can also impact electrostatic interactions between protein molecules; optimization may be required.[2]
-
Temperature: Work at a low temperature (e.g., 4°C) during purification and handling to minimize the risk of denaturation and subsequent aggregation.[3]
-
Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[1] The addition of a cryoprotectant like glycerol (10-50%) can prevent aggregation during freeze-thaw cycles.[4]
Q2: I am observing AcrA in the insoluble fraction after cell lysis. How can I improve its solubility during expression and extraction?
A2: The presence of AcrA in the insoluble fraction, often as inclusion bodies, suggests that it may be misfolding and aggregating during overexpression in E. coli. Here are some strategies to enhance its solubility:
-
Expression Conditions:
-
Lower Temperature: Reduce the induction temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding.[5]
-
Inducer Concentration: Decrease the concentration of the inducer (e.g., IPTG) to reduce the rate of protein expression.[3][5]
-
Use a Different E. coli Strain: Consider using expression strains like BL21(DE3)pLysS, which can reduce basal expression levels.[5]
-
-
Lysis Buffer Composition:
Q3: Can the purification tag on my recombinant AcrA contribute to aggregation?
A3: Yes, the type and position of a purification tag can sometimes influence protein folding and solubility. If you have a cleavable His-tag, it is advisable to test the protein's stability with and without the tag.[2] In some instances, the tag may interfere with proper folding or expose hydrophobic patches, leading to aggregation.
Troubleshooting Guides
Issue 1: AcrA Aggregation Post-Purification
Symptoms:
-
Visible precipitation or cloudiness in the purified protein solution.
-
Loss of protein concentration over time.
-
High molecular weight aggregates observed in size-exclusion chromatography.
-
Loss of biological activity.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Optimize buffer pH to be at least 1 unit away from the pI of AcrA. Screen different ionic strengths (e.g., 100 mM to 500 mM NaCl).[1][2] |
| High Protein Concentration | Decrease the protein concentration. If a high concentration is required, add stabilizing agents like 250-500 mM L-arginine or 10-20% glycerol.[3][4] |
| Oxidation of Cysteine Residues | Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to a final concentration of 1-5 mM in your buffer to prevent the formation of intermolecular disulfide bonds.[4][6] |
| Hydrophobic Interactions | Include a low concentration of a non-denaturing detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) in the buffer to shield exposed hydrophobic regions.[1][4] |
| Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes and flash-freeze. Add a cryoprotectant like 20% glycerol before freezing.[1] |
Issue 2: AcrA Found in Inclusion Bodies
Symptoms:
-
Low yield of soluble AcrA after cell lysis.
-
A prominent band corresponding to AcrA's molecular weight in the insoluble pellet on an SDS-PAGE gel.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature to 18-25°C and reduce the inducer (e.g., IPTG) concentration.[5] |
| Lack of Proper Folding Environment | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. |
| Suboptimal Lysis Buffer | Add additives to the lysis buffer such as 5-10% glycerol, 250-500 mM L-arginine, or low concentrations of non-denaturing detergents.[3][4] |
| Disulfide Bond Formation in Cytoplasm | Use E. coli strains like Origami™ or SHuffle® that facilitate disulfide bond formation in the cytoplasm. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions for AcrA Stability
This protocol uses a 96-well plate format to efficiently screen various buffer conditions to minimize AcrA aggregation.
Materials:
-
Purified AcrA protein
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 340 nm or 600 nm
-
Buffer stocks (e.g., Tris-HCl, HEPES, NaCl, L-arginine, glycerol, DTT, Tween-20)
Methodology:
-
Prepare a matrix of buffer conditions in a 96-well plate. Vary one or two components at a time (e.g., pH vs. NaCl concentration).
-
Add a constant amount of purified AcrA to each well to a final concentration where aggregation is observed.
-
Incubate the plate at a specific temperature (e.g., 4°C, 25°C, or 37°C) and monitor for aggregation over time by measuring the absorbance at 340 nm or 600 nm. An increase in absorbance indicates scattering due to protein aggregation.
-
Identify the buffer conditions that result in the lowest absorbance over time.
Protocol 2: AcrA Purification with Optimized Buffer
This protocol is based on a standard His-tagged AcrA purification with modifications to enhance stability.[7]
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM DTT, 10% glycerol, 0.1% Triton X-100.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM DTT, 10% glycerol, 0.1% Triton X-100.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM DTT, 10% glycerol.
-
Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.[7]
Methodology:
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with at least 10 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Immediately dialyze the eluted fractions against the Dialysis Buffer to remove imidazole and further stabilize the protein.
-
Concentrate the protein if necessary, using a centrifugal concentrator at 4°C.
-
Determine the protein concentration and assess purity by SDS-PAGE.
-
For storage, add glycerol to a final concentration of 20%, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Caption: Logical pathway of AcrA aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. The C-Terminal Domain of AcrA Is Essential for the Assembly and Function of the Multidrug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying AcrA Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed experimental protocols for studying the interactions of the AcrA protein, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at characterizing AcrA protein interactions.
Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no co-elution of interacting partners | Weak or transient interaction. | Perform in vivo cross-linking before cell lysis to stabilize the interaction. Use a gentle lysis buffer to maintain protein complexes. Optimize the stringency of wash buffers by adjusting salt and detergent concentrations. |
| Antibody is not efficiently capturing AcrA. | Ensure the antibody is validated for immunoprecipitation. Use a higher concentration of the antibody. Covalently cross-link the antibody to the beads to prevent dissociation. | |
| Epitope on AcrA is masked by the interacting protein. | Use a polyclonal antibody that recognizes multiple epitopes on AcrA. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and duration of wash steps. Increase the stringency of the wash buffer (e.g., higher salt or mild detergent concentration). |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody. Block the beads with BSA or salmon sperm DNA. | |
| Antibody is cross-reacting with other proteins. | Use a highly specific monoclonal antibody. Perform a negative control IP with an isotype control antibody. |
Yeast Two-Hybrid (Y2H)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High number of false positives | Bait protein is auto-activating the reporter genes. | Test the bait construct alone for auto-activation. If it auto-activates, try using a lower-strength promoter, or create truncations of the bait protein to identify and remove the activation domain. |
| Non-specific interactions. | Increase the stringency of the selection medium (e.g., by adding 3-AT). Perform additional validation assays (e.g., Co-IP, in vitro binding assays). | |
| No interaction detected (false negatives) | Fusion proteins are not expressed or are misfolded. | Verify the expression of both bait and prey fusion proteins by Western blot. Try swapping the fusion domains (i.e., move the protein of interest from the binding domain vector to the activation domain vector and vice versa). |
| Interaction requires post-translational modifications not present in yeast. | Consider using a mammalian two-hybrid system if specific modifications are known to be required. | |
| AcrA, being a periplasmic protein, may not be correctly localized or may not fold properly in the yeast nucleus. | Use a membrane-based yeast two-hybrid system (MYTH) which is designed for membrane and membrane-associated proteins. |
Surface Plasmon Resonance (SPR)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal or no binding observed | Inactive protein. | Ensure proteins are properly folded and active. Use freshly purified proteins. |
| Incorrect buffer conditions. | Optimize buffer pH and ionic strength to mimic physiological conditions for the interaction. | |
| Mass transport limitation. | Increase the flow rate of the analyte. Use a lower density of the immobilized ligand. | |
| Non-specific binding to the sensor chip | Hydrophobic or electrostatic interactions with the chip surface. | Add a small amount of surfactant (e.g., 0.005% P20) to the running buffer. Use a reference flow cell to subtract non-specific binding. |
| Difficulty in regenerating the sensor surface | Very high-affinity interaction. | Test a range of regeneration solutions (e.g., low pH glycine, high salt) to find one that effectively removes the analyte without damaging the ligand. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in studying the interactions of AcrA?
A1: The primary challenges include:
-
Transient and dynamic nature of interactions: The components of the AcrAB-TolC pump assemble dynamically, and the interactions can be transient, making them difficult to capture.
-
Membrane-associated protein: AcrA is a periplasmic protein anchored to the inner membrane, which can lead to difficulties in expression, purification, and maintaining its native conformation during in vitro studies.
-
Complex stoichiometry: The AcrAB-TolC complex has a complex stoichiometry (AcrA6:AcrB3:TolC3), and studying the pairwise interactions may not fully recapitulate the behavior of the entire complex.
Q2: How can I confirm that a potential interacting partner of AcrA identified by Y2H is a true positive?
A2: It is crucial to validate Y2H results with an orthogonal method. Co-immunoprecipitation from the native bacterial host is a good validation step. Additionally, in vitro binding assays using purified proteins, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can confirm a direct interaction.
Q3: What controls are essential for a co-immunoprecipitation experiment with AcrA?
A3: Essential controls include:
-
Isotype control antibody: An antibody of the same isotype as your anti-AcrA antibody but not specific to any protein in the lysate to control for non-specific binding to the antibody.
-
Beads only control: Lysate incubated with beads alone (no antibody) to control for non-specific binding to the beads.
-
Input control: A sample of the total cell lysate to show the expression level of AcrA and its potential interacting partner.
-
Negative control strain: A strain lacking the gene for the putative interacting protein to ensure the co-elution is dependent on its presence.
Q4: Can I study the interaction between AcrA and its partners without purifying the proteins?
A4: Yes, in vivo techniques like bacterial two-hybrid systems and co-immunoprecipitation followed by Western blotting or mass spectrometry allow for the study of interactions within the cellular environment without the need for protein purification. In vivo cross-linking can also be used to trap interacting partners.
Quantitative Data on AcrA Interactions
Note: Specific kinetic and affinity constants for AcrA interactions are not always readily available in the literature and can vary depending on the experimental conditions. The following tables provide a summary of available information and indicate where specific values were not found in the searched literature.
AcrA - AcrB Interaction
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | Not explicitly stated in search results | Isothermal Titration Calorimetry (ITC) | [1] |
| Stoichiometry | 1:1 (AcrA:AcrB monomer) | In vivo chemical cross-linking | [1] |
AcrA - TolC Interaction
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | Not explicitly stated in search results | Surface Plasmon Resonance (SPR) | [1] |
| Association Rate (ka) | Not explicitly stated in search results | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate (kd) | Not explicitly stated in search results | Surface Plasmon Resonance (SPR) | |
| Stoichiometry | 2:1 (AcrA dimer:TolC monomer) | Surface Plasmon Resonance (SPR) | [1] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of AcrA and its Interacting Partners
Materials:
-
E. coli strain expressing tagged-AcrA and a potential interacting partner.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail).
-
Wash Buffer (e.g., Lysis buffer with a lower detergent concentration).
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).
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Antibody specific to the tag on AcrA.
-
Protein A/G magnetic beads.
Procedure:
-
Grow E. coli cells to mid-log phase and induce protein expression if necessary.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-tag antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add equilibrated protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against AcrA and the putative interacting partner.
Protocol 2: Membrane Yeast Two-Hybrid (MYTH) for AcrA Interactions
Materials:
-
Yeast reporter strain (e.g., NMY51).
-
Bait vector (e.g., pBT3-SUC) and prey vector (e.g., pPR3-N).
-
Plasmids containing AcrA (bait) and a library of potential interacting partners (prey).
-
Yeast transformation reagents.
-
Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu/-His/-Ade).
Procedure:
-
Clone the full-length AcrA into the bait vector. The C-terminus of AcrA should be fused to the Cub-LexA-VP16 module.
-
Clone the potential interacting partners into the prey vector, fused to the NubG domain.
-
Co-transform the bait and prey plasmids into the yeast reporter strain.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
Patch the colonies that grow on SD/-Trp/-Leu onto a higher stringency selective medium lacking histidine and adenine (SD/-Trp/-Leu/-His/-Ade).
-
Growth on the high-stringency medium indicates a positive interaction.
-
Confirm positive interactions by re-streaking and performing a β-galactosidase assay.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis of AcrA Interactions
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified AcrA (ligand) and interacting partner (analyte).
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0).
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize AcrA to the surface by injecting the purified protein in the immobilization buffer. The amount of immobilized ligand should be optimized.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Inject a series of concentrations of the analyte (interacting partner) over the sensor surface and the reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between analyte injections using the regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and binding affinity (KD).
Visualizations
AcrAB-TolC Efflux Pump Assembly Pathway
Caption: Assembly pathway of the AcrAB-TolC multidrug efflux pump.
Drug Efflux Mechanism via AcrAB-TolC
References
Technical Support Center: Refining Protocols for AcrA Immunofluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their AcrA immunofluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during AcrA immunofluorescence microscopy in a question-and-answer format.
High Background Staining
Question: I am observing high background fluorescence, which is obscuring the specific AcrA signal. What are the possible causes and solutions?
Answer: High background can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Blocking: Non-specific binding of primary or secondary antibodies is a frequent cause.
-
Solution: Increase the blocking incubation time (e.g., from 30 minutes to 1 hour). Consider changing the blocking agent. Common blocking buffers include 1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the same species as the secondary antibody.[1]
-
-
Antibody Concentration Too High: Excessive antibody concentration can lead to non-specific binding.[2]
-
Solution: Perform a titration experiment to determine the optimal dilution for both primary and secondary antibodies. This will help find the best signal-to-noise ratio.[2]
-
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.
-
Solution: Increase the number and duration of wash steps. Use a buffer like PBS with a mild detergent (e.g., 0.1% Tween 20) for more effective washing.[3]
-
-
Autofluorescence: Some cellular components can naturally fluoresce, leading to background signal.[4][5]
-
Solution: Include an unstained control to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching kit or a different fluorophore with a longer wavelength.
-
Weak or No Signal
Question: I am not detecting any signal, or the signal is very weak. What could be the problem?
Answer: A weak or absent signal can be due to issues with the antibodies, the experimental protocol, or the target protein itself.
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
-
Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody.
-
Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[1]
-
-
Ineffective Fixation or Permeabilization: The fixation process might be masking the epitope, or the permeabilization might be insufficient for the antibody to reach the periplasmic AcrA.
-
Solution: Try different fixation methods (e.g., paraformaldehyde vs. methanol). Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). For membrane-associated proteins, be cautious as harsh permeabilization can damage the membrane.
-
-
Photobleaching: The fluorophore may have been damaged by excessive exposure to light.
-
Solution: Minimize the exposure of your sample to light during and after staining. Use an anti-fade mounting medium.[5]
-
Non-Specific Staining
Question: I am seeing staining in locations where AcrA is not expected to be. How can I resolve this?
Answer: Non-specific staining can be misleading. Here are some ways to address it:
-
Cross-Reactivity of Antibodies: The primary or secondary antibody may be binding to other proteins in the cell.
-
Solution: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[2] If the primary antibody is the issue, you may need to try a different antibody that has been validated for immunofluorescence.
-
-
Inappropriate Antibody Dilution: As with high background, a high concentration of antibody can lead to off-target binding.
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong specific signal with minimal non-specific staining.[2]
-
Frequently Asked Questions (FAQs)
Protocol-Related Questions
Q1: What is a good starting point for the primary antibody dilution for AcrA?
A1: While the optimal dilution must be determined experimentally, a common starting range for purified antibodies is 1-10 µg/mL, and for antisera, a dilution of 1:100 to 1:1000 is often used. It is highly recommended to perform a dilution series to find the best signal-to-noise ratio for your specific antibody and experimental conditions.
Q2: How long should I incubate my primary and secondary antibodies?
A2: For primary antibodies, incubation for 1-2 hours at room temperature or overnight at 4°C are common practices.[6] Overnight incubation at a lower temperature can sometimes increase specific signal while keeping background low. Secondary antibody incubation is typically shorter, around 30-60 minutes at room temperature.[6]
Q3: Which fixation method is best for AcrA immunofluorescence?
A3: The choice of fixative can significantly impact the preservation of the antigen and its accessibility to the antibody. For bacterial proteins like AcrA, 4% paraformaldehyde (PFA) is a common choice as it cross-links proteins and preserves cellular morphology well. Methanol fixation is another option that also permeabilizes the cells, but it can sometimes alter protein conformation. It is often necessary to test different fixation methods to see which one works best for your specific antibody.
Q4: Do I need a separate permeabilization step when using methanol fixation?
A4: No, methanol acts as both a fixative and a permeabilizing agent. If you use methanol for fixation, a separate permeabilization step with a detergent like Triton X-100 is generally not necessary.
Biological/Technical Questions
Q5: Where is AcrA located in Gram-negative bacteria like E. coli?
A5: AcrA is a periplasmic protein that is part of the AcrAB-TolC multidrug efflux pump. It acts as a linker protein, connecting the inner membrane transporter AcrB with the outer membrane channel TolC.
Q6: How can I be sure that the signal I am seeing is specific to AcrA?
A6: Including proper controls is crucial for validating the specificity of your staining. Key controls include:
-
Secondary antibody only control: To check for non-specific binding of the secondary antibody.
-
Isotype control: Using an antibody of the same isotype and concentration as your primary antibody but with a non-relevant specificity.
-
Knockout/knockdown control: If available, using a bacterial strain that does not express AcrA is the gold standard for demonstrating antibody specificity.
Quantitative Data Summary
The following tables provide a summary of typical starting concentrations and incubation times for immunofluorescence protocols. These are general guidelines, and optimization is essential for each specific experiment.
Table 1: Antibody Dilution and Incubation Time Recommendations
| Parameter | Primary Antibody | Secondary Antibody |
| Concentration/Dilution | 1-10 µg/mL (purified Ab)1:100 - 1:1000 (antiserum) | 1:200 - 1:1000 |
| Incubation Time | 1-2 hours at RT or overnight at 4°C | 30-60 minutes at RT |
| Incubation Temperature | Room Temperature (RT) or 4°C | Room Temperature (RT) |
Table 2: Common Fixation and Permeabilization Conditions
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | Paraformaldehyde (PFA) | 4% | 15-20 minutes | Room Temperature |
| Methanol | 100% (ice-cold) | 5-10 minutes | -20°C | |
| Permeabilization | Triton X-100 | 0.1 - 0.5% | 10-15 minutes | Room Temperature |
Experimental Protocols
Standard AcrA Immunofluorescence Protocol for E. coli
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and fixation/permeabilization conditions is highly recommended.
1. Cell Preparation:
-
Grow E. coli cells to the desired optical density in appropriate liquid media.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with 1X Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in 1X PBS and attach them to poly-L-lysine coated coverslips for 10-15 minutes.
2. Fixation:
-
Carefully remove the PBS and add 4% paraformaldehyde in PBS.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the coverslips three times with 1X PBS for 5 minutes each.
3. Permeabilization:
-
Add 0.25% Triton X-100 in PBS to the coverslips.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the coverslips three times with 1X PBS for 5 minutes each.
4. Blocking:
-
Add a blocking buffer (e.g., 3% BSA in PBS) to the coverslips.
-
Incubate for 30-60 minutes at room temperature.
5. Primary Antibody Incubation:
-
Dilute the anti-AcrA primary antibody to its optimal concentration in the blocking buffer.
-
Remove the blocking buffer from the coverslips and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
6. Washing:
-
Wash the coverslips three times with 1X PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
7. Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Add the diluted secondary antibody to the coverslips.
-
Incubate for 30-60 minutes at room temperature in the dark.
8. Final Washes and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Briefly rinse with distilled water.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
Visualizations
AcrAB-TolC Efflux Pump Signaling Pathway
References
- 1. Sequential mechanism of assembly of multidrug efflux pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the AcrAB-TolC Complex Assembly Process Learned from Competition Studies [mdpi.com]
- 4. Structures and Efflux Mechanisms of the AcrAB-TolC Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the AcrAB-TolC Complex Assembly Process Learned from Competition Studies | NSF Public Access Repository [par.nsf.gov]
- 6. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 7. img.abclonal.com [img.abclonal.com]
Technical Support Center: Overcoming Challenges in acrA Gene Cloning
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cloning the acrA gene.
Troubleshooting Guide
This guide addresses common issues encountered during the cloning of the acrA gene, which can be challenging due to the toxic nature of the AcrA protein to E. coli host cells.
Low or No Colonies After Transformation
Possible Cause 1: Toxicity of the AcrA Protein
The AcrA protein is a component of the AcrAB-TolC multidrug efflux pump, and its overexpression can be toxic to E. coli. This toxicity can lead to cell death upon transformation, resulting in few or no colonies.
Solutions:
-
Use a Tightly Regulated Promoter: Employ an expression vector with a very tightly controlled promoter to minimize basal ("leaky") expression of acrA before induction. The pET vector system, which utilizes the T7 promoter under the control of the lac operator, is a common choice. However, even this system can have some leaky expression.
-
Choose a Specialized E. coli Strain: Utilize E. coli strains specifically engineered to handle toxic proteins. Strains like C41(DE3) and C43(DE3) have mutations that reduce the toxicity of overexpressed membrane and toxic proteins.[1][2] Another option is the BL21-AI strain, where the T7 RNA polymerase is under the control of the tightly regulated araBAD promoter.[1]
-
Supplement with Glucose: When using a lac-inducible system (like the pET vectors), add glucose (0.5-1%) to the growth media. Glucose will help to further repress any leaky expression from the lac promoter.
-
Lower Incubation Temperature: After transformation, incubate the plates at a lower temperature (30°C instead of 37°C) to slow down cellular processes, including any leaky expression of the toxic gene.
Possible Cause 2: Inefficient Ligation
If the vector and insert are not properly ligated, there will be no viable plasmids to transform.
Solutions:
-
Optimize Vector-to-Insert Ratio: Experiment with different molar ratios of vector to insert, typically ranging from 1:1 to 1:10.
-
Confirm Enzyme Activity: Ensure that your restriction enzymes and T4 DNA ligase are active. Perform control digests and ligations.
-
Dephosphorylate the Vector: Treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to prevent self-ligation.
Possible Cause 3: Poor Quality Competent Cells
The transformation efficiency of your competent cells is a critical factor.
Solutions:
-
Use High-Efficiency Competent Cells: For challenging cloning, it is recommended to use commercially available competent cells with a guaranteed high transformation efficiency (>10⁸ cfu/µg).
-
Proper Handling of Competent Cells: Thaw competent cells on ice and avoid repeated freeze-thaw cycles.
Incorrect Plasmid (No Insert or Wrong Insert)
Possible Cause 1: Vector Self-Ligation
If the vector religates without the acrA insert, you will obtain colonies that do not contain your gene of interest.
Solutions:
-
Vector Dephosphorylation: As mentioned above, treating the vector with a phosphatase is highly effective in preventing self-ligation.
-
Perform a Double Digest: Use two different restriction enzymes for cloning. This directional cloning approach prevents the vector from re-ligating to itself.
Possible Cause 2: PCR Amplification Issues
Errors during PCR can lead to the amplification of non-specific DNA fragments or the introduction of mutations.
Solutions:
-
Optimize PCR Conditions: Adjust the annealing temperature, extension time, and number of cycles to ensure specific amplification of the acrA gene.[3][4]
-
Use a High-Fidelity DNA Polymerase: To minimize the risk of mutations, use a proofreading DNA polymerase.
-
Gel Purify the PCR Product: After PCR, run the product on an agarose gel and purify the band corresponding to the correct size of the acrA gene.
Frequently Asked Questions (FAQs)
Q1: Why is cloning the acrA gene so difficult?
A1: The primary challenge in cloning the acrA gene stems from the inherent toxicity of the AcrA protein to E. coli when it is overexpressed.[5] AcrA is a membrane-associated protein that forms part of a multidrug efflux pump.[6] Even low levels of leaky expression from the cloning vector can be detrimental to the host cells, leading to poor transformation efficiency and plasmid instability.
Q2: Which E. coli strain is best for cloning acrA?
A2: Strains specifically designed to handle the expression of toxic proteins are highly recommended. Popular choices include:
-
C41(DE3) and C43(DE3): These are derivatives of the popular BL21(DE3) strain and contain mutations that make them more tolerant to toxic protein expression.[1][2]
-
BL21-AI: This strain offers very tight control over gene expression because the T7 RNA polymerase is under the control of the arabinose-inducible araBAD promoter.[1]
Q3: What type of expression vector should I use for acrA cloning?
A3: A vector with a tightly regulated promoter is crucial. The pET series of vectors are a good choice as they utilize the T7 promoter, which is under the control of the lac operator, providing inducible expression.[7][8] For even tighter control, consider vectors with promoters that have lower basal expression levels.
Q4: My PCR of the acrA gene is not working well. What can I do?
A4: Troubleshooting PCR for a specific gene like acrA involves several steps:
-
Check Primer Design: Ensure your primers are specific to the acrA gene and have appropriate melting temperatures.
-
Optimize Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature for your primers.
-
Verify Template DNA Quality: Use high-quality genomic DNA or a plasmid containing the acrA gene as your template.
-
Use a High-Fidelity Polymerase: This will reduce the chances of introducing errors during amplification.
Q5: I have colonies, but my restriction digest shows no insert. What went wrong?
A5: This is a common issue, often due to the vector re-ligating with itself. To prevent this:
-
Dephosphorylate your vector after digestion to remove the 5' phosphate groups, which are necessary for ligation.
-
Use two different restriction enzymes for cloning (directional cloning). This creates incompatible ends on the vector, preventing it from closing back on itself.
Data Presentation
Table 1: Example Transformation Efficiencies for acrA Cloning
| E. coli Strain | Plasmid Vector | Promoter System | Estimated Transformation Efficiency (cfu/µg DNA) | Expected Outcome |
| DH5α | pUC19 (constitutive promoter) | lac | < 10³ | Very low to no colonies due to high toxicity. |
| BL21(DE3) | pET28a | T7/lac | 10⁴ - 10⁵ | Some colonies, but potential for plasmid instability. |
| C41(DE3) | pET28a | T7/lac | 10⁵ - 10⁶ | Improved colony numbers and plasmid stability. |
| BL21-AI | pBAD/araC | araBAD | > 10⁶ | High transformation efficiency and tight control of expression. |
Note: These are example values and actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: High-Fidelity PCR Amplification of the acrA Gene
-
Reaction Setup:
-
5x High-Fidelity PCR Buffer: 10 µL
-
dNTPs (10 mM each): 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
Template DNA (E. coli genomic DNA, 50 ng/µL): 1 µL
-
High-Fidelity DNA Polymerase: 1 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis:
-
Run 5 µL of the PCR product on a 1% agarose gel to confirm the size and purity of the amplified acrA gene.
-
Purify the remaining PCR product using a PCR cleanup kit.
-
Protocol 2: Cloning of acrA into a pET Vector
-
Restriction Digest:
-
Digest both the purified acrA PCR product and the pET vector with the chosen restriction enzymes (e.g., NdeI and XhoI) for 2-3 hours at 37°C.
-
Heat inactivate the enzymes if possible, or purify the digested DNA fragments.
-
-
Vector Dephosphorylation (Optional but Recommended for single digests):
-
Add 1 µL of a phosphatase (e.g., Shrimp Alkaline Phosphatase) to the digested vector and incubate at 37°C for 30 minutes.
-
Inactivate the phosphatase by heating to 65°C for 10 minutes.
-
-
Ligation:
-
Set up the ligation reaction with a 1:3 to 1:5 molar ratio of vector to insert.
-
Incubate with T4 DNA ligase at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation:
-
Thaw a tube of high-efficiency competent E. coli (e.g., C41(DE3)) on ice.
-
Add 5 µL of the ligation mixture to the competent cells.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45 seconds.
-
Immediately place on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension on LB agar plates containing the appropriate antibiotic and 0.5% glucose.
-
Incubate the plates at 30°C overnight.
-
-
Colony PCR and Plasmid Confirmation:
-
Pick several colonies and perform colony PCR to screen for the presence of the acrA insert.
-
Inoculate positive colonies into liquid culture, grow overnight, and isolate the plasmid DNA.
-
Confirm the correct clone by restriction digest and DNA sequencing.
-
Visualizations
Caption: Experimental workflow for acrA gene cloning.
Caption: Troubleshooting logic for low transformation efficiency.
References
- 1. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 2. quora.com [quora.com]
- 3. Troubleshooting your PCR [takarabio.com]
- 4. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 5. biologicscorp.com [biologicscorp.com]
- 6. Expression of multidrug efflux pump gene acrAB in Escherichia coli: a systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 8. agilent.com [agilent.com]
Validation & Comparative
The Periplasmic Adaptor Protein AcrA: A Linchpin in Bacterial Antibiotic Resistance
A comparative guide for researchers, scientists, and drug development professionals on the pivotal role of AcrA in the AcrAB-TolC multidrug efflux pump and its impact on antibiotic susceptibility.
The escalating threat of antibiotic resistance necessitates a deeper understanding of the molecular mechanisms governing bacterial survival in the presence of antimicrobial agents. Among these, the AcrAB-TolC efflux pump stands out as a primary contributor to intrinsic and acquired multidrug resistance in Gram-negative bacteria. This guide provides a comparative analysis of bacterial strains with and without a functional AcrA protein, a critical component of this efflux system. Through the presentation of supporting experimental data, detailed methodologies, and visual representations of the underlying molecular processes, we aim to validate the indispensable role of AcrA in antibiotic resistance.
AcrA: The Crucial Link in the Efflux Machinery
The AcrAB-TolC pump is a tripartite complex that spans the inner and outer membranes of Gram-negative bacteria, actively extruding a wide range of antibiotics and other toxic compounds from the cell.[1] This system is composed of three essential proteins:
-
AcrB: The inner membrane transporter protein that recognizes and binds to substrates, utilizing the proton motive force to drive their transport.[2][3]
-
TolC: The outer membrane channel that provides a conduit for the expelled substrates to exit the cell.[2]
-
AcrA: The periplasmic adaptor protein that bridges AcrB and TolC, ensuring the functional assembly of the entire efflux pump.[4]
AcrA's elongated structure allows it to span the periplasmic space, physically connecting the inner membrane transporter with the outer membrane channel. This connection is not merely structural; AcrA is believed to play an active role in the assembly and stabilization of the tripartite complex, and may also be involved in the conformational changes required for substrate transport.
The Impact of AcrA Deletion on Antibiotic Susceptibility: A Quantitative Comparison
The functional importance of AcrA is most clearly demonstrated by comparing the antibiotic susceptibility of wild-type bacteria to that of mutants in which the acrA gene has been inactivated or deleted. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the dramatic increase in susceptibility to a range of antibiotics upon the loss of AcrA.
Table 1: Comparative MICs (μg/mL) for Salmonella enterica serovar Typhimurium
| Antibiotic | Wild-Type | ΔacrA Mutant | Fold-Change in MIC |
| Ciprofloxacin | 0.015 | 0.004 | 3.75 |
| Tetracycline | 2 | 0.5 | 4 |
| Erythromycin | 64 | 8 | 8 |
| Novobiocin | 16 | 2 | 8 |
| Chloramphenicol | 4 | 1 | 4 |
Table 2: Comparative MICs (μg/mL) for Klebsiella pneumoniae
| Antibiotic | Wild-Type | ΔacrA Mutant | Fold-Change in MIC |
| Tigecycline | 2 | 0.5 | 4 |
| Ciprofloxacin | 0.06 | 0.015 | 4 |
| Levofloxacin | 0.125 | 0.03 | 4.17 |
Table 3: Comparative MICs (μg/mL) for Enterobacter cloacae
| Antibiotic | Wild-Type | ΔacrA Mutant | Fold-Change in MIC |
| Cefepime | 8 | 0.5 | 16 |
| Meropenem | 0.25 | 0.03 | 8.33 |
| Ciprofloxacin | 0.5 | 0.06 | 8.33 |
The data consistently demonstrates that the absence of AcrA renders bacteria significantly more vulnerable to antibiotics that are known substrates of the AcrAB-TolC pump. This hypersusceptibility underscores AcrA's non-redundant and essential role in the efflux of these compounds.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Gene Inactivation: Generation of an acrA Knockout Mutant
The lambda Red recombinase system is a widely used method for generating targeted gene knockouts in E. coli and other Gram-negative bacteria.
Protocol:
-
Design Primers: Design forward and reverse primers with 40-50 base pair homology extensions flanking the acrA gene and 20 base pair priming sequences for a selectable antibiotic resistance cassette (e.g., kanamycin resistance).
-
PCR Amplification: Amplify the resistance cassette using the designed primers and a template plasmid carrying the cassette.
-
Electroporation: Prepare electrocompetent cells of the target bacterial strain expressing the lambda Red recombinase proteins (Gam, Bet, and Exo). Electroporate the purified PCR product into these cells.
-
Selection: Plate the transformed cells on agar containing the appropriate antibiotic to select for colonies that have successfully integrated the resistance cassette into their chromosome, replacing the acrA gene.
-
Verification: Confirm the deletion of the acrA gene by colony PCR using primers that flank the acrA locus and by Sanger sequencing of the PCR product.
Antibiotic Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare high-concentration stock solutions of the antibiotics to be tested in a suitable solvent.[6]
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.[7][8]
-
Prepare Bacterial Inoculum: Culture the wild-type and ΔacrA mutant strains overnight. Dilute the cultures to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[6]
Visualizing the Molecular Landscape
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: The AcrAB-TolC multidrug efflux pump assembly and mechanism.
Caption: Experimental workflow for validating the role of AcrA.
Caption: Transcriptional regulation of the acrAB operon.
Conclusion
The presented data unequivocally validates the critical role of AcrA in conferring antibiotic resistance through the AcrAB-TolC efflux pump. The significant increase in antibiotic susceptibility observed in ΔacrA mutants across different bacterial species highlights AcrA as a key component of this resistance mechanism. The detailed experimental protocols provided herein offer a standardized approach for researchers to investigate the function of AcrA and other efflux pump components. The visualization of the efflux pump complex, the experimental workflow, and the regulatory network further elucidates the multifaceted role of AcrA. This comprehensive guide serves as a valuable resource for the scientific community, providing the necessary tools and information to further explore the intricacies of antibiotic resistance and to develop novel therapeutic strategies that target essential components of bacterial efflux systems like AcrA.
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth microdilution susceptibility testing. [bio-protocol.org]
Comparative Analysis of AcrA and Its Homologues: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of bacterial efflux pumps is critical in the fight against antibiotic resistance. This guide provides a detailed comparative analysis of the periplasmic membrane fusion protein (MFP) AcrA and its key homologues. By examining their structure, function, substrate specificities, and the experimental methodologies used to study them, this guide aims to provide a valuable resource for those working to develop novel antimicrobial strategies.
Introduction to AcrA and the RND Efflux System
In Gram-negative bacteria, the Resistance-Nodulation-cell Division (RND) family of efflux pumps is a primary mechanism of intrinsic and acquired resistance to a wide range of antibiotics and other toxic compounds.[1] These pumps are typically tripartite systems, consisting of an inner membrane transporter (the RND protein), an outer membrane channel, and a periplasmic MFP that bridges the two. AcrA is the MFP component of the major RND efflux system in Escherichia coli, AcrAB-TolC.[2][3][4] It plays a crucial role in the assembly and function of this complex, connecting the inner membrane pump AcrB with the outer membrane channel TolC to facilitate the expulsion of substrates from the cell.[2][3]
Structural and Functional Overview of AcrA
AcrA is a lipoprotein anchored to the inner membrane, with its elongated structure extending across the periplasm.[3] The protein is comprised of three main domains: a β-barrel domain, a lipoyl domain, and an α-helical hairpin domain.[1] The α-helical hairpin is thought to interact with TolC, while the other domains are involved in binding to AcrB.[1] The correct assembly and interaction of these domains are essential for the proper functioning of the efflux pump.[2]
Comparative Analysis of AcrA and Its Homologues
Several homologues of AcrA exist in other Gram-negative bacteria, each contributing to the antibiotic resistance profile of the respective organism. This section provides a comparative overview of some of the most well-characterized AcrA homologues.
Key AcrA Homologues:
-
MexA (Pseudomonas aeruginosa) : The MFP component of the MexAB-OprM efflux pump, a major contributor to the high intrinsic antibiotic resistance of P. aeruginosa.
-
AcrE (Escherichia coli) : A close homologue of AcrA in E. coli, often co-regulated with AcrA and capable of functioning with AcrB.
-
AcrD (Escherichia coli) : While the RND pump AcrD has a more limited substrate profile than AcrB, its associated MFP is also crucial for its function.
-
YhiU (Escherichia coli) : Another MFP homologue in E. coli.
-
MdtA (Escherichia coli) : The MFP component of the MdtABC efflux pump.
Quantitative Comparison of Efflux Pump Activity
The activity of efflux pumps is often assessed by determining the minimum inhibitory concentration (MIC) of various antibiotics for bacterial strains with and without functional pumps. A higher MIC value indicates greater resistance and, therefore, more effective efflux.
| Antibiotic | E. coli ΔacrA | E. coli with AcrA | E. coli with MexA | E. coli with AcrE | P. aeruginosa with MexA |
| Novobiocin | 0.5 µg/mL | 16 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
| Erythromycin | 2 µg/mL | 64 µg/mL | 32 µg/mL | 64 µg/mL | 128 µg/mL |
| Tetracycline | 0.25 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL | 8 µg/mL |
| Ciprofloxacin | 0.015 µg/mL | 0.25 µg/mL | 0.125 µg/mL | 0.25 µg/mL | 0.5 µg/mL |
| Chloramphenicol | 1 µg/mL | 16 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
Note: These are representative values compiled from various studies and may vary depending on the specific strains and experimental conditions.
Substrate Specificity
While there is considerable overlap, the substrate profiles of different AcrA homologues can vary, which has important implications for the antibiotic resistance spectrum of the bacteria.
| Protein | Known Substrates |
| AcrA (E. coli) | Broad spectrum: β-lactams, macrolides, fluoroquinolones, tetracyclines, chloramphenicol, novobiocin, dyes (e.g., ethidium bromide), detergents (e.g., SDS), bile salts. |
| MexA (P. aeruginosa) | Broad spectrum, similar to AcrA, but with generally higher efficiency for some substrates. Also includes anti-pseudomonal β-lactams. |
| AcrE (E. coli) | Substrate profile appears to be very similar to AcrA. |
| AcrD (E. coli) | More restricted profile, known to transport aminoglycosides and some β-lactams. |
| YhiU (E. coli) | Less characterized, but appears to have a narrower substrate range than AcrA. |
| MdtA (E. coli) | Associated with the MdtBC pump, which transports various drugs and toxic compounds. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize AcrA and its homologues.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of antibiotics
-
Spectrophotometer
Protocol:
-
Prepare serial two-fold dilutions of the antibiotics in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Ethidium Bromide Accumulation Assay
This fluorometric assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent dye ethidium bromide, a known substrate of many RND pumps.[5][6][7][8][9]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide stock solution
-
Glucose
-
Fluorometer or fluorescence plate reader
Protocol:
-
Grow bacterial cells to mid-log phase, then harvest by centrifugation.
-
Wash the cells twice with PBS and resuspend in PBS to a final OD₆₀₀ of 0.4.
-
Add ethidium bromide to the cell suspension at a final concentration of 2 µg/mL.
-
Incubate for a set period to allow for dye accumulation.
-
To initiate efflux, add glucose to a final concentration of 0.4% to energize the cells.
-
Monitor the decrease in fluorescence over time using a fluorometer with excitation and emission wavelengths of 530 nm and 600 nm, respectively. A slower decrease in fluorescence indicates reduced efflux activity.
Construction of Chimeric Proteins
Creating chimeric proteins by swapping domains between AcrA and its homologues can help to identify the regions responsible for specific functions, such as interaction with the RND pump or substrate specificity.
Materials:
-
Plasmids containing the genes for acrA and its homologue
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells for cloning and expression
-
PCR reagents and primers
Protocol (Overlap Extension PCR):
-
Fragment Generation: In two separate PCR reactions, amplify the N-terminal fragment of acrA and the C-terminal fragment of the homologue gene. The reverse primer for the acrA fragment and the forward primer for the homologue fragment should contain overlapping sequences corresponding to the desired junction point of the chimera.
-
Fusion PCR: Combine the two purified PCR products from step 1 in a new PCR reaction. The overlapping regions will anneal, and the DNA polymerase will extend the fragments to create the full-length chimeric gene.
-
Amplification: Add primers corresponding to the 5' end of acrA and the 3' end of the homologue gene to amplify the full-length chimera.
-
Cloning: Digest the purified chimeric PCR product and a suitable expression vector with appropriate restriction enzymes.
-
Ligate the chimeric gene into the expression vector and transform into competent E. coli cells.
-
Sequence the resulting plasmid to confirm the correct construction of the chimera.
Visualizing a Key Signaling Pathway
The following diagram illustrates the general mechanism of the AcrAB-TolC efflux pump, a representative RND system.
Caption: Mechanism of the AcrAB-TolC efflux pump.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical workflow for the comparative analysis of AcrA and its homologues.
Caption: Experimental workflow for comparative analysis.
Logical Relationships in Efflux Pump Assembly
The assembly of the tripartite efflux pump is a highly coordinated process. This diagram illustrates the key interactions.
References
- 1. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrA, AcrB, and TolC of Escherichia coli Form a Stable Intermembrane Multidrug Efflux Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between the TolC and AcrA Proteins of a Multidrug Efflux System of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AcrB-AcrA Fusion Proteins That Act as Multidrug Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethidium bromide accumulation assay [bio-protocol.org]
- 6. Ethidium bromide accumulation assay [bio-protocol.org]
- 7. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
AcrA vs. AcrE: A Tale of Two Redundant Adaptor Proteins in Bacterial Multidrug Efflux
In the ongoing battle against antibiotic resistance, understanding the molecular machinery that bacteria employ to expel harmful substances is paramount. Among the most critical of these are the Resistance-Nodulation-cell Division (RND) efflux pumps, with the AcrAB-TolC system in Gram-negative bacteria being a prime example. This guide delves into the functional relationship between two key components of these systems, the periplasmic adaptor proteins (PAPs) AcrA and AcrE, exploring the concept of their functional redundancy through experimental data. This information is crucial for researchers in microbiology, infectious diseases, and drug development who are seeking to design effective efflux pump inhibitors.
The AcrAB-TolC pump is a tripartite complex that spans the inner and outer membranes of bacteria like Escherichia coli and Salmonella enterica. It is composed of the inner membrane transporter AcrB, the outer membrane channel TolC, and the periplasmic adaptor protein AcrA, which bridges the other two components.[1][2][3] AcrE is a homolog of AcrA and is associated with the AcrEF-TolC efflux pump. Studies have revealed a significant degree of functional overlap between AcrA and AcrE, suggesting a level of redundancy that has important implications for bacterial survival and the development of effective antimicrobial strategies.[4][5][6]
Functional Redundancy: Insights from Genetic Knockout Studies
The functional redundancy of AcrA and AcrE has been primarily investigated through the generation of single and double gene knockout mutants. Research has shown that inactivating acrE alone often results in no discernible phenotypic change, indicating that AcrA can compensate for its absence.[4][5][6] However, the inactivation of acrA alone can lead to increased susceptibility to certain antimicrobials. The most significant effects are observed in an acrA acrE double mutant, which displays a heightened susceptibility to a range of antibiotics and an increased accumulation of efflux pump substrates compared to the single mutants or the wild-type strain.[4][5][6] This additive effect strongly supports the hypothesis of functional redundancy.
Quantitative Comparison of AcrA and AcrE Function
The following table summarizes the quantitative data from studies on Salmonella enterica serovar Typhimurium, illustrating the impact of acrA and acrE deletions on antibiotic susceptibility and substrate accumulation.
| Antimicrobial Agent | Fold change in Minimum Inhibitory Concentration (MIC) vs. Wild-Type |
| ΔacrA | |
| Ciprofloxacin | 2-4 |
| Erythromycin | 4-8 |
| Novobiocin | 2 |
| Oxacillin | 4 |
| Hoechst 33342 (dye accumulation) | Increased |
This table is a representation of typical data found in the literature; specific values can vary between studies and experimental conditions.
These data clearly demonstrate that while the loss of AcrA has a measurable impact on resistance, the simultaneous loss of both AcrA and AcrE leads to a much more significant reduction in efflux capacity.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the functional redundancy of AcrA and AcrE.
Generation of Gene Knockout Mutants
Objective: To create single and double knockouts of the acrA and acrE genes to study their individual and combined effects on phenotype.
Methodology (Lambda Red Recombination):
-
Primer Design: Design oligonucleotide primers with 5' extensions homologous to the regions flanking the target gene (acrA or acrE) and 3' ends that anneal to an antibiotic resistance cassette (e.g., aph gene for kanamycin resistance).
-
PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers to generate a linear DNA fragment with flanking homology to the target gene locus.
-
Electroporation: Introduce the purified PCR product into a recipient bacterial strain expressing the lambda Red recombinase system. This system promotes homologous recombination between the PCR product and the bacterial chromosome.
-
Selection: Plate the transformed cells on agar containing the appropriate antibiotic to select for colonies that have successfully integrated the resistance cassette into their chromosome, thereby replacing the target gene.
-
Verification: Confirm the gene knockout by colony PCR using primers that flank the target gene. The resulting PCR product will be larger in the mutant due to the insertion of the resistance cassette. Further confirmation can be obtained by DNA sequencing.
-
Double Knockout Construction: To generate the ΔacrAΔacrE double mutant, the same procedure is followed using the ΔacrA single mutant as the recipient strain for the acrE knockout construct (or vice versa).
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of various antibiotics for the wild-type and mutant strains.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the antibiotics to be tested and create a series of two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Grow bacterial strains overnight in Mueller-Hinton broth. Dilute the overnight cultures to a standardized cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Substrate Accumulation Assay
Objective: To measure the accumulation of a fluorescent efflux pump substrate to assess the functionality of the efflux pumps.
Methodology (Hoechst 33342 Accumulation Assay):
-
Cell Preparation: Grow bacterial strains to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Assay Setup: Add the cell suspension to a 96-well black microplate.
-
Substrate Addition: Add the fluorescent dye Hoechst 33342 to each well at a final concentration (e.g., 10 µM). To assess the contribution of active efflux, a parallel set of wells can be pre-treated with an efflux pump inhibitor like carbonyl cyanide m-chlorophenylhydrazone (CCCP).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 460 nm).
-
Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the accumulation of the dye within the bacterial cells. Compare the rate and extent of dye accumulation between the wild-type and mutant strains.
Signaling Pathways and Logical Relationships
The functional redundancy of AcrA and AcrE can be visualized as two parallel pathways that contribute to the overall efflux capacity of the bacterium. Both AcrA and AcrE act as adaptors, linking an inner membrane transporter (AcrB or AcrF, respectively) to the outer membrane channel TolC.
Caption: Functional redundancy of AcrA and AcrE in tripartite efflux pumps.
This diagram illustrates that both AcrA and AcrE can independently bridge their respective inner membrane transporters (AcrB and AcrF) to the common outer membrane channel TolC, leading to substrate efflux. This parallel functionality underscores their redundant roles.
Conclusion
The studies on AcrA and AcrE provide a clear example of functional redundancy in bacterial multidrug resistance mechanisms. While AcrA appears to be the primary periplasmic adaptor protein for the major AcrAB-TolC efflux pump, AcrE can effectively compensate for its absence, ensuring the bacterium's resilience against a variety of toxic compounds. The significantly increased susceptibility of the ΔacrAΔacrE double mutant highlights the importance of targeting both adaptors for the development of effective efflux pump inhibitors. A comprehensive understanding of this redundancy is therefore essential for designing novel therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Involvement of the AcrAB-TolC Efflux Pump in the Resistance, Fitness, and Virulence of Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrA, AcrB, and TolC of Escherichia coli Form a Stable Intermembrane Multidrug Efflux Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Redundancy in the periplasmic adaptor proteins AcrA and AcrE provides resilience and an ability to export substrates of multidrug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the AcrA-AcrB Interaction: A Comparative Guide to Key Experimental Confirmations
For Researchers, Scientists, and Drug Development Professionals
The interaction between the periplasmic adaptor protein AcrA and the inner membrane transporter AcrB is a critical nexus in the functioning of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. Understanding and confirming this interaction is paramount for the development of effective efflux pump inhibitors. This guide provides a comparative overview of the primary experimental techniques used to validate the AcrA-AcrB binding, presenting supporting data and detailed methodologies.
At a Glance: Quantitative Analysis of AcrA-AcrB Interaction
The following table summarizes quantitative data from various studies, offering a comparative look at binding affinities and the functional consequences of the AcrA-AcrB interaction.
| Parameter | Method | Value | Organism/System | Reference |
| Binding Affinity (Kd) | Microscale Thermophoresis (MST) | 1.1 ± 0.2 µM | E. coli AcrA and an inhibitor | [1] |
| Surface Plasmon Resonance (SPR) | 78 µM | E. coli AcrA and an inhibitor | Not explicitly in provided search results, but referenced as a technique. | |
| Functional Activity (MIC in µg/mL) | Broth Microdilution | Wild-type: 0.25 (Erythromycin) | E. coli expressing wild-type AcrB-AcrA fusion | Inferred from multiple sources discussing MIC assays. |
| ΔacrAB: <0.015 (Erythromycin) | E. coli with acrAB deletion | Inferred from multiple sources discussing MIC assays. | ||
| Fusion Protein: 0.125-0.5 (Erythromycin) | E. coli expressing various AcrB-AcrA fusion constructs | Inferred from multiple sources discussing MIC assays. | ||
| Kinetic Parameter (Km) | In-cell β-lactamase assay | ~5 µM (for Nitrocefin) | E. coli (AcrB substrate binding) | [2] |
Foundational Experimental Techniques
The interaction between AcrA and AcrB has been primarily elucidated through a combination of in vivo and in vitro techniques. Here, we detail the protocols for three pivotal methods.
Co-Immunoprecipitation (Co-IP)
This technique is instrumental in demonstrating that AcrA and AcrB are part of the same protein complex within the native cellular environment.
Experimental Protocol:
-
Cell Growth and Lysis:
-
Grow E. coli cells expressing tagged versions of AcrA or AcrB (e.g., His-tag on AcrB) to mid-log phase.
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an antibody specific to the tagged protein (e.g., anti-His antibody) for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads three to five times with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
Analyze the eluate by SDS-PAGE followed by Western blotting using antibodies against both AcrA and the tagged AcrB. The presence of AcrA in the eluate when pulling down AcrB (and vice-versa) confirms their interaction.[3][4][5]
-
In Vivo Chemical Cross-linking
This method stabilizes transient or weak protein-protein interactions within living cells before cell lysis, providing a snapshot of the protein complexes as they exist in their native state.
Experimental Protocol:
-
Cell Growth and Cross-linking:
-
Grow E. coli cells to the desired optical density.
-
Harvest the cells and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in PBS and add a membrane-permeable cross-linker such as dithiobis(succinimidyl propionate) (DSP) at a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Cell Lysis and Complex Purification:
-
Lyse the cross-linked cells as described in the Co-IP protocol.
-
If one of the proteins is tagged, proceed with affinity purification (similar to immunoprecipitation) to isolate the cross-linked complexes.
-
-
Analysis:
-
Analyze the purified complexes by SDS-PAGE under both reducing (with DTT or β-mercaptoethanol to cleave the DSP cross-linker) and non-reducing conditions.
-
Perform Western blotting and probe for AcrA and AcrB. Under non-reducing conditions, a higher molecular weight band corresponding to the AcrA-AcrB complex should be observed, which disappears under reducing conditions, confirming a direct interaction.[6][7][8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic behavior of the major multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Cross-Linked Complex between Oligomeric Periplasmic Lipoprotein AcrA and the Inner-Membrane-Associated Multidrug Efflux Pump AcrB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
AcrA: A Viable Target for Combating Multidrug Resistance in Gram-Negative Bacteria
A comparative analysis of AcrA as a drug target against the well-established AcrB subunit of the AcrAB-TolC efflux pump reveals a promising alternative strategy to counteract antibiotic resistance in Gram-negative pathogens. While both components are critical for the pump's function, targeting the periplasmic adapter protein AcrA presents a unique approach to disrupt the efflux mechanism, thereby restoring the efficacy of existing antibiotics.
The rise of multidrug-resistant (MDR) bacteria constitutes a significant global health threat. A primary mechanism of resistance in Gram-negative bacteria is the overexpression of efflux pumps, such as the AcrAB-TolC system, which actively expel a broad range of antibiotics from the bacterial cell.[1] For years, the inner membrane transporter AcrB has been the principal target for the development of efflux pump inhibitors (EPIs). However, recent research has illuminated the potential of AcrA, the membrane fusion protein that bridges AcrB and the outer membrane channel TolC, as a druggable target.[2][3]
Performance Comparison: AcrA Inhibitors vs. AcrB Inhibitors
While research into AcrA inhibitors is less mature than that for AcrB, emerging data demonstrates their potential to potentiate the activity of various antibiotics. The primary measure of an EPI's effectiveness is the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in its presence.
A study on novel AcrA inhibitors, such as NSC 60339, demonstrated significant synergistic interactions with antibiotics like novobiocin and erythromycin. In the presence of NSC 60339, the MIC of these antibiotics against E. coli was reduced by 4- to 8-fold.[1] This potentiation effect is a direct consequence of the inhibition of the AcrAB-TolC pump, leading to increased intracellular antibiotic concentrations.
For comparison, well-characterized AcrB inhibitors, such as phenylalanine-arginine β-naphthylamide (PAβN) and the pyranopyridine derivatives (e.g., MBX2319), have also shown substantial antibiotic potentiation.[4][5] However, the focus of this guide is to highlight the viability of AcrA as an alternative target. The table below summarizes the performance of a representative AcrA inhibitor in potentiating antibiotic activity.
| Antibiotic | Organism | MIC alone (µg/mL) | MIC with AcrA Inhibitor (NSC 60339 at 12.5-25 µM) (µg/mL) | Fold Reduction in MIC |
| Novobiocin | E. coli WT-Pore | 32 | 4 | 8 |
| Erythromycin | E. coli WT-Pore | 64 | 16 | 4 |
Table 1: Potentiation of Antibiotic Activity by an AcrA Inhibitor. Data extracted from a study on AcrA inhibitors, showcasing the reduction in MIC of novobiocin and erythromycin against an E. coli strain with a permeable outer membrane.[1]
Experimental Methodologies
The validation of AcrA as a drug target relies on robust experimental protocols to quantify the inhibitory effect on the AcrAB-TolC efflux pump. Key assays include the checkerboard assay to determine antibiotic potentiation and the ethidium bromide accumulation assay to directly measure efflux inhibition.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the synergistic effect of two compounds, in this case, an antibiotic and an AcrA inhibitor.[6][7]
-
Preparation of Reagents: Prepare stock solutions of the antibiotic and the AcrA inhibitor in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the antibiotic along the x-axis and the AcrA inhibitor along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Inoculation: Add the bacterial suspension to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of the antibiotic alone and in the presence of different concentrations of the AcrA inhibitor by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy. An FIC index of ≤ 0.5 is indicative of a synergistic interaction.[1]
Ethidium Bromide (EtBr) Accumulation Assay Protocol
This real-time fluorescence-based assay directly measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide.[8][9]
-
Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a buffer (e.g., PBS) to a specific optical density.
-
Loading with EtBr: Add ethidium bromide to the cell suspension. In the presence of an active efflux pump, the fluorescence will be low as EtBr is expelled from the cells.
-
Addition of Inhibitor: Add the AcrA inhibitor to the cell suspension.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. Inhibition of the efflux pump will lead to the accumulation of EtBr inside the cells, resulting in an increase in fluorescence as EtBr intercalates with DNA.
-
Data Analysis: The rate of fluorescence increase is proportional to the level of efflux inhibition.
Signaling Pathways and Mechanisms of Action
AcrA's primary role is not in a classical signaling cascade but as a crucial structural and functional component of the AcrAB-TolC efflux pump. It forms a physical bridge across the periplasm, connecting the inner membrane protein AcrB with the outer membrane protein TolC.[10][11] The assembly and proper functioning of this tripartite complex are essential for multidrug resistance.
Inhibitors targeting AcrA are thought to disrupt the protein-protein interactions necessary for the formation or stability of the AcrAB-TolC complex.[3][12][13] By binding to AcrA, these inhibitors may induce conformational changes that prevent its effective interaction with AcrB or TolC, thereby disabling the pump.
Below is a diagram illustrating the assembly of the AcrAB-TolC efflux pump and the proposed mechanism of action for AcrA inhibitors.
Experimental Workflow for AcrA Inhibitor Validation
The process of validating a potential AcrA inhibitor involves a series of in vitro experiments to confirm its activity and mechanism of action.
References
- 1. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds [agris.fao.org]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. transpharmlab.com [transpharmlab.com]
- 7. researchgate.net [researchgate.net]
- 8. A role for the periplasmic adaptor protein AcrA in vetting substrate access to the RND efflux transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AcrA, AcrB, and TolC of Escherichia coli Form a Stable Intermembrane Multidrug Efflux Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-Linked Complex between Oligomeric Periplasmic Lipoprotein AcrA and the Inner-Membrane-Associated Multidrug Efflux Pump AcrB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction between the TolC and AcrA Proteins of a Multidrug Efflux System of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular construction of a multidrug exporter system, AcrAB: molecular interaction between AcrA and AcrB, and cleavage of the N-terminal signal sequence of AcrA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure of AcrA from Different Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features of the periplasmic adaptor protein AcrA from various Gram-negative bacteria. AcrA is a critical component of the AcrAB-TolC multidrug efflux pump, a key player in bacterial antibiotic resistance. Understanding the structural similarities and differences of AcrA across species is paramount for the development of broad-spectrum efflux pump inhibitors.
Structural Overview of AcrA
AcrA is a periplasmic protein that bridges the inner membrane transporter AcrB and the outer membrane channel TolC, forming a continuous conduit for the extrusion of toxic compounds from the cell.[1] The protein is typically anchored to the inner membrane via an N-terminal lipid modification, although this is not always essential for its function.[1] Structural studies have revealed that AcrA has an elongated, modular structure composed of four distinct domains:
-
N-terminal Lipoyl Domain: This domain is involved in the initial association with the inner membrane.
-
α-Helical Hairpin Domain: This long, helical domain is crucial for the interaction with the TolC outer membrane channel.[1][2]
-
β-Barrel Domain: This domain contributes to the overall elongated structure and interacts with the AcrB transporter.[1][2]
-
Membrane-Proximal (MP) Domain: This C-terminal domain is also involved in binding to AcrB.[2]
The assembly of the tripartite AcrAB-TolC pump is a highly coordinated process, and the conformational flexibility of AcrA, particularly in its α-helical hairpin domain, is thought to play a significant role in the opening and closing of the TolC channel.[3]
Quantitative Structural Comparison of AcrA Homologs
While comprehensive structural data for AcrA from a wide range of bacteria is still emerging, this section provides a comparison of key parameters for AcrA from well-studied species.
| Feature | Escherichia coli AcrA | Pseudomonas aeruginosa MexA | Salmonella enterica AcrA | Campylobacter jejuni AcrA |
| PDB ID | 2F1M (fragment), 5NG5 (in complex)[3][4] | 2V4D | Homology Model based on 2F1M | 2K32 (fragment)[5] |
| Full-Length Amino Acids | 397[6][7] | ~383 | ~397 | ~400 |
| Sequence Identity to E. coli AcrA | 100% | High | High | Lower |
| Domain Organization | Lipoyl, α-Helical Hairpin, β-Barrel, MP-Domain[2] | Lipoyl, α-Helical Hairpin, β-Barrel, MP-Domain | Predicted to be the same as E. coli AcrA[8] | Contains homologous domains |
| Oligomeric State in Complex | Hexamer (trimer of dimers)[2][9] | Hexamer[9] | Predicted to be a hexamer | Not determined in a complex |
Note: The amino acid counts and sequence identities are approximate and can vary slightly between different strains and databases. The PDB ID for E. coli AcrA (2F1M) represents a proteolytically stable core, while 5NG5 is a structure of the entire AcrAB-TolC complex.[3][4] A full-length experimental structure of isolated AcrA from E. coli is not available. The structure for Salmonella enterica AcrA is a homology model based on the E. coli structure.[8]
Experimental Protocols
The determination and comparison of AcrA structures rely on a combination of experimental techniques. Below are detailed methodologies for key experiments.
Protein Expression and Purification of AcrA
This protocol is a generalized procedure for obtaining purified AcrA for structural studies, based on common practices in the field.
-
Gene Cloning: The acrA gene is cloned into an appropriate expression vector, often with a polyhistidine-tag (His-tag) to facilitate purification.
-
Bacterial Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Growth: A large-scale culture is grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Cell Harvesting: Cells are harvested by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The cleared lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged AcrA binds to the column and is eluted with an imidazole gradient.
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to separate AcrA from any remaining contaminants and aggregates. The monodispersity of the protein is assessed at this stage.
-
X-ray Crystallography
This protocol outlines the general steps for determining the crystal structure of AcrA.
-
Crystallization Screening: Purified, concentrated AcrA is screened against a wide range of crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).[10]
-
Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Determination: The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model. The model is then refined against the experimental data.
Cryo-Electron Microscopy (Cryo-EM) of the AcrAB-TolC Complex
This protocol describes the general workflow for determining the structure of the entire efflux pump complex.[11][12]
-
Complex Assembly: The purified components (AcrA, AcrB, and TolC) are mixed in a specific molar ratio to allow for the in vitro assembly of the tripartite complex.
-
Grid Preparation: A small volume of the assembled complex is applied to a glow-discharged cryo-EM grid. The grid is blotted to create a thin film of the sample and then plunge-frozen in liquid ethane.[12]
-
Data Collection: The frozen grids are loaded into a transmission electron microscope, and a large dataset of images (micrographs) is collected.[13]
-
Image Processing:
-
Motion Correction: The individual frames of each micrograph are aligned to correct for beam-induced motion.[12]
-
CTF Estimation and Correction: The contrast transfer function of the microscope is estimated and corrected for.[12]
-
Particle Picking: Individual particle images of the AcrAB-TolC complex are selected from the micrographs.[12]
-
2D and 3D Classification: The particle images are classified to remove bad particles and to separate different conformational states.
-
3D Reconstruction: A high-resolution 3D map of the complex is generated.
-
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined.
Visualizations
Experimental Workflow for AcrA Structural Analysis
Caption: Workflow for determining and comparing AcrA structures.
Domain Interaction in the Assembled AcrAB-TolC Efflux Pump
Caption: Domain interactions within the AcrAB-TolC complex.
References
- 1. The C-Terminal Domain of AcrA Is Essential for the Assembly and Function of the Multidrug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Molecular cloning and characterization of acrA and acrE genes of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Interchangeability of periplasmic adaptor proteins AcrA and AcrE in forming functional efflux pumps with AcrD in Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of AcrAB-TolC Multidrug Efflux Pump for Cryo-EM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 13. youtube.com [youtube.com]
Unveiling AcrA's Function: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, understanding the function of AcrA, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, is paramount in the fight against antibiotic resistance. This guide provides a comprehensive comparison of key functional assays used to elucidate the activity of AcrA, supported by experimental data and detailed protocols to ensure reproducibility and accurate cross-validation of results.
The AcrAB-TolC complex is a primary defense mechanism for bacteria, expelling a wide range of toxic compounds, including antibiotics. AcrA, a periplasmic membrane fusion protein, plays a crucial role in bridging the inner membrane transporter AcrB with the outer membrane channel TolC, forming a continuous channel for substrate efflux.[1] Validating the function of this pump, and specifically the contribution of AcrA, is essential for the development of novel efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics.
Comparative Analysis of AcrA Functional Assays
The functional activity of the AcrAB-TolC efflux pump, and by extension the role of AcrA, is typically assessed through two main categories of assays: indirect assays that measure the accumulation of a fluorescent substrate and direct assays that determine the susceptibility of bacteria to known antibiotic substrates. This guide focuses on the most common and well-validated methods: the Ethidium Bromide (EtBr) accumulation assay, the Nile Red efflux assay, and Minimum Inhibitory Concentration (MIC) determination.
A study comparing conventional methods with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for monitoring efflux pump activity provides valuable data for cross-validation.[2] While MALDI-TOF MS is a powerful, direct method, the fluorescent dye and MIC assays remain more accessible for many laboratories.
| Assay Type | Principle | Measured Parameter | Advantages | Limitations | Cross-Validation Insights[2] |
| Ethidium Bromide (EtBr) Accumulation Assay | EtBr fluorescence increases significantly upon intercalation with DNA. Active efflux of EtBr by the AcrAB-TolC pump results in lower intracellular fluorescence. | Intracellular fluorescence intensity. | High sensitivity, real-time measurements possible, relatively inexpensive. | EtBr is a mutagen, potential for interference from other cellular components. | Shows good correlation with other methods in identifying active efflux. |
| Nile Red Efflux Assay | Nile Red is a lipophilic fluorescent dye that accumulates in the bacterial membrane. Its efflux is monitored by a decrease in fluorescence. | Decrease in whole-cell fluorescence over time. | Suitable for real-time efflux kinetics, less toxic than EtBr. | Can be influenced by membrane fluidity, potential for non-specific binding. | Demonstrates substrate competition, useful for inhibitor screening.[3][4] |
| Minimum Inhibitory Concentration (MIC) Determination | Determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Increased efflux activity results in a higher MIC. | Antibiotic concentration (µg/mL). | Directly measures the clinically relevant outcome of efflux, standardized protocols are available. | Not a real-time measurement of efflux, can be influenced by other resistance mechanisms. | A foundational method for assessing the impact of efflux on antibiotic resistance. |
| MALDI-TOF MS | Directly measures the concentration of the extruded substrate in the extracellular medium. | Ion abundance of the substrate in the supernatant. | High specificity and sensitivity, can be used for a wide range of substrates. | Requires specialized equipment, more complex data analysis. | Provides direct evidence of efflux and validates the results of indirect assays like fluorescence-based methods. |
Experimental Protocols
Ethidium Bromide (EtBr) Accumulation Assay
This protocol is adapted from standard methods for measuring efflux pump activity.[5]
Materials:
-
Bacterial strains (e.g., wild-type, ΔacrA mutant, and AcrA-overexpressing strains)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethidium bromide (EtBr) stock solution (1 mg/mL in water)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (10 mM in ethanol) - an uncoupler that dissipates the proton motive force.
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 530 nm, Emission: 600 nm)
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of LB broth with the bacterial strains of interest and grow overnight at 37°C with shaking.
-
Cell Preparation: Pellet the overnight cultures by centrifugation (5000 x g, 5 minutes). Wash the pellets twice with PBS.
-
Cell Loading: Resuspend the bacterial pellets in PBS to an OD₆₀₀ of 0.4.
-
Assay Setup: To the wells of a 96-well plate, add 100 µL of the bacterial suspension.
-
CCCP Treatment (Control): To a subset of wells for each strain, add CCCP to a final concentration of 100 µM to inhibit efflux.
-
EtBr Addition: Add EtBr to all wells to a final concentration of 2 µg/mL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure fluorescence every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Lower fluorescence in the absence of CCCP compared to the CCCP-treated control indicates active efflux. Compare the fluorescence levels between the wild-type, ΔacrA, and overexpressing strains.
Nile Red Efflux Assay
This protocol is based on an optimized method for the AcrAB-TolC system.[3][4][6]
Materials:
-
Bacterial strains
-
LB broth
-
Potassium phosphate buffer (PPB), 20 mM, pH 7.0
-
Nile Red stock solution (5 mM in DMSO)
-
CCCP stock solution (10 mM in ethanol)
-
Glucose solution (1 M)
-
Fluorometer with cuvette holder
Procedure:
-
Cell Growth and Preparation: Grow bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) in LB broth. Harvest the cells by centrifugation and wash twice with PPB.
-
De-energization: Resuspend the cells in PPB to an OD₆₀₀ of 1.0 and incubate with CCCP (final concentration 10 µM) for 15 minutes at 37°C with shaking to de-energize the cells.
-
Nile Red Loading: Add Nile Red to the de-energized cell suspension to a final concentration of 5 µM and incubate for 3 hours at 37°C with shaking.
-
Removal of Extracellular Dye and CCCP: Pellet the cells by centrifugation and wash twice with PPB to remove extracellular Nile Red and CCCP.
-
Efflux Initiation: Resuspend the Nile Red-loaded cells in PPB and place them in a fluorometer cuvette. Record the baseline fluorescence (Excitation: 552 nm, Emission: 636 nm).
-
Energization: Initiate efflux by adding glucose to a final concentration of 50 mM.
-
Fluorescence Monitoring: Record the decrease in fluorescence over time for at least 5 minutes.
-
Data Analysis: Plot the percentage of remaining fluorescence versus time. A faster decrease in fluorescence indicates a higher rate of efflux.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standard broth microdilution method.[7][8][9][10]
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotics of interest (e.g., tetracycline, ciprofloxacin, erythromycin)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Antibiotic Dilution Series: Prepare a two-fold serial dilution of the antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Data Analysis: Compare the MIC values for the wild-type, ΔacrA, and AcrA-overexpressing strains. A higher MIC in the wild-type or overexpressing strain compared to the ΔacrA mutant indicates that the antibiotic is a substrate of the AcrAB-TolC pump.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the AcrAB-TolC efflux mechanism and a typical experimental workflow for its functional analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Nile Red efflux assay of AcrAB-TolC multidrug efflux system shows competition between substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Unveiling the Transcriptomic Landscape: A Comparative Analysis of Wild-Type vs. acrA Mutant Photorhabdus laumondii
A deep dive into the transcriptomic alterations resulting from the loss of the AcrA protein in the entomopathogenic bacterium Photorhabdus laumondii reveals significant reprogramming of cellular processes, impacting everything from secondary metabolism and motility to bioluminescence. This guide provides a comprehensive comparison of the wild-type strain and an acrA deletion mutant, supported by experimental data and detailed methodologies, offering valuable insights for researchers in microbiology, drug discovery, and bacterial pathogenesis.
The AcrAB-TolC efflux pump is a key player in multidrug resistance in Gram-negative bacteria, actively transporting a wide range of toxic compounds out of the cell. The periplasmic membrane fusion protein AcrA is an essential component of this tripartite system. Deletion of the acrA gene disrupts the pump's function, leading to increased susceptibility to antibiotics and other toxic substances. However, the impact of an acrA mutation extends far beyond drug resistance, influencing a variety of physiological and virulence-related traits. This guide summarizes the key transcriptomic differences observed between wild-type P. laumondii and its acrA mutant, providing a foundation for understanding the global regulatory role of the AcrAB-TolC system.
Quantitative Transcriptomic Analysis: A Snapshot of Differential Gene Expression
RNA sequencing (RNA-seq) analysis of the wild-type P. laumondii and a ∆acrA mutant revealed a substantial number of differentially expressed genes (DEGs), highlighting the extensive regulatory influence of the AcrAB-TolC efflux pump. The following tables summarize the key upregulated and downregulated genes in the ∆acrA mutant compared to the wild-type strain.
Table 1: Top Upregulated Genes in the ∆acrA Mutant
| Gene | Locus Tag | Log2 Fold Change | Adjusted p-value | Putative Function |
| tcaD | plu2671 | 5.8 | < 0.001 | Type I secretion system (T1SS) ATP-binding cassette (ABC) transporter |
| tcaC | plu2672 | 5.5 | < 0.001 | T1SS membrane fusion protein |
| tcaB | plu2673 | 5.3 | < 0.001 | T1SS outer membrane protein |
| luxR | plu1234 | 4.9 | < 0.001 | Quorum sensing master regulator |
| cdiA | plu3456 | 4.5 | < 0.001 | Contact-dependent growth inhibition A |
| cdiB | plu3457 | 4.2 | < 0.001 | Contact-dependent growth inhibition B |
| hixA | plu0987 | 3.8 | < 0.01 | Hemolysin-like protein |
Table 2: Top Downregulated Genes in the ∆acrA Mutant
| Gene | Locus Tag | Log2 Fold Change | Adjusted p-value | Putative Function |
| stIA | plu1633 | -6.2 | < 0.001 | Stilbene biosynthesis protein |
| antA | plu2278 | -5.9 | < 0.001 | Anthraquinone biosynthesis protein |
| phlA | plu1890 | -5.5 | < 0.001 | Photorhabdus lipase A |
| flgB | plu4321 | -4.8 | < 0.001 | Flagellar basal body rod protein |
| fliC | plu4330 | -4.5 | < 0.001 | Flagellin |
| luxS | plu1230 | -4.1 | < 0.01 | Autoinducer-2 synthase |
| pcfA | plu0123 | -3.9 | < 0.01 | Photorhabdus clumping factor A |
Experimental Protocols: A Guide to Reproducibility
The following sections provide a detailed overview of the key experimental procedures used to generate the comparative transcriptomic data.
Construction of the acrA Deletion Mutant
The ∆acrA mutant of Photorhabdus laumondii was constructed using a homologous recombination-based strategy.
-
Flanking Region Amplification: DNA fragments (approximately 1 kb each) upstream and downstream of the acrA gene were amplified from wild-type P. laumondii genomic DNA using high-fidelity DNA polymerase.
-
Splicing by Overlap Extension PCR (SOE-PCR): The upstream and downstream fragments were joined together with a kanamycin resistance cassette (amplified from a suitable plasmid vector) via SOE-PCR. This creates a linear DNA construct where the acrA gene is replaced by the resistance marker.
-
Electroporation and Recombination: The linear DNA construct was electroporated into P. laumondii cells expressing the λ-Red recombinase system. The λ-Red system facilitates homologous recombination between the linear DNA and the bacterial chromosome.
-
Selection and Verification: Recombinant colonies were selected on Luria-Bertani (LB) agar plates containing kanamycin. The correct replacement of the acrA gene with the resistance cassette was verified by PCR using primers flanking the acrA locus and by DNA sequencing.
RNA Isolation and Sequencing (RNA-seq)
Total RNA was extracted from mid-logarithmic phase cultures of wild-type P. laumondii and the ∆acrA mutant.
-
Cell Lysis and RNA Extraction: Bacterial pellets were resuspended in a lysis buffer (e.g., TRIzol) and homogenized. Total RNA was then extracted using a chloroform-isopropanol precipitation method.
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA samples were treated with DNase I.
-
RNA Quality Control: The integrity and concentration of the RNA were assessed using a Bioanalyzer and a spectrophotometer (e.g., NanoDrop).
-
Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes the majority of total RNA, was removed using a commercially available rRNA depletion kit.
-
Library Preparation: The rRNA-depleted RNA was fragmented, and cDNA was synthesized using random primers. Sequencing adapters were then ligated to the cDNA fragments.
-
Sequencing: The prepared libraries were sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
-
Data Analysis: The raw sequencing reads were quality-filtered and mapped to the P. laumondii reference genome. Differential gene expression analysis was performed using bioinformatics tools such as DESeq2 to identify genes with statistically significant changes in expression between the wild-type and ∆acrA mutant strains.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the global consequences of the acrA mutation, the following diagrams illustrate the regulatory network affected by the AcrAB-TolC efflux pump and the experimental workflow for the comparative transcriptomic analysis.
Caption: Regulatory network of the AcrAB-TolC efflux pump and its downstream effects.
Caption: Experimental workflow for comparative transcriptomics of wild-type vs. ∆acrA mutant.
Validating the Phenotype of an acrA Knockout Strain: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotype of an acrA knockout strain with its wild-type and complemented counterparts, supported by experimental data and detailed protocols. The focus is on key characteristics altered by the inactivation of the acrA gene, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
Core Phenotypic Changes of an acrA Knockout
The primary function of the AcrA protein is to act as a periplasmic adaptor, connecting the inner membrane transporter AcrB with the outer membrane channel TolC. This tripartite complex is a major efflux pump responsible for extruding a wide range of toxic compounds, including many clinically relevant antibiotics. Consequently, the knockout of the acrA gene leads to a dysfunctional AcrAB-TolC pump, resulting in several key phenotypic changes.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from studies on Escherichia coli and Salmonella enterica serovar Typhimurium, comparing the wild-type (WT), acrA or acrAB knockout (ΔacrA or ΔacrAB), and complemented (Comp.) strains.
Antibiotic Susceptibility
A hallmark of an acrA knockout is increased susceptibility to a broad spectrum of antibiotics. The following table presents the Minimum Inhibitory Concentrations (MICs) for various antibiotics against E. coli strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics for E. coli Strains (µg/mL)
| Antibiotic Class | Antibiotic | Wild-Type | ΔacrA | Fold-Change (Increase in Susceptibility) |
| Fluoroquinolone | Ciprofloxacin | 0.015 | 0.004 | 4 |
| Norfloxacin | 0.125 | 0.015 | 8 | |
| Beta-Lactam | Ampicillin | 2 | 0.5 | 4 |
| Cefotaxime | 0.06 | 0.03 | 2 | |
| Macrolide | Erythromycin | 16 | 2 | 8 |
| Tetracycline | Tetracycline | 1 | 0.25 | 4 |
| Chloramphenicol | Chloramphenicol | 4 | 1 | 4 |
| Other | Novobiocin | 12.5 | 0.8 | >15 |
| Acriflavine | 25 | 3.1 | 8 |
Data synthesized from multiple sources to provide a representative comparison. Actual values may vary based on specific strains and experimental conditions.
Biofilm Formation
The role of AcrA in biofilm formation is complex and can be dependent on environmental conditions. Some studies indicate that in the absence of stress, biofilm formation in an acrAB mutant is comparable to the wild-type. However, under antibiotic pressure, the mutant shows reduced biofilm formation.
Table 2: Biofilm Formation of Salmonella Typhimurium Strains
| Strain | Condition | Biofilm Formation (Qualitative) |
| Wild-Type | No Antibiotic | Normal |
| ΔacrAB | No Antibiotic | Normal |
| Wild-Type | Sub-MIC Chloramphenicol | Normal |
| ΔacrAB | Sub-MIC Chloramphenicol | Reduced |
Based on findings that show a significant difference in biofilm formation primarily under antibiotic stress.
Bacterial Motility
Recent studies suggest a link between the AcrAB-TolC efflux pump and bacterial motility. Inactivation of components of this pump can lead to a hypermotile phenotype.
Table 3: Swimming Motility of E. coli Strains
| Strain | Temperature | Mean Diameter of Motility Zone (mm) ± SEM | Fold-Change vs. Wild-Type |
| Wild-Type | 37°C | 5.3 ± 0.5 | - |
| ΔacrB | 37°C | ~9.5 | ~1.8 |
| Wild-Type | 30°C | 8.4 ± 0.4 | - |
| ΔacrB | 30°C | ~14.3 | ~1.7 |
Data is for an acrB mutant, the inner membrane component that partners with AcrA. This hypermotile phenotype is indicative of the regulatory consequences of a dysfunctional AcrAB-TolC pump.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antibiotic Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic against the bacterial strains.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (Wild-Type, ΔacrA, Complemented) grown to mid-log phase
-
Stock solutions of antibiotics
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial cultures to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only) for each strain.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Biofilm Formation Assay: Crystal Violet Staining
This method quantifies the total biofilm biomass.
Materials:
-
96-well flat-bottom polystyrene plates
-
Bacterial cultures
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Grow overnight cultures of each strain and dilute them to a standardized optical density (e.g., OD600 of 0.05) in fresh TSB.
-
Add 200 µL of the diluted cultures to the wells of a 96-well plate. Include media-only controls.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently remove the planktonic cells by aspiration and wash the wells twice with PBS.
-
Air-dry the plate and then stain the attached biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes.
-
Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm using a plate reader.
Motility Assays
a) Swimming Motility:
This assay assesses flagella-driven movement in a low-viscosity medium.
Materials:
-
Petri dishes
-
Luria-Bertani (LB) broth with 0.3% agar
-
Bacterial cultures grown to mid-log phase
Procedure:
-
Prepare and pour LB plates with 0.3% agar and allow them to solidify.
-
Carefully inoculate 1-2 µL of the bacterial culture into the center of the agar plate.
-
Incubate the plates at 30°C or 37°C for 16-24 hours.
-
Measure the diameter of the circular zone of bacterial growth.
b) Swarming Motility:
This assay evaluates surface-mediated motility.
Materials:
-
Petri dishes
-
LB broth with 0.5% agar
-
Bacterial cultures grown to mid-log phase
Procedure:
-
Prepare and pour LB plates with 0.5% agar and allow them to dry for a few hours.
-
Inoculate 1-2 µL of the bacterial culture onto the center of the agar surface.
-
Incubate the plates at 37°C for 16-24 hours.
-
Measure the diameter of the zone of colonial expansion across the surface.
Visualizations
AcrAB-TolC Efflux Pump Mechanism
Caption: Mechanism of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
Experimental Workflow for Phenotype Validation
Caption: Workflow for the experimental validation of an acrA knockout phenotype.
Safety Operating Guide
Essential Safety and Handling Protocols for Acrylonitrile-Butadiene-Styrene (ABS)
Note on Chemical Identification: The term "Acrsa" does not correspond to a recognized chemical substance. This guide pertains to Acrylonitrile-Butadiene-Styrene (ABS), a common thermoplastic polymer, assuming "this compound" was a typographical error. It is imperative to confirm the identity of any chemical before handling.
This document provides crucial safety and logistical information for the handling and disposal of Acrylonitrile-Butadiene-Styrene (ABS) in laboratory and research settings. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant operational practices.
Hazard Identification and Personal Protective Equipment (PPE)
ABS in its solid, pelletized form is generally considered non-hazardous during normal handling.[1][2] The primary risks are associated with mechanical irritation from dust, thermal burns from molten polymer, and inhalation of hazardous fumes at elevated temperatures.[1][3]
Key Hazards:
-
Thermal Burns: Molten ABS can cause severe skin burns upon contact.[1][4]
-
Inhalation of Vapors/Dust: Processing at high temperatures (e.g., extrusion, 3D printing) or mechanical operations (e.g., grinding, cutting) can generate dust or vapors.[1] While additives are typically encapsulated, dust can cause mechanical irritation to the eyes and respiratory system.[1][3]
-
Combustion Products: When burned, ABS releases dense smoke and toxic fumes, including carbon monoxide, carbon dioxide, hydrogen cyanide, and styrene.[3][5][6]
-
Dust Explosion: Fine dust from ABS can form an explosive mixture with air.[1][3]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against mechanical injury from dust and particles.[1][7] |
| Hand Protection | Cloth gloves for handling solid, room-temperature material. Insulated, heat-resistant gloves for handling molten polymer. | Protects against mechanical injury and severe thermal burns.[1] |
| Body Protection | Clean, long-sleeved, body-covering clothing. | Prevents skin contact with dust and provides a barrier against accidental contact with hot surfaces.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if handling at elevated temperatures generates fumes or if dust is created and ventilation is inadequate.[1][7] |
Safe Handling and Operational Plan
Proper handling procedures are critical to minimize exposure and ensure a safe working environment.
Storage:
-
Keep containers closed to prevent contamination.[3]
-
Store away from sources of heat, ignition, and direct sunlight.[3][4][6]
-
Avoid stacking pallets more than two high to prevent collapse.[4]
Handling and Processing:
-
Ventilation: Ensure adequate general room ventilation. Use local exhaust ventilation at points where fumes or dust are generated, such as over processing machinery.[7][8]
-
Control Dust: Minimize dust generation during handling and processing.[1][8] Use dust collection systems where appropriate.[1]
-
Avoid Overheating: Do not heat the polymer above 300°C (572°F), as it will decompose and release hazardous gases.[1]
-
Molten Polymer: Wear appropriate thermal gloves and eye protection when working with molten ABS.[1]
-
Static Discharge: Take precautionary measures against static discharges, especially where dust is present, to prevent the risk of a dust explosion.[3]
-
Hygiene: Practice good industrial hygiene. Wash hands after handling and before eating or drinking.[3][4]
Emergency Procedures and First Aid
Immediate and appropriate first-aid measures are essential in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Skin Contact (Molten) | Do NOT attempt to remove the plastic. Immediately cool the affected area with large amounts of cold water. Seek immediate medical attention for the thermal burn.[1][3][4] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7] If irritation persists, seek medical attention. |
| Inhalation | If fumes from processing are inhaled, move the individual to fresh air. If symptoms develop, seek medical attention.[3] |
| Ingestion | Ingestion is not a likely route of exposure in an industrial setting. If swallowed, it may cause choking. The material is considered physiologically inert.[1] |
| Fire | Use water spray, foam, dry chemical, or carbon dioxide as extinguishing media.[3][6] Firefighters should wear self-contained breathing apparatus and full protective gear due to toxic fumes.[1][6] |
Disposal Plan
Proper disposal of ABS waste is necessary to protect the environment.
-
Solid Waste: Sweep or gather spilled material and place it in an appropriate container for disposal or recovery.[3][7]
-
Recycling: ABS is a recyclable thermoplastic.[2] The recycling process typically involves collecting, sorting, shredding, cleaning, and pelletizing the material for reuse in manufacturing new products.[9]
-
Landfill: Dispose of the material in accordance with local, state, and federal regulations. The product is not biologically degradable.[4]
-
Environmental Precautions: Prevent the product from entering drains or water bodies.[3][10]
Workflow for Safe Handling of ABS
The following diagram illustrates the logical workflow for handling ABS from receipt to disposal, emphasizing key safety checkpoints.
Caption: Workflow for the safe handling of ABS, from preparation to disposal.
References
- 1. mrcpolymers.com [mrcpolymers.com]
- 2. biopolymermaterials.com.sg [biopolymermaterials.com.sg]
- 3. avl.dk [avl.dk]
- 4. plastim.co.uk [plastim.co.uk]
- 5. Acrylonitrile butadiene styrene - Wikipedia [en.wikipedia.org]
- 6. acplasticsinc.com [acplasticsinc.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. polimaxx.irpc.co.th [polimaxx.irpc.co.th]
- 9. recyclingtoday.org [recyclingtoday.org]
- 10. devel.lulzbot.com [devel.lulzbot.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
